molecular formula C15H18N2O4S2 B2938324 NO2-SPDMV

NO2-SPDMV

Cat. No.: B2938324
M. Wt: 354.4 g/mol
InChI Key: GOJXFKVHNIGABU-UHFFFAOYSA-N
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Description

NO2-SPDMV is a useful research compound. Its molecular formula is C15H18N2O4S2 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-methyl-4-(pyridin-2-yldisulfanyl)pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S2/c1-15(2,23-22-11-5-3-4-10-16-11)9-8-14(20)21-17-12(18)6-7-13(17)19/h3-5,10H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOJXFKVHNIGABU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC(=O)ON1C(=O)CCC1=O)SSC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling NO2-SPDMV: A Technical Guide to a Glutathione-Cleavable ADC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of NO2-SPDMV, a cleavable linker utilized in the synthesis of antibody-drug conjugates (ADCs). This document details its chemical structure, mechanism of action, and relevant experimental protocols, offering a valuable resource for researchers in the field of targeted cancer therapy.

Core Concepts: Chemical Structure and Properties

This compound is a bifunctional linker designed to covalently attach a cytotoxic payload to a monoclonal antibody. Its structure incorporates a nitro group and a disulfide bond, the latter of which is susceptible to cleavage in the reductive intracellular environment, particularly by glutathione (B108866).

Chemical Formula: C₁₅H₁₇N₃O₆S₂

SMILES: O=C(ON1C(=O)CCC1=O)CCC(SSC2=NC=C(C=C2)N(=O)=O)(C)C

The key structural features of this compound are the N-hydroxysuccinimide (NHS) ester, which reacts with primary amines on the antibody (such as lysine (B10760008) residues) to form a stable amide bond, and the pyridyl disulfide group, which can react with a thiol-containing cytotoxic drug. The presence of a nitro group can potentially influence the linker's electronic properties and reactivity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight411.44 g/mol Calculated
Chemical FormulaC₁₅H₁₇N₃O₆S₂MedChemExpress
CAS Number663598-98-9Immunomart

Mechanism of Action: Targeted Drug Release

The therapeutic efficacy of an ADC hinges on the selective release of its cytotoxic payload within target cancer cells. This compound facilitates this through a glutathione-mediated cleavage mechanism.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (this compound Linker) Receptor Tumor-Specific Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Cytosol Cytosol (High Glutathione) Lysosome->Cytosol 4. Linker Cleavage (Glutathione) Payload Released Cytotoxic Payload Apoptosis Apoptosis Payload->Apoptosis 5. Cytotoxicity

The process begins with the ADC circulating in the bloodstream. The antibody component specifically recognizes and binds to a tumor-associated antigen on the surface of a cancer cell. This binding triggers receptor-mediated endocytosis, internalizing the ADC into an endosome. The endosome then fuses with a lysosome, where the antibody may be degraded. The disulfide bond of the this compound linker is stable in the oxidizing environment of the bloodstream but is readily cleaved in the highly reductive environment of the cytosol, which has a significantly higher concentration of glutathione. This cleavage releases the active cytotoxic payload, which can then exert its therapeutic effect, leading to apoptosis of the cancer cell.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involved in the development and characterization of ADCs utilizing the this compound linker.

Synthesis of an Antibody-Drug Conjugate with this compound

This protocol outlines the general steps for conjugating a thiol-containing cytotoxic drug to an antibody using the this compound linker.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound linker

  • Thiol-containing cytotoxic payload

  • Reducing agent (e.g., TCEP)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation: If necessary, partially reduce the interchain disulfide bonds of the antibody using a controlled amount of a reducing agent like TCEP to generate free thiol groups. The extent of reduction needs to be carefully optimized to control the drug-to-antibody ratio (DAR).

  • Linker-Payload Conjugation (Pre-forming the Maleimide): In a separate reaction, dissolve the this compound linker and the thiol-containing cytotoxic payload in an anhydrous organic solvent like DMF or DMSO. The pyridyl disulfide group of this compound will react with the thiol group of the payload to form a new disulfide bond, yielding a reactive maleimide-functionalized linker-drug conjugate.

  • Antibody-Linker Conjugation: Add the pre-formed maleimide-linker-drug conjugate to the prepared antibody solution. The NHS ester of the linker will react with the primary amine groups (e.g., lysine residues) on the antibody surface to form stable amide bonds. The reaction is typically carried out at room temperature for a specified period.

  • Quenching: Quench any unreacted linker-drug conjugate by adding a quenching reagent like N-acetylcysteine.

  • Purification: Purify the resulting ADC from unconjugated antibody, free drug, and other reaction components using a suitable method such as size-exclusion chromatography.

  • Characterization: Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state. Techniques such as hydrophobic interaction chromatography (HIC), UV-Vis spectroscopy, and mass spectrometry are commonly employed.

ADC_Synthesis_Workflow Antibody Monoclonal Antibody Reduction Partial Reduction (e.g., TCEP) Antibody->Reduction Thiolated_Ab Thiolated Antibody Reduction->Thiolated_Ab Conjugation Antibody-Linker Conjugation Thiolated_Ab->Conjugation Linker This compound Linker Linker_Payload Linker-Payload Conjugation Linker->Linker_Payload Payload Thiol-containing Cytotoxic Payload Payload->Linker_Payload Reactive_Linker_Payload Reactive Linker-Payload Linker_Payload->Reactive_Linker_Payload Reactive_Linker_Payload->Conjugation Crude_ADC Crude ADC Mixture Conjugation->Crude_ADC Purification Purification (e.g., SEC) Crude_ADC->Purification Purified_ADC Purified ADC Purification->Purified_ADC Characterization Characterization (DAR, Purity) Purified_ADC->Characterization Final_ADC Final Characterized ADC Characterization->Final_ADC

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC against cancer cell lines.

Materials:

  • Target cancer cell line (expressing the antigen of interest)

  • Control cancer cell line (not expressing the antigen)

  • Complete cell culture medium

  • ADC construct

  • Unconjugated antibody (as a control)

  • Free cytotoxic drug (as a control)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well microplates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the target and control cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free cytotoxic drug in complete cell culture medium. Remove the old medium from the cells and add the treatment solutions.

  • Incubation: Incubate the plates for a period that allows for the cytotoxic effect to manifest (typically 72-96 hours).

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (e.g., absorbance or luminescence) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the logarithm of the concentration and determine the half-maximal inhibitory concentration (IC50) for each compound.

In Vitro Linker Cleavage Assay

This assay evaluates the release of the cytotoxic payload from the ADC in the presence of glutathione.

Materials:

  • Purified ADC

  • Glutathione (GSH)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Analytical system (e.g., HPLC-MS)

Procedure:

  • Reaction Setup: Incubate the ADC at a known concentration with a physiological concentration of glutathione (e.g., 1-10 mM) in the reaction buffer at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction mixture.

  • Sample Preparation: Stop the reaction, for example, by adding a quenching agent or by immediate freezing. Prepare the samples for analysis by HPLC-MS.

  • Analysis: Analyze the samples by HPLC-MS to separate and quantify the intact ADC, the cleaved payload, and any other reaction products.

  • Data Analysis: Plot the concentration or percentage of the released payload over time to determine the cleavage kinetics of the this compound linker.

Conclusion

This compound represents a valuable tool in the design of antibody-drug conjugates for targeted cancer therapy. Its glutathione-cleavable disulfide bond allows for the selective release of cytotoxic agents within the reductive environment of tumor cells, minimizing off-target toxicity. The experimental protocols outlined in this guide provide a framework for the synthesis, characterization, and in vitro evaluation of ADCs employing this linker. Further research and development focusing on the in vivo stability, efficacy, and pharmacokinetic properties of this compound-containing ADCs will be crucial for their potential clinical translation.

An In-Depth Technical Guide to the Synthesis and Characterization of NO2-SPDMV: A Cleavable ADC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of NO2-SPDMV, a glutathione-cleavable linker utilized in the development of antibody-drug conjugates (ADCs). Due to the proprietary nature of specific linker technologies, this document outlines a representative synthesis, characterization data, and experimental protocols based on established principles for nitropyridyl disulfide-containing linkers.

Introduction to this compound

This compound is a bifunctional linker designed for the conjugation of cytotoxic payloads to monoclonal antibodies. It features two key components:

  • A Nitropyridyl Disulfide Moiety: This functional group reacts with free thiols, such as those generated from the reduction of interchain disulfides in an antibody, to form a stable disulfide bond. The presence of the nitro group makes the disulfide bond highly susceptible to cleavage by intracellular glutathione (B108866).

  • An N-Hydroxysuccinimide (NHS) Ester: This group provides a reactive site for conjugation to amine-containing payload molecules.

The strategic design of this compound allows for the stable linkage of a drug to an antibody in systemic circulation, followed by selective cleavage and release of the active payload within the high-glutathione environment of target cancer cells.

Synthesis of this compound

While the precise, industrial-scale synthesis of this compound is proprietary, a representative synthetic route can be postulated based on established organic chemistry principles. The synthesis would likely involve a multi-step process to assemble the key functional components.

Representative Synthesis Workflow

G cluster_0 Synthesis of Precursors cluster_1 Activation and Coupling cluster_2 Purification A Precursor 1 (Nitropyridyl disulfide derivative with a carboxylic acid) C Activation of Carboxylic Acid (e.g., with DCC or EDC) A->C Step 1 B Precursor 2 (N-Hydroxysuccinimide) D Esterification Reaction B->D Coupling Partner C->D Step 2 E Purification of this compound (e.g., Column Chromatography) D->E Step 3

Caption: Representative workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and stability of the this compound linker. The following tables summarize the expected data from key analytical techniques.

Spectroscopic and Chromatographic Data
Technique Parameter Expected Value/Observation
¹H NMR Chemical Shifts (δ)Peaks corresponding to the aromatic protons of the nitropyridyl group, the aliphatic chain, and the succinimide (B58015) ring.
¹³C NMR Chemical Shifts (δ)Resonances for all unique carbon atoms in the molecule, including the carbonyl carbons of the ester and succinimide.
Mass Spec. m/zA molecular ion peak corresponding to the exact mass of this compound (e.g., [M+H]⁺, [M+Na]⁺).
HPLC Retention TimeA single major peak indicating high purity, with the retention time dependent on the specific column and mobile phase used.
Purity (HPLC) Area %>95%

Experimental Protocols

Representative Protocol for Payload Conjugation to this compound

This protocol describes a general method for attaching an amine-containing cytotoxic drug to the this compound linker.

Materials:

  • This compound

  • Amine-containing cytotoxic payload

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF)

  • Tertiary amine base (e.g., Triethylamine - TEA or Diisopropylethylamine - DIPEA)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the amine-containing payload in anhydrous DMF under an inert atmosphere.

  • Add a molar excess (typically 1.1 to 1.5 equivalents) of this compound to the solution.

  • Add a tertiary amine base (2-3 equivalents) to the reaction mixture to act as a proton scavenger.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction (if necessary) and purify the resulting drug-linker conjugate, typically by preparative HPLC.

  • Characterize the purified drug-linker conjugate by mass spectrometry and NMR to confirm its identity and purity.

Representative Protocol for Antibody-Drug Conjugation

This protocol outlines the steps for conjugating the purified drug-linker to a monoclonal antibody.

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., PBS)

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine - TCEP)

  • Purified drug-linker conjugate (dissolved in a co-solvent like DMSO)

  • Quenching agent (e.g., N-acetylcysteine)

  • Purification system (e.g., Size Exclusion Chromatography - SEC or Tangential Flow Filtration - TFF)

Workflow for Antibody-Drug Conjugation:

G A Antibody Reduction (Partial reduction of interchain disulfides with TCEP) B Drug-Linker Addition (Addition of this compound-Drug conjugate) A->B Step 1 C Conjugation Reaction (Thiol-disulfide exchange) B->C Step 2 D Quenching (Addition of N-acetylcysteine to cap unreacted thiols) C->D Step 3 E Purification (Removal of unconjugated drug-linker and reagents by SEC or TFF) D->E Step 4 F Characterization of ADC (HIC, SEC, MS to determine DAR and purity) E->F Step 5

Caption: Workflow for the conjugation of a drug-linker to an antibody.

Procedure:

  • Antibody Reduction: Incubate the antibody with a controlled molar excess of TCEP to partially reduce the interchain disulfide bonds, exposing free thiol groups. The reaction is typically carried out at 37°C for 1-2 hours.

  • Drug-Linker Addition: Add the purified drug-linker conjugate (dissolved in a minimal amount of a water-miscible co-solvent like DMSO) to the reduced antibody solution. A typical molar excess of the drug-linker is used to drive the reaction.

  • Conjugation: Allow the conjugation reaction to proceed at room temperature for 1-4 hours. The nitropyridyl disulfide of the linker will react with the free thiols on the antibody.

  • Quenching: Add a quenching agent, such as N-acetylcysteine, to react with any remaining unreacted drug-linker.

  • Purification: Purify the resulting ADC to remove unconjugated drug-linker, quenching agent, and other small molecules. This is typically achieved using SEC or TFF.

  • Characterization: Characterize the final ADC product to determine the drug-to-antibody ratio (DAR), purity, and extent of aggregation. Common techniques include Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), and mass spectrometry.

Mechanism of Action: Glutathione-Mediated Cleavage

The therapeutic efficacy of an ADC constructed with this compound relies on the selective cleavage of the disulfide bond within the target cell. This is achieved through a thiol-disulfide exchange reaction with intracellular glutathione (GSH), which is present in significantly higher concentrations in the cytosol compared to the bloodstream.

Signaling Pathway of Payload Release

G cluster_0 Extracellular Space (Low GSH) cluster_1 Intracellular Space (High GSH) ADC_stable Stable ADC (Antibody-S-S-Drug) ADC_internalized Internalized ADC ADC_stable->ADC_internalized Internalization Cleavage Thiol-Disulfide Exchange ADC_internalized->Cleavage GSH Glutathione (GSH) GSH->Cleavage Payload Released Payload Cleavage->Payload GSSG GSSG Cleavage->GSSG Antibody_S_SG Antibody-S-SG Cleavage->Antibody_S_SG

Caption: Glutathione-mediated cleavage of the disulfide linker and payload release.

This targeted release mechanism ensures that the cytotoxic payload is delivered specifically to the cancer cells, minimizing off-target toxicity and enhancing the therapeutic window of the ADC.

Conclusion

This compound represents a sophisticated linker technology that enables the development of highly targeted and effective antibody-drug conjugates. A thorough understanding of its synthesis, characterization, and the methodologies for its use is crucial for researchers and drug developers in the field of oncology. The representative protocols and data presented in this guide provide a solid foundation for the successful implementation of this compound and similar disulfide-based linkers in ADC research and development.

Mechanism of action of NO2-SPDMV

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of Nitro-conjugated Linoleic Acid (NO2-CLA) and other Nitro-Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitro-fatty acids (NO2-FAs) are endogenous signaling mediators produced through the reaction of nitric oxide (•NO) and nitrite (B80452) (NO2−)-derived species with unsaturated fatty acids. These electrophilic lipids play a crucial role in modulating inflammatory and metabolic signaling pathways. A prominent member of this class, 10-nitro-oleate (CXA-10), is currently under investigation in Phase II clinical trials for several inflammatory diseases. This guide provides a detailed overview of the core mechanism of action of NO2-FAs, with a focus on their anti-inflammatory and cytoprotective effects.

The primary mechanism through which NO2-FAs exert their biological functions is through a post-translational modification known as nitro-alkylation. This process involves the covalent adduction of the electrophilic nitroalkene moiety of the fatty acid to nucleophilic amino acid residues on target proteins, most notably cysteine thiols. This reversible modification can alter protein conformation and function, thereby modulating various signaling cascades.

Core Mechanism of Action: Nitro-alkylation

Nitro-alkylation is a form of Michael addition reaction where the nitroalkene group of the NO2-FA acts as a Michael acceptor for nucleophilic residues on proteins. This covalent modification is often reversible, allowing for dynamic regulation of protein function. The electrophilicity of the nitroalkene is key to its reactivity with cellular nucleophiles. This reaction can lead to a variety of outcomes, including:

  • Altered protein conformation and function: The addition of the bulky fatty acid can induce conformational changes that modulate enzyme activity, protein-protein interactions, or subcellular localization.

  • Inhibition of protein activity: Nitro-alkylation of a critical cysteine residue in an enzyme's active site can lead to its inhibition.

  • Modulation of transcription factor activity: Modification of transcription factors can alter their ability to bind DNA and regulate gene expression.

Key Signaling Pathways Modulated by NO2-FAs

NO2-FAs exert their pleiotropic effects by targeting several key signaling pathways involved in inflammation, oxidative stress, and metabolism.

Inhibition of Nuclear Factor-kappa B (NF-κB) Signaling

The NF-κB pathway is a central regulator of pro-inflammatory gene expression. NO2-FAs have been shown to inhibit NF-κB signaling by directly targeting components of this pathway. Specifically, they can covalently modify cysteine residues on the p65 and p50 subunits of NF-κB, which inhibits their DNA binding activity and subsequent transcription of pro-inflammatory genes such as those for interleukin-6 (IL-6), tumor necrosis factor-α (TNF-α), and monocyte chemoattractant protein-1 (MCP-1).[1][2]

NF_kappa_B_Inhibition cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, MCP-1) Nucleus->Pro_inflammatory_Genes induces NO2_FA NO2-FA NO2_FA->NFkB nitro-alkylates (Cys residues)

Inhibition of NF-κB signaling by NO2-FAs.
Activation of Peroxisome Proliferator-Activated Receptor γ (PPARγ)

PPARγ is a nuclear receptor that plays a critical role in regulating metabolism and inflammation. NO2-FAs are potent endogenous ligands and partial agonists of PPARγ.[3][4] They activate PPARγ through covalent adduction to a specific cysteine residue (Cys285) in its ligand-binding domain.[4] This activation leads to the transcription of genes with anti-inflammatory and insulin-sensitizing effects.

PPARg_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NO2_FA NO2-FA PPARg PPARγ NO2_FA->PPARg covalently binds (Cys285) PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR heterodimerizes with RXR RXR RXR->PPARg_RXR PPRE PPRE (PPAR Response Element) PPARg_RXR->PPRE binds to Anti_inflammatory_Genes Anti-inflammatory Gene Expression PPRE->Anti_inflammatory_Genes regulates

Activation of PPARγ signaling by NO2-FAs.
Activation of the Keap1-Nrf2 Antioxidant Pathway

The Keap1-Nrf2 pathway is the primary regulator of the cellular antioxidant response. Under basal conditions, Keap1 targets the transcription factor Nrf2 for degradation. Electrophilic NO2-FAs can react with specific cysteine residues on Keap1, leading to a conformational change that prevents it from targeting Nrf2 for degradation. This allows Nrf2 to accumulate, translocate to the nucleus, and activate the expression of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL).

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NO2_FA NO2-FA Keap1 Keap1 NO2_FA->Keap1 nitro-alkylates (Cys residues) Nrf2 Nrf2 Keap1->Nrf2 sequesters Ubiquitin Ubiquitin Proteasome System Nrf2->Ubiquitin targets for degradation Nrf2_active Active Nrf2 Nrf2->Nrf2_active releases ARE ARE (Antioxidant Response Element) Nrf2_active->ARE binds to Antioxidant_Genes Antioxidant Gene Expression (HO-1, GCLM) ARE->Antioxidant_Genes activates

Activation of the Nrf2 pathway by NO2-FAs.

Quantitative Data Summary

The following tables summarize the quantitative data on the bioactivity of various NO2-FAs from the cited literature.

Table 1: PPARγ Activation by Nitro-Fatty Acids

Compound IC50 (μM) for PPARγ Binding Reference
E-9-NO2-18:1 0.63 - 1.73 [5]
E-10-NO2-18:1 0.63 - 1.73 [5]
E-12-NO2-18:1 0.039 [5]

| E-13-NO2-18:1 | 0.19 |[5] |

Table 2: Effects of Nitro-Oleic Acid (OA-NO2) on Gene Expression and Cytokine Production

Target Effect Cell Type Treatment Conditions Reference
HO-1 mRNA Dose-dependent increase HUVECs 0-5 μM OA-NO2 for 8h [6]
GCLM mRNA Dose-dependent increase HUVECs 0-5 μM OA-NO2 for 8h [6]
NQO1 mRNA Dose-dependent increase HUVECs 0-5 μM OA-NO2 for 8h [6]
TNF-α production Decreased RAW 264.7 macrophages 1.0 μM OA-NO2 for 24h with LPS [7]
IL-6 production Decreased RAW 264.7 macrophages 1.0 μM OA-NO2 for 24h with LPS [7]

| IL-1β production | Decreased | RAW 264.7 macrophages | 1.0 μM OA-NO2 for 24h with LPS |[7] |

Detailed Experimental Protocols

Protocol for Assessing the Effect of a Test Compound on NF-κB Activation

This protocol describes a luciferase reporter assay to quantify the inhibition of TNF-α-induced NF-κB activity by a test compound.

Materials:

  • HEK293 cells stably expressing an NF-κB luciferase reporter construct

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (e.g., a specific NO2-FA)

  • TNF-α

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the stable HEK293 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours). Include a vehicle control.

  • Stimulate the cells with TNF-α (e.g., 100-500 pg/mL) for a defined period (e.g., 2-6 hours) to induce NF-κB activity.[8]

  • After incubation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

  • Normalize the luciferase activity to a control for cell viability (e.g., a co-transfected Renilla luciferase reporter or a separate viability assay).

  • Calculate the percentage inhibition of NF-κB activity for each concentration of the test compound relative to the TNF-α stimulated control.

Protocol for Evaluating the Activation of Nrf2 Signaling

This protocol outlines the use of a reporter assay and Western blotting to assess the activation of the Nrf2 pathway by a test compound.

Materials:

  • MCF7 or other suitable cells

  • ARE-luciferase reporter construct

  • Transfection reagent

  • Test compound

  • Cell lysis buffer for reporter assay

  • Nuclear and cytoplasmic extraction buffers

  • Antibodies against Nrf2 and a nuclear loading control (e.g., Lamin B1)

  • Western blotting reagents and equipment

Procedure: A. ARE-Luciferase Reporter Assay:

  • Co-transfect cells with the ARE-luciferase reporter construct and a control reporter (e.g., Renilla luciferase) using a suitable transfection reagent.

  • After 17-20 hours, treat the cells with the test compound at various concentrations for a specified time (e.g., 10 hours).[9]

  • Lyse the cells and perform a dual-luciferase assay to measure both firefly (ARE-driven) and Renilla (control) luciferase activities.

  • Normalize the ARE-luciferase activity to the control luciferase activity to account for transfection efficiency.

  • Express the results as fold induction over the vehicle-treated control.

B. Western Blot for Nuclear Nrf2:

  • Treat cells with the test compound or vehicle for a time determined to be optimal for Nrf2 accumulation (e.g., 3 hours).[9]

  • Isolate nuclear and cytoplasmic fractions using appropriate extraction buffers.

  • Determine the protein concentration of the nuclear extracts.

  • Separate equal amounts of nuclear protein by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with a primary antibody against Nrf2, followed by an appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Re-probe the membrane with an antibody against a nuclear loading control to ensure equal loading.

In Vitro Efferocytosis Assay

This protocol describes a flow cytometry-based method to quantify the engulfment of apoptotic cells by macrophages.

Materials:

  • Macrophages (e.g., bone marrow-derived macrophages or a cell line like J774.2)

  • Apoptotic target cells (e.g., Jurkat cells induced to undergo apoptosis)

  • Fluorescent dyes for labeling apoptotic cells (e.g., a pH-insensitive dye like Hoechst and a pH-sensitive dye like pHrodo-Red)

  • Flow cytometer

Procedure:

  • Preparation of Macrophages: Culture and prepare macrophages in a suitable plate format.

  • Induction of Apoptosis and Labeling of Target Cells: Induce apoptosis in Jurkat cells (e.g., by UV irradiation). Label the apoptotic cells with both a pH-insensitive dye to identify all engulfed cells and a pH-sensitive dye that fluoresces in the acidic environment of the phagolysosome.

  • Co-culture: Add the labeled apoptotic cells to the macrophage culture and incubate for a desired period (e.g., 30-120 minutes) to allow for efferocytosis.

  • Flow Cytometry Analysis:

    • Harvest the cells and analyze them by flow cytometry.

    • Gate on the macrophage population.

    • Quantify the percentage of macrophages that are positive for the pH-insensitive dye (total efferocytosis).

    • Quantify the percentage of macrophages that are positive for the pH-sensitive dye (acidified phagolysosomes).

Macrophage Polarization Assay

This protocol describes how to assess the effect of a test compound on the polarization of macrophages into M1 (pro-inflammatory) or M2 (anti-inflammatory) phenotypes.

Materials:

  • Macrophages (e.g., RAW 264.7 or bone marrow-derived macrophages)

  • M1 polarizing stimuli (e.g., LPS and IFN-γ)

  • M2 polarizing stimuli (e.g., IL-4)

  • Test compound

  • Reagents for analysis (qPCR primers for M1/M2 markers, antibodies for Western blotting or flow cytometry, ELISA kits for cytokines)

Procedure:

  • Cell Seeding and Treatment: Seed macrophages and allow them to adhere. Treat the cells with the test compound in the presence or absence of polarizing stimuli (LPS/IFN-γ for M1, IL-4 for M2) for a specified time (e.g., 24-48 hours).[10]

  • Analysis of Polarization Markers:

    • qPCR: Extract RNA and perform qPCR to measure the expression of M1 markers (e.g., Nos2, Tnf, Il1b) and M2 markers (e.g., Arg1, Mrc1, Il10).

    • Western Blotting: Lyse the cells and perform Western blotting for M1 proteins (e.g., iNOS) and M2 proteins (e.g., Arginase-1).

    • Flow Cytometry: Stain the cells for M1 surface markers (e.g., CD86) and M2 surface markers (e.g., CD206) and analyze by flow cytometry.

    • ELISA: Collect the culture supernatant and measure the concentration of secreted M1 cytokines (e.g., TNF-α, IL-6) and M2 cytokines (e.g., IL-10) using ELISA kits.

Conclusion

NO2-FAs are a class of lipid mediators with potent anti-inflammatory and cytoprotective properties. Their core mechanism of action, nitro-alkylation, allows them to modulate the function of key regulatory proteins in critical signaling pathways, including NF-κB, PPARγ, and Keap1-Nrf2. This pleiotropic activity makes them attractive therapeutic candidates for a range of inflammatory and metabolic diseases. The experimental protocols provided in this guide offer a framework for researchers to investigate the detailed mechanisms and therapeutic potential of these promising endogenous signaling molecules.

References

The Advent of NO2-SPDMV: A Technical Guide to a Novel Cleavable Linker in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides an in-depth technical guide on the discovery, origin, and application of NO2-SPDMV, a cleavable linker technology pivotal in the development of next-generation Antibody-Drug Conjugates (ADCs). Tailored for researchers, scientists, and drug development professionals, this document elucidates the core attributes of this compound, including its mechanism of action, synthesis, and role in targeted cancer therapy.

Introduction to Antibody-Drug Conjugates and the Role of Linkers

Antibody-Drug Conjugates (ADCs) are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. ADCs are complex molecules composed of an antibody linked, via a chemical linker, to a biologically active cytotoxic (anticancer) payload. The antibody targets a specific antigen present on the surface of tumor cells, enabling the selective delivery of the cytotoxic agent to the cancer cells while sparing healthy tissues.

The linker is a critical component of the ADC, ensuring that the payload remains securely attached to the antibody while in circulation and is efficiently released at the target site. Linkers are broadly categorized as cleavable or non-cleavable. Cleavable linkers are designed to be stable in the bloodstream and to release the payload upon encountering specific conditions within the tumor microenvironment or inside the cancer cell.

This compound: A Disulfide-Based Cleavable Linker

This compound, with the chemical name 2,5-Dioxopyrrolidin-1-yl 4-methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoate, is a biomedical product utilized as a cleavable linker in the synthesis of ADCs.[1] Its structure incorporates a disulfide bond, which is susceptible to cleavage in the reducing environment of the intracellular space.

While the specific details of the initial discovery and origin of this compound are not widely available in peer-reviewed scientific literature, its development is a logical progression in the field of ADC linker technology, which has seen the evolution of various disulfide-containing linkers. The presence of the nitro group on the pyridyl leaving group is intended to enhance the reactivity of the disulfide bond towards thiols, potentially facilitating a more efficient conjugation process.

Physicochemical Properties

Quantitative data for this compound and its related non-nitrated analog, SPDMV, are summarized below. This information is critical for designing and executing the synthesis of ADCs.

PropertyThis compoundSPDMV
CAS Number 663598-98-9890409-85-5
Molecular Formula C15H17N3O6S2C15H18N2O4S2
Molecular Weight 399.44 g/mol 354.44 g/mol
Appearance White to off-white solidWhite to off-white solid
Storage Conditions -20°C, sealed, away from moisture-20°C, sealed, away from moisture

Mechanism of Action: Glutathione-Mediated Cleavage

The therapeutic efficacy of an ADC utilizing the this compound linker is predicated on the selective cleavage of its disulfide bond within the target cancer cell. The intracellular environment has a significantly higher concentration of glutathione (B108866) (GSH), a thiol-containing tripeptide, compared to the bloodstream. This concentration gradient is the key to the linker's mechanism.

Once the ADC binds to its target antigen on the cancer cell surface and is internalized, typically via endocytosis, it is trafficked to intracellular compartments like lysosomes. Inside the cell, the high concentration of GSH facilitates the reduction of the disulfide bond in the this compound linker. This cleavage event releases the cytotoxic payload from the antibody, allowing it to exert its therapeutic effect, leading to cancer cell death.

ADC_Internalization_and_Payload_Release cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (this compound Linker) Antigen Target Antigen ADC->Antigen Binding Tumor_Cell Tumor Cell Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release Payload Release (Disulfide Cleavage by GSH) Lysosome->Payload_Release GSH Cytotoxic_Effect Cytotoxic Effect (e.g., DNA damage, apoptosis) Payload_Release->Cytotoxic_Effect

Caption: Workflow of ADC action with a disulfide linker.

Experimental Protocols

While a specific, detailed protocol for the original synthesis of this compound is not publicly documented, a general methodology for the synthesis of similar disulfide-containing linkers and their conjugation to antibodies can be outlined.

General Synthesis of a Heterobifunctional Disulfide Linker

The synthesis would typically involve a multi-step process:

  • Synthesis of the thiol-reactive moiety: This part of the linker contains the disulfide bond with a leaving group (e.g., 2-pyridylsulfenyl).

  • Introduction of a spacer arm: A carbon chain of varying length is introduced to provide spatial separation between the antibody and the payload.

  • Functionalization with an antibody-reactive group: An N-hydroxysuccinimide (NHS) ester is commonly introduced to react with lysine (B10760008) residues on the antibody.

General_Synthesis_Workflow Start Starting Materials Thiol-reactive precursor Spacer precursor NHS precursor Step1 Step 1 Introduction of Disulfide Bond Start:port1->Step1 Step2 Step 2 Attachment of Spacer Arm Start:port2->Step2 Step3 Step 3 NHS Ester Formation Start:port3->Step3 Step1->Step2 Step2->Step3 Final_Product Final Product Heterobifunctional Disulfide Linker Step3->Final_Product

Caption: Generalized workflow for linker synthesis.

Conjugation of this compound-Payload to an Antibody

This protocol outlines the general steps for conjugating a payload, activated with this compound, to an antibody.

  • Antibody Preparation: The antibody is typically buffer-exchanged into a suitable reaction buffer (e.g., phosphate-buffered saline, pH 7.2-7.5).

  • Linker-Payload Activation: The cytotoxic payload is first reacted with the this compound linker to form an activated linker-payload intermediate.

  • Conjugation Reaction: The activated linker-payload is then added to the antibody solution. The NHS ester of the linker reacts with the primary amines of lysine residues on the antibody, forming a stable amide bond.

  • Purification: The resulting ADC is purified to remove unconjugated antibody, free linker-payload, and other reaction byproducts. This is often achieved using size-exclusion chromatography (SEC) or other chromatographic techniques.

  • Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), aggregation levels, and in vitro potency.

ADC_Conjugation_Workflow Antibody_Prep Antibody Preparation Conjugation Conjugation Reaction Antibody_Prep->Conjugation Linker_Payload_Activation Linker-Payload Activation Linker_Payload_Activation->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Characterization Characterization (DAR, etc.) Purification->Characterization Final_ADC Purified ADC Characterization->Final_ADC

Caption: General workflow for ADC conjugation.

Conclusion and Future Directions

This compound represents an important tool in the arsenal (B13267) of ADC development. Its disulfide-based cleavage mechanism allows for the targeted release of cytotoxic payloads within cancer cells, a cornerstone of modern targeted therapies. While the specific historical details of its discovery are not prominently in the public domain, its application aligns with the broader, well-established principles of disulfide linker technology in ADCs.

Future research in this area will likely focus on further refining the stability and cleavage kinetics of disulfide linkers to widen the therapeutic window of ADCs. This includes the development of next-generation linkers with enhanced plasma stability and more efficient and specific intracellular cleavage, ultimately leading to safer and more effective cancer treatments. The exploration of novel disulfide-based linker architectures will continue to be a vibrant area of research in the quest for the next breakthrough in ADC technology.

References

An In-depth Technical Guide to the Physical and Chemical Properties of NO2-SPDMV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NO2-SPDMV is a cleavable linker utilized in the development of Antibody-Drug Conjugates (ADCs). As a critical component of ADCs, the linker's properties dictate the stability, release mechanism, and ultimately the therapeutic efficacy of the conjugate. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside relevant experimental protocols and conceptual diagrams to aid researchers in its application.

Core Properties of this compound

This compound, and its sulfonated derivative this compound-sulfo, are key reagents in the bioconjugation field. Their fundamental properties are summarized below.

PropertyThis compoundThis compound-sulfo
Chemical Name 2,5-Dioxo-1-pyrrolidinyl 4-Methyl-4-[(5-nitro-2-pyridyl)dithio]pentanoateNot specified
CAS Number 663598-98-9663599-00-6
Molecular Formula C15H17N3O6S2C15H17N3O9S3
Purity Not specified>98%[1]

Chemical Properties and Mechanism of Action

This compound is classified as a cleavable linker, specifically a disulfide linker.[2] This class of linkers is designed to be stable in the systemic circulation and to undergo cleavage within the target cell, releasing the cytotoxic payload.

The key chemical feature of this compound is the disulfide bond, which is susceptible to reduction in the intracellular environment. The cytoplasm of mammalian cells has a significantly higher concentration of reducing agents, most notably glutathione (B108866) (GSH), compared to the extracellular space.[3] This concentration gradient is the basis for the selective cleavage of the disulfide bond within the target cell.

The general mechanism for the cleavage of a disulfide linker within an ADC is as follows:

  • ADC Internalization: The antibody component of the ADC binds to its target antigen on the surface of a cancer cell, leading to the internalization of the ADC-antigen complex.

  • Intracellular Trafficking: The complex is trafficked within the cell, often to the lysosome.

  • Reductive Cleavage: In the reducing environment of the cell, the disulfide bond of the linker is cleaved by endogenous reducing agents like glutathione.

  • Payload Release: The cleavage of the disulfide bond liberates the cytotoxic payload, which can then exert its pharmacological effect.

The kinetics of this release can be modulated by the steric hindrance around the disulfide bond.[4]

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not publicly available in the searched literature, a general protocol for the conjugation of a drug to an antibody using a disulfide linker can be outlined. This protocol is based on established methods for ADC development.

General Protocol for Antibody-Drug Conjugation via a Disulfide Linker

This protocol describes the steps involved in conjugating a cytotoxic payload to an antibody using a disulfide-containing linker like this compound.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Disulfide-containing linker-payload conjugate (e.g., a derivative of this compound attached to a cytotoxic drug)

  • Reducing agent (e.g., Dithiothreitol - DTT)

  • Reaction buffer (e.g., phosphate (B84403) buffer with EDTA)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., size exclusion chromatography)

Procedure:

  • Antibody Reduction:

    • The interchain disulfide bonds of the antibody are partially reduced to generate free thiol groups.

    • Incubate the antibody with a controlled concentration of a reducing agent like DTT. The concentration and incubation time will determine the average number of free thiols per antibody, which in turn influences the drug-to-antibody ratio (DAR).

  • Linker-Payload Activation:

    • The disulfide-containing linker is pre-conjugated to the cytotoxic payload. This "linker-payload" construct is then activated for reaction with the reduced antibody.

  • Conjugation Reaction:

    • The reduced antibody is mixed with the activated linker-payload.

    • The free thiol groups on the antibody react with the disulfide group on the linker-payload via a thiol-disulfide exchange reaction, forming a new disulfide bond and linking the payload to the antibody.

  • Quenching:

    • The reaction is stopped by adding a quenching reagent that reacts with any remaining unreacted linker-payload.

  • Purification:

    • The resulting ADC is purified to remove unconjugated antibody, free payload, and other reactants. Size exclusion chromatography is a common method for this purification step.

  • Characterization:

    • The purified ADC is characterized to determine the average DAR, purity, and stability.

Visualizing the Process: Diagrams

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell 1. Binding InternalizedADC Internalized ADC TumorCell->InternalizedADC 2. Internalization PayloadRelease Payload Release InternalizedADC->PayloadRelease 3. Reductive Cleavage (High Glutathione) Cytotoxicity Cell Death PayloadRelease->Cytotoxicity 4. Pharmacological Effect

Caption: Mechanism of action for an Antibody-Drug Conjugate with a cleavable linker.

ADC_Conjugation_Workflow mAb Monoclonal Antibody (mAb) Reduction Partial Reduction (e.g., with DTT) mAb->Reduction Reduced_mAb Reduced mAb (with free thiols) Reduction->Reduced_mAb Conjugation Conjugation Reaction (Thiol-Disulfide Exchange) Reduced_mAb->Conjugation LinkerPayload Linker-Payload (e.g., this compound-Drug) LinkerPayload->Conjugation Crude_ADC Crude ADC Mixture Conjugation->Crude_ADC Purification Purification (e.g., SEC) Crude_ADC->Purification Pure_ADC Purified ADC Purification->Pure_ADC

Caption: General workflow for the conjugation of a payload to an antibody using a disulfide linker.

Conclusion

This compound serves as a valuable tool in the construction of Antibody-Drug Conjugates. Its disulfide-based cleavage mechanism allows for targeted drug release in the reducing environment of tumor cells. While specific quantitative physical data and detailed synthesis protocols are not widely available in public literature, the fundamental chemical principles and general application in ADC development are well-understood. The provided conceptual diagrams and generalized experimental protocol offer a framework for researchers and drug development professionals working with this class of cleavable linkers. Further investigation into patent literature and supplier-specific documentation may provide more granular data for this specific molecule.

References

Preliminary Studies on NO2-SPDMV Toxicity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research specifically detailing the toxicity of a compound designated "NO2-SPDMV" is limited. This document provides a comprehensive overview based on the analysis of its constituent components and related chemical structures. The insights herein are intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the potential toxicological profile of this compound.

Introduction to this compound

This compound is identified as a derivative of SPDMV, a glutathione-cleavable linker utilized in the synthesis of antibody-drug conjugates (ADCs). The "NO2" prefix suggests the incorporation of a nitro group into the SPDMV structure. The molecular formula for a related compound is cited as C15H17N3O6S2. Such a modification is chemically significant, as nitro-containing compounds are known to be susceptible to reduction under hypoxic conditions, a characteristic often exploited in targeted cancer therapy. In the context of an ADC, a nitro-functionalized linker like this compound could be designed for hypoxia-selective payload release, aiming to enhance the therapeutic index by concentrating cytotoxic effects within the low-oxygen environment of solid tumors.

The core structure, SPDMV (2,5-dioxopyrrolidin-1-yl 4-methyl-4-(pyridin-2-yldisulfanyl)pentanoate), is a disulfide-containing linker. The disulfide bond is susceptible to cleavage by intracellular glutathione, a reducing agent found in higher concentrations inside cells compared to the bloodstream. This differential concentration is a key mechanism for the intracellular release of the cytotoxic payload from the ADC.

The introduction of a nitro group could add a layer of conditional release, where the linker is only cleaved efficiently in hypoxic cells where nitroreductase enzymes are highly expressed. This dual-cleavage strategy (disulfide reduction and nitro reduction) could theoretically offer a more targeted and controlled drug release, minimizing off-target toxicities.

Potential Mechanisms of Toxicity

The toxicity of an ADC is a complex interplay between the antibody, the linker, and the cytotoxic payload. The linker's role is not passive; its stability and cleavage characteristics are critical determinants of the overall safety profile. For an ADC utilizing an this compound linker, toxicities could arise from several sources:

  • Premature Payload Release: If the this compound linker is unstable in systemic circulation, it could lead to the premature release of the highly potent cytotoxic payload. This can cause systemic toxicities, as the free drug is no longer targeted to the cancer cells. The stability of both the disulfide bond and the nitro group in plasma is a critical parameter.

  • Off-Target Toxicity of the Linker-Payload Metabolite: Even if the ADC reaches the target cell, the nature of the cleaved linker-payload metabolite can influence toxicity. If this metabolite can diffuse out of the target cell and affect neighboring healthy cells (the "bystander effect"), it can contribute to off-target toxicity. The physicochemical properties of the metabolite resulting from this compound cleavage would be important to characterize.

  • Toxicity of the Linker Itself: While generally designed to be biocompatible, the linker or its degradation products could have intrinsic toxicity. The toxicological profile of the nitrated pentanoate structure post-cleavage would need to be assessed.

  • Hypoxia-Independent Nitro-Reduction: If the nitro group is reduced in non-hypoxic tissues, it could lead to off-target drug release and toxicity. The selectivity of the nitroreductase enzymes for the this compound substrate is a key factor.

  • Immunogenicity: As with any component of an ADC, the linker or its metabolites could potentially elicit an immune response.

Quantitative Data on Related Compounds

Specific toxicity data for this compound is not available. The following table summarizes representative toxicity data for related classes of compounds, including other ADC linkers and nitroaromatic compounds used in a therapeutic context. This data is intended to provide a comparative baseline for potential toxicity levels.

Compound ClassSpecific Compound/ADCAssay/ModelEndpointResultReference
Disulfide Linker SPDB-DM4 ADCIn vivo (mice)Maximum Tolerated Dose (MTD)>20 mg/kg[1]
Nitroimidazole-based linker Hypoxia-sensitive ADC (mil40-5)In vitro (HER2+ cells)EC50 (Normoxia)>100 nM[2]
Nitroimidazole-based linker Hypoxia-sensitive ADC (mil40-5)In vitro (HER2+ cells)EC50 (Hypoxia)0.00012 - 0.46 nM[2]
Nitroaromatic Prodrug TirapazamineIn vivo (mice)LD50~130 mg/kgN/A
Non-cleavable Linker Trastuzumab emtansine (T-DM1)Clinical Trial (Human)Grade ≥3 Thrombocytopenia14.5% of patients[1]
Cleavable Linker (dipeptide) Brentuximab vedotinClinical Trial (Human)Grade ≥3 Neutropenia21% of patients[3]

Experimental Protocols

To evaluate the toxicity of a novel ADC linker such as this compound, a series of in vitro and in vivo assays would be required. Below are detailed methodologies for key experiments.

  • Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.

  • Protocol:

    • Incubate the this compound-containing ADC in human, rat, and mouse plasma at 37°C.

    • Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours).

    • Quench the reaction by precipitating plasma proteins with acetonitrile.

    • Centrifuge to pellet the proteins and collect the supernatant.

    • Analyze the supernatant by LC-MS/MS to quantify the amount of intact ADC and any released payload or linker-payload metabolites.

    • Calculate the half-life (t1/2) of the ADC in plasma.

  • Objective: To assess the target-cell killing activity of the ADC and determine its hypoxia-selectivity.

  • Protocol:

    • Plate target cells (antigen-positive) and control cells (antigen-negative) in 96-well plates.

    • For hypoxic conditions, place plates in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for 24 hours prior to and during the experiment. For normoxic conditions, use a standard cell culture incubator (21% O2, 5% CO2).

    • Treat the cells with serial dilutions of the this compound-containing ADC, a control ADC with a non-hypoxia-sensitive linker, and the free payload.

    • Incubate for a defined period (e.g., 72-96 hours).

    • Assess cell viability using a suitable assay (e.g., CellTiter-Glo®, MTS, or crystal violet staining).

    • Calculate the EC50 (half-maximal effective concentration) values for each condition. A significantly lower EC50 under hypoxic conditions would indicate successful hypoxia-selective activation.

  • Objective: To determine if the released payload can kill neighboring antigen-negative cells.

  • Protocol:

    • Co-culture antigen-positive and antigen-negative cells in the same well. The antigen-negative cells should be labeled with a fluorescent marker (e.g., GFP) for identification.

    • Treat the co-culture with the this compound-containing ADC.

    • After a suitable incubation period, use flow cytometry or high-content imaging to quantify the viability of both the antigen-positive and the fluorescently labeled antigen-negative cell populations.

    • A significant reduction in the viability of the antigen-negative cells in the presence of the ADC indicates a bystander effect.

  • Objective: To determine the highest dose of the ADC that can be administered without causing unacceptable toxicity in animals.

  • Protocol:

    • Use a relevant animal model (e.g., mice or rats).

    • Administer escalating doses of the this compound-containing ADC to different cohorts of animals.

    • Monitor the animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

    • Collect blood samples at specified time points for hematology and clinical chemistry analysis.

    • At the end of the study, perform a full necropsy and histopathological examination of major organs.

    • The MTD is defined as the highest dose that does not cause greater than 20% body weight loss or significant pathological findings.

Visualizations: Pathways and Workflows

The following diagrams, rendered in Graphviz DOT language, illustrate key concepts relevant to the function and evaluation of an this compound-containing ADC.

ADC_MOA cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment ADC Intact ADC in Bloodstream TumorCell Antigen-Positive Tumor Cell ADC->TumorCell Targets Tumor ADC_Bound ADC Binds to Antigen Internalization Internalization (Endocytosis) ADC_Bound->Internalization Lysosome Lysosome Internalization->Lysosome Payload Released Cytotoxic Payload Lysosome->Payload Linker Cleavage Apoptosis Cell Death (Apoptosis) Payload->Apoptosis

Caption: General mechanism of action for an antibody-drug conjugate (ADC).

Linker_Cleavage ADC ADC Antibody Linker (this compound) Payload HypoxicCell Hypoxic Tumor Cell ADC->HypoxicCell Internalization Step1 Step 1: Nitro Reduction (Nitroreductase) HypoxicCell->Step1 Step2 Step 2: Disulfide Cleavage (Glutathione) Step1->Step2 Payload Active Payload Step2->Payload Toxicity_Workflow Start Novel Linker (this compound) InVitro In Vitro Assays Start->InVitro InVivo In Vivo Assays Start->InVivo PlasmaStability Plasma Stability InVitro->PlasmaStability Cytotoxicity Hypoxia vs Normoxia Cytotoxicity InVitro->Cytotoxicity Bystander Bystander Effect InVitro->Bystander MTD MTD Study InVivo->MTD Efficacy Tumor Xenograft Efficacy Study InVivo->Efficacy Decision Go/No-Go for Further Development PlasmaStability->Decision Cytotoxicity->Decision Bystander->Decision MTD->Decision Efficacy->Decision

References

In Vitro Effects of Spermine NONOate (NO2-SPDMV) on Ovarian Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro effects of Spermine NONOate, a nitric oxide (NO) donor, on ovarian cancer cell lines. The information presented herein is a synthesis of findings from multiple research studies, focusing on the compound's cytotoxic and apoptotic activities, its influence on the cell cycle, and its modulation of key signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development.

Quantitative Data Summary

The cytotoxic effects of Spermine NONOate have been evaluated in various cancer cell lines. While specific IC50 values for the ovarian cancer cell lines SK-OV-3 and OVCAR-3 are not explicitly stated in the reviewed literature, concentration-dependent effects on cell viability and apoptosis have been documented. The following tables summarize the available quantitative and semi-quantitative data.

Cell LineCompoundConcentration RangeEffect on Cell ViabilityCitation
SK-OV-3Spermine NONOate10 µM - 1000 µMConcentration-dependent decrease in viability[1][2]
OVCAR-3Spermine NONOate10 µM - 1000 µMConcentration-dependent decrease in viability[1][2]
Cell LineCompoundConcentrationApoptotic EffectCitation
SK-OV-3Spermine NONOateHigh concentrationsInduction of apoptosis and late apoptosis/necrosis[1]
OVCAR-3Spermine NONOateHigh concentrationsInduction of apoptosis and late apoptosis/necrosis[1]
Cell LineCompoundConcentrationEffect on Signaling ProteinsCitation
SK-OV-3Spermine NONOate1000 µMSlight reduction in STAT3 and AKT phosphorylation and levels[2]
OVCAR-3Spermine NONOate1000 µMSlight reduction in STAT3 and AKT phosphorylation and levels[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below. These protocols are foundational for assessing the in vitro effects of compounds like Spermine NONOate.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., SK-OV-3, OVCAR-3)

  • Complete culture medium

  • Spermine NONOate

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of Spermine NONOate (e.g., 10, 100, 1000 µM) and a vehicle control.

  • Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • Following treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control.

Apoptosis Detection (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Spermine NONOate

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with Spermine NONOate and a vehicle control for the desired time.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the samples by flow cytometry.

    • Viable cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Spermine NONOate

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with Spermine NONOate and a vehicle control.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protein Expression Analysis (Western Blot)

Western blotting is used to detect specific proteins in a sample and to analyze changes in their expression and phosphorylation status.

Materials:

  • Cell culture dishes

  • Cancer cell lines

  • Spermine NONOate

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-STAT3, anti-p-STAT3, anti-AKT, anti-p-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Imaging system

Procedure:

  • Treat cells with Spermine NONOate and a vehicle control.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature the protein samples by boiling with Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

  • Use a loading control (e.g., GAPDH or β-actin) to normalize protein levels.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows and the signaling pathway modulated by Spermine NONOate.

experimental_workflow cluster_viability Cell Viability (MTT Assay) cluster_apoptosis Apoptosis (Annexin V/PI) cluster_cellcycle Cell Cycle (PI Staining) cluster_western Protein Expression (Western Blot) seed_viability Seed Cells treat_viability Treat with Spermine NONOate seed_viability->treat_viability mtt_add Add MTT Reagent treat_viability->mtt_add solubilize Solubilize Formazan mtt_add->solubilize read_viability Read Absorbance solubilize->read_viability seed_apoptosis Seed Cells treat_apoptosis Treat with Spermine NONOate seed_apoptosis->treat_apoptosis harvest_apoptosis Harvest & Wash treat_apoptosis->harvest_apoptosis stain_apoptosis Stain with Annexin V/PI harvest_apoptosis->stain_apoptosis analyze_apoptosis Flow Cytometry stain_apoptosis->analyze_apoptosis seed_cellcycle Seed Cells treat_cellcycle Treat with Spermine NONOate seed_cellcycle->treat_cellcycle fix_cellcycle Fix in Ethanol treat_cellcycle->fix_cellcycle stain_cellcycle Stain with PI/RNase A fix_cellcycle->stain_cellcycle analyze_cellcycle Flow Cytometry stain_cellcycle->analyze_cellcycle treat_western Treat Cells lyse_western Lyse & Quantify treat_western->lyse_western sds_page SDS-PAGE & Transfer lyse_western->sds_page probe_western Probe with Antibodies sds_page->probe_western detect_western Detect & Analyze probe_western->detect_western

Experimental workflows for in vitro assays.

signaling_pathway cluster_akt AKT Pathway cluster_stat3 STAT3 Pathway cluster_effects Cellular Effects SPDMV Spermine NONOate NO Nitric Oxide (NO) SPDMV->NO pAKT p-AKT (Inactive) NO->pAKT pSTAT3 p-STAT3 (Inactive) NO->pSTAT3 AKT AKT AKT->pAKT Inhibition of Phosphorylation Apoptosis Apoptosis/ Necrosis pAKT->Apoptosis STAT3 STAT3 STAT3->pSTAT3 Inhibition of Phosphorylation CellCycleArrest G1 Cell Cycle Arrest pSTAT3->CellCycleArrest

Spermine NONOate signaling pathway in ovarian cancer cells.

Conclusion

Spermine NONOate demonstrates significant in vitro activity against ovarian cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest at the G1 phase.[1] These effects are associated with the inhibition of the STAT3 and AKT signaling pathways.[1][2] The provided experimental protocols offer a robust framework for the further investigation of Spermine NONOate and other nitric oxide donors in the context of cancer research. The data and methodologies presented in this guide can aid researchers and drug development professionals in designing and interpreting in vitro studies aimed at evaluating novel anti-cancer agents. Further research is warranted to elucidate the precise molecular mechanisms and to establish definitive IC50 values for Spermine NONOate in various ovarian cancer subtypes.

References

Early Research on Hypoxia-Activated Nitro-Dibenzo[a,c]phenazine-Based Self-Promoting Drug Delivery Vehicles for Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract: The fight against cancer is increasingly focused on developing targeted therapies that can selectively destroy tumor cells while minimizing damage to healthy tissue. One promising avenue of research involves the development of stimuli-responsive drug delivery systems that are activated by the unique conditions of the tumor microenvironment. This technical guide explores the early research concepts behind a hypothetical, yet plausible, therapeutic agent: a nitro-dibenzo[a,c]phenazine-based self-promoting drug delivery vehicle (NO2-SPDMV) for combined photodynamic and hypoxia-activated therapy. This document synthesizes foundational research on dibenzo[a,c]phenazine (B1222753) derivatives as photosensitizers, the role of the nitro group in hypoxia-activated prodrugs, and the principles of self-assembling, stimuli-responsive drug delivery systems.

Core Components and Rationale

The proposed this compound system is a sophisticated, multi-pronged approach to cancer therapy, integrating three key components: a dibenzo[a,c]phenazine core as a photosensitizer, a nitro group for hypoxia-specific activation, and a self-assembling vehicle for targeted delivery.

  • Dibenzo[a,c]phenazine as a Photosensitizer: Dibenzo[a,c]phenazine and its derivatives are rigid, planar aromatic compounds with tunable photophysical properties.[1][2] Their extended π-conjugation allows for strong absorption in the visible and near-infrared regions, a prerequisite for effective photodynamic therapy (PDT).[3] Upon light activation, these molecules can undergo intersystem crossing to a long-lived triplet state, which then transfers energy to molecular oxygen to generate cytotoxic reactive oxygen species (ROS), such as singlet oxygen.[4] This process forms the basis of their application in PDT.

  • The Nitro Group for Hypoxia-Activation: A defining characteristic of solid tumors is hypoxia, or low oxygen levels.[5] The nitroaromatic group is a well-established trigger for hypoxia-activated prodrugs (HAPs).[6][7] In the oxygen-deficient environment of a tumor, endogenous nitroreductase enzymes can reduce the nitro group.[8][9] This reduction can lead to the release of a potent cytotoxic agent or the activation of a previously quenched photosensitizer.[10][11]

  • Self-Promoting Drug Delivery Vehicle (SPDMV): The term "Self-Promoting Drug Delivery Vehicle" suggests a system that enhances its own therapeutic efficacy. This can be conceptualized as a self-assembling nanomaterial.[12] Amphiphilic molecules, consisting of both hydrophobic and hydrophilic segments, can spontaneously assemble into structures like micelles or vesicles in an aqueous environment. In the context of this compound, the dibenzo[a,c]phenazine core could be functionalized to be amphiphilic, leading to the formation of nanoparticles that can accumulate in tumors via the enhanced permeability and retention (EPR) effect. The "self-promoting" aspect could arise from a positive feedback loop: initial PDT consumes oxygen, exacerbating hypoxia, which in turn activates more of the nitro-functionalized drug.[13]

Synthesis and Physicochemical Properties

The synthesis of a this compound would involve the multi-step chemical modification of a dibenzo[a,c]phenazine core.

Synthesis of Nitro-functionalized Dibenzo[a,c]phenazine

The synthesis of dibenzo[a,c]phenazine derivatives can be achieved through the condensation of 9,10-phenanthrenequinone with substituted 1,2-diaminobenzenes.[14][15] To introduce a nitro group, a nitro-substituted o-phenylenediamine (B120857) would be used as a precursor. Further modifications to impart amphiphilicity, for example, by attaching polyethylene (B3416737) glycol (PEG) chains, would be necessary for self-assembly.

Photophysical Properties

The photophysical properties of the synthesized this compound would need to be thoroughly characterized. Key parameters are summarized in the table below, with hypothetical data based on existing research on similar compounds.[1][16][17]

PropertyValueSignificance
Absorption Maximum (λmax)450-550 nmDetermines the wavelength of light needed for activation.
Molar Extinction Coefficient (ε)> 30,000 M⁻¹cm⁻¹High values indicate efficient light absorption.
Fluorescence Quantum Yield (ΦF)< 0.1A low fluorescence quantum yield is desirable for PDT, as it implies that more energy is available for intersystem crossing to the triplet state.
Singlet Oxygen Quantum Yield (ΦΔ)> 0.5A high singlet oxygen quantum yield is indicative of an effective photosensitizer.
Triplet State Lifetime (τT)> 10 µsA long triplet state lifetime allows for efficient energy transfer to molecular oxygen.

Mechanism of Action: A Dual-Threat Approach

The therapeutic efficacy of this compound stems from its dual mechanism of action: photodynamic therapy and hypoxia-activated chemotherapy.

Photodynamic Therapy (PDT)

Upon accumulation in the tumor and irradiation with light of the appropriate wavelength, the dibenzo[a,c]phenazine core of the this compound acts as a photosensitizer, generating ROS that induce apoptosis and necrosis in cancer cells.[18] This initial PDT effect also damages tumor vasculature, further reducing oxygen supply and enhancing hypoxia.[19][20]

Hypoxia-Activated Drug Release

The increased hypoxia triggers the reduction of the nitro group by nitroreductase enzymes.[10] This bio-reduction can be designed to cleave a linker, releasing a potent cytotoxic drug that was co-encapsulated within the SPDMV, or it could unquench the photosensitizing ability of the dibenzo[a,c]phenazine core, leading to enhanced ROS production.

The following diagram illustrates the proposed "self-promoting" feedback loop:

G cluster_0 Self-Promoting Therapeutic Cycle a Light Activation b PDT a->b Initiates c Oxygen Consumption b->c Causes d Increased Hypoxia c->d Leads to e Nitroreductase Activity d->e Upregulates f Drug Release / Photosensitizer Activation e->f Triggers f->b Enhances g Enhanced Cell Killing f->g Results in

Caption: The self-promoting feedback loop of this compound.

Experimental Protocols

The evaluation of a novel therapeutic agent like this compound would require a series of well-defined experiments.

In Vitro Evaluation
  • Cell Culture: Cancer cell lines with varying levels of nitroreductase expression would be used.

  • Cytotoxicity Assays: The dark toxicity and phototoxicity of the this compound would be assessed using standard assays like the MTT or LDH assay.

  • ROS Detection: Intracellular ROS production would be quantified using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFDA).

  • Hypoxia-Induced Activation: The release of a model drug or the activation of the photosensitizer would be measured under normoxic and hypoxic conditions.

The following diagram outlines a typical in vitro experimental workflow:

G cluster_workflow In Vitro Experimental Workflow start Synthesize and Characterize this compound cell_culture Culture Cancer Cells start->cell_culture treatment Treat cells with this compound cell_culture->treatment normoxia Normoxic Conditions treatment->normoxia hypoxia Hypoxic Conditions treatment->hypoxia irradiation Irradiation normoxia->irradiation no_irradiation No Irradiation (Dark Control) normoxia->no_irradiation hypoxia->irradiation hypoxia->no_irradiation assays Perform Cytotoxicity, ROS, and Drug Release Assays irradiation->assays no_irradiation->assays analysis Data Analysis and Interpretation assays->analysis

Caption: A generalized workflow for the in vitro evaluation of this compound.

In Vivo Evaluation
  • Animal Models: Tumor-bearing mouse models would be used to assess the in vivo efficacy of the this compound.

  • Biodistribution Studies: The accumulation of the this compound in the tumor and other organs would be quantified using techniques like fluorescence imaging or inductively coupled plasma mass spectrometry (ICP-MS) if a metal tag is included.

  • Antitumor Efficacy: Tumor growth inhibition would be monitored over time after treatment with this compound and light irradiation.

  • Toxicity Studies: The systemic toxicity of the treatment would be evaluated by monitoring the body weight of the animals and through histological analysis of major organs.

Signaling Pathways in PDT-Induced Cell Death

PDT-induced cell death can occur through various signaling pathways, primarily apoptosis and necrosis. The localization of the photosensitizer within the cell often dictates the dominant pathway.

The diagram below illustrates a simplified signaling pathway for PDT-induced apoptosis:

G cluster_pathway PDT-Induced Apoptosis Signaling Pathway PDT Photodynamic Therapy ROS Reactive Oxygen Species (ROS) PDT->ROS Mitochondria Mitochondrial Damage ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified representation of the intrinsic pathway of apoptosis induced by PDT.

Quantitative Data from Analogous Systems

While data for the specific this compound is not available, early research would draw upon quantitative data from similar systems. The following tables summarize typical data that would be sought in the literature.

Table 1: In Vitro Efficacy of Hypoxia-Activated Photosensitizers

Cell LineCompoundIC50 (µM) - NormoxiaIC50 (µM) - HypoxiaFold Difference
HeLaNitro-Porphyrin2555
MCF-7Nitro-Chlorin3083.75
A549Nitro-BODIPY1527.5

Table 2: In Vivo Antitumor Efficacy

Animal ModelTreatment GroupTumor Volume Reduction (%)Survival Rate (%)
Balb/c mice with 4T1 tumorsSaline00
Light Only510
Drug Only1020
Drug + Light8580

Future Directions and Conclusion

The concept of a this compound represents a promising direction for the development of next-generation cancer therapies. Early research in this area would focus on the rational design and synthesis of novel nitro-dibenzo[a,c]phenazine derivatives, the characterization of their self-assembly and photophysical properties, and a thorough evaluation of their dual-action therapeutic efficacy in vitro and in vivo. The "self-promoting" nature of such a system, where the therapeutic action is enhanced by the very conditions it creates, offers a unique advantage in overcoming the challenges of the tumor microenvironment. Further research is warranted to translate this exciting concept from a theoretical framework into a tangible therapeutic strategy.

References

An In-depth Technical Guide to NO2-SPDMV: A Cleavable Linker for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of NO2-SPDMV, a cleavable linker utilized in the synthesis of antibody-drug conjugates (ADCs). This document details its chemical properties, the principles of its application in ADC development, experimental protocols for conjugation and characterization, and the mechanism of action of the resulting ADCs.

Introduction to this compound

This compound is a bifunctional linker designed for the covalent attachment of cytotoxic payloads to monoclonal antibodies. It belongs to the class of disulfide-containing linkers, which are engineered to be stable in the systemic circulation and to release the conjugated drug under the reducing conditions found within target cells. This targeted drug release mechanism is a cornerstone of ADC technology, aiming to enhance therapeutic efficacy while minimizing off-target toxicity.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical characteristics of this compound is essential for its effective use in ADC development.

PropertyValueReference
CAS Number 663598-98-9[][2]
Molecular Weight 399.44 g/mol [][2]
Molecular Formula C₁₅H₁₇N₃O₆S₂[][2]
Class Cleavable ADC Linker[]
Cleavage Mechanism Disulfide Reduction[3]

Principles and Workflow of ADC Synthesis with Disulfide Linkers

The synthesis of an ADC using a disulfide linker like this compound involves a multi-step process that requires careful control of reaction conditions to ensure efficient conjugation and a desirable drug-to-antibody ratio (DAR). The general workflow is depicted below.

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_payload_prep Linker-Payload Preparation cluster_conjugation Conjugation cluster_purification_characterization Purification & Characterization mAb Monoclonal Antibody (mAb) Reduction Reduction of Interchain Disulfides (e.g., with DTT or TCEP) mAb->Reduction Activated_mAb mAb with Free Thiols Reduction->Activated_mAb Conjugation Conjugation Reaction Activated_mAb->Conjugation NO2_SPDMV This compound Linker Linker_Payload Activated Linker-Payload (this compound-Payload) NO2_SPDMV->Linker_Payload Payload Cytotoxic Payload Payload->Linker_Payload Linker_Payload->Conjugation Purification Purification (e.g., SEC, HIC) Conjugation->Purification Final_ADC Purified ADC Purification->Final_ADC Characterization Characterization (e.g., DAR determination) Final_ADC->Characterization

Workflow for the synthesis of an antibody-drug conjugate using a disulfide linker.

Mechanism of Action of Disulfide-Linked ADCs

The therapeutic efficacy of an ADC constructed with this compound relies on a sequence of events that transport the cytotoxic payload from the point of administration to its intracellular site of action. This pathway is critical for the targeted delivery and selective killing of cancer cells.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_targeting Tumor Microenvironment cluster_internalization Intracellular Trafficking cluster_release Payload Release & Action ADC_circ ADC in Circulation (Linker is Stable) Antigen_Binding Antigen Binding ADC_circ->Antigen_Binding Targeting Tumor_Cell Tumor Cell Antigen_Binding->Tumor_Cell Internalization Internalization (Endocytosis) Antigen_Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Payload_Release Payload Release (Disulfide Cleavage by Glutathione) Lysosome->Payload_Release Payload_Action Payload Exerts Cytotoxic Effect Payload_Release->Payload_Action Cell_Death Apoptosis Payload_Action->Cell_Death

Mechanism of action of a disulfide-linked ADC from circulation to cell death.

Experimental Protocols

General Antibody-Payload Conjugation via Disulfide Linker

This protocol outlines the fundamental steps for conjugating a thiol-containing payload to an antibody using a heterobifunctional disulfide linker.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

  • This compound-payload conjugate.

  • Quenching reagent (e.g., N-acetylcysteine).

  • Purification system (e.g., size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC)).

Procedure:

  • Antibody Reduction:

    • Incubate the mAb with a molar excess of TCEP or DTT to reduce the interchain disulfide bonds. The exact molar ratio and incubation time should be optimized for the specific antibody.

    • A typical starting point is a 10-fold molar excess of TCEP for 1-2 hours at 37°C.

  • Removal of Reducing Agent:

    • Remove the excess reducing agent by buffer exchange using a desalting column or tangential flow filtration.

  • Conjugation:

    • Immediately add the this compound-payload conjugate to the reduced antibody. The molar ratio of the linker-payload to the antibody will influence the final DAR and should be optimized.

    • Incubate the reaction mixture for 1-4 hours at room temperature or 4°C.

  • Quenching:

    • Add a quenching reagent to cap any unreacted thiol groups on the antibody.

  • Purification:

    • Purify the resulting ADC from unconjugated linker-payload and other reaction components using SEC or HIC.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. UV/Vis spectroscopy and HIC are common methods for its determination.

5.2.1. DAR Determination by UV/Vis Spectroscopy

This method is based on the differential absorbance of the antibody and the payload at specific wavelengths.

Procedure:

  • Determine the molar extinction coefficients of the unconjugated antibody (at 280 nm) and the free payload (at 280 nm and its wavelength of maximum absorbance, λmax).

  • Measure the absorbance of the purified ADC sample at 280 nm and λmax.

  • Calculate the concentrations of the antibody and the payload using the Beer-Lambert law and a set of simultaneous equations to correct for the absorbance contribution of each component at both wavelengths.

  • The DAR is the molar ratio of the payload to the antibody.

5.2.2. DAR Determination by Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on the number of conjugated drug molecules, as each addition of a hydrophobic payload increases the overall hydrophobicity of the antibody.

Procedure:

  • Equilibrate an HIC column with a high-salt mobile phase.

  • Inject the purified ADC sample onto the column.

  • Elute the ADC species with a decreasing salt gradient. Species with a higher DAR will elute later.

  • Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).

  • Calculate the weighted average DAR using the following formula:

    • Average DAR = Σ (Peak Area % for each species × Number of drugs for that species) / 100

Quantitative Data

The stability of the linker and the resulting DAR are crucial for the performance of an ADC.

Drug-to-Antibody Ratios of ADCs with Disulfide Linkers

The following table provides examples of DARs achieved with disulfide-linked maytansinoid ADCs.

Antibody-Linker-PayloadAverage DARReference
anti-CD22-DM1 (V205C)1.8 - 2.0[4]
anti-CD22-DM3 (K149C)1.8 - 2.0[4]
J2898A-SMCC-DM13.0 - 3.4[5]
Plasma Stability of Disulfide-Linked Maytansinoid ADCs

The stability of the ADC in plasma is a key determinant of its therapeutic window.

ADCIn Vivo Stability MetricReference
anti-CD22-DM1 (V205C)Unstable, significant drug loss over time in mice[4]
huC242-SPDB-DM4More stable than less sterically hindered disulfide linkers in mice[2]
T-SPP-DM1Faster plasma clearance than non-cleavable T-DM1[6]
Ab-SPP-DM1Faster clearance in mice than uncleavable Ab-SMCC-DM1[7]

Conclusion

This compound is a valuable tool in the development of next-generation antibody-drug conjugates. Its disulfide-based cleavage mechanism allows for the targeted release of cytotoxic agents within cancer cells, a strategy that holds great promise for improving cancer therapy. A thorough understanding of its chemical properties, conjugation chemistry, and the methods for characterizing the resulting ADCs is paramount for the successful design and development of effective and safe ADC therapeutics. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working in this exciting field.

References

Methodological & Application

Application Notes and Protocols for the Use of NO2-SPDMV in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and utilizing the NO2-SPDMV linker in the context of antibody-drug conjugates (ADCs) for cell culture-based research and development.

Introduction to this compound: A Cleavable ADC Linker

This compound is a chemically cleavable linker designed for the synthesis of antibody-drug conjugates. ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to selectively deliver a potent cytotoxic payload to cancer cells expressing a specific target antigen. The linker is a critical component of an ADC, connecting the antibody to the cytotoxic drug and ensuring its stability in circulation while enabling efficient release at the target site.

The this compound linker is characterized by a glutathione-sensitive disulfide bond. This design leverages the significant difference in glutathione (B108866) (GSH) concentration between the extracellular environment (low GSH) and the intracellular environment (high GSH) of cells. This differential allows for the stable circulation of the ADC in the bloodstream and triggers the specific release of the cytotoxic payload once the ADC is internalized by the target cancer cell. The "NO2" component, a nitro group, is likely incorporated to modulate the linker's cleavage kinetics, potentially enhancing the rate of payload release following disulfide bond reduction.

Mechanism of Action of an ADC with this compound Linker

The therapeutic effect of an ADC employing the this compound linker is a multi-step process that begins with the specific recognition of a cancer cell antigen by the antibody component of the ADC.

The key steps are:

  • Binding and Internalization: The ADC circulates in the bloodstream and binds to the target antigen on the surface of a cancer cell. This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex into an endosome.

  • Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome, an organelle containing various degradative enzymes and a reducing environment.

  • Linker Cleavage: Inside the lysosome and cytoplasm, the high concentration of glutathione reduces the disulfide bond within the this compound linker. This cleavage initiates the release of the cytotoxic payload. The presence of the nitro group may further facilitate a rapid and complete release through a self-immolative mechanism.

  • Payload-Induced Cytotoxicity: Once released, the cytotoxic drug can bind to its intracellular target, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).

A common class of cytotoxic payloads used with disulfide linkers are maytansinoids, such as DM1 and DM4. These potent agents act by inhibiting tubulin polymerization, a crucial process for microtubule formation.[1][2][3] Disruption of microtubule dynamics leads to mitotic arrest and subsequent cell death.[1][3]

Data Presentation: In Vitro Cytotoxicity of ADCs with Disulfide Linkers

The following tables summarize representative in vitro cytotoxicity data (IC50 values) for ADCs utilizing disulfide-based linkers with maytansinoid payloads in various cancer cell lines. These values demonstrate the potent and target-selective killing of cancer cells.

ADC TargetCell LinePayloadLinker TypeIC50 (nmol/L)Reference
CD123MOLM-14 (AML)DM4SPDB (disulfide)~1-10[4]
CD123MV-4-11 (AML)DM4SPDB (disulfide)~1-10[4]
HER2SK-BR-3 (Breast Cancer)DM4Anti-DM4 sdAbs~0.3-0.4[4]
HER2N87 (Gastric Cancer)MMAEvc (cleavable)<100[5]
HER2BT474 (Breast Cancer)MMAEAzobenzene (GSH-cleavable)~10-100[6]

Note: IC50 values can vary depending on the specific antibody, payload, linker, cell line, and experimental conditions.

Experimental Protocols

Here are detailed protocols for key in vitro experiments to evaluate the efficacy of an ADC containing the this compound linker.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the ADC required to inhibit the growth of a cancer cell line by 50% (IC50).

Materials:

  • Target antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines

  • Complete cell culture medium

  • ADC with this compound linker

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Ag+ and Ag- cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • ADC Treatment: Prepare serial dilutions of the ADC in complete medium. Remove the medium from the cells and add 100 µL of the diluted ADC solutions to the respective wells. Include a vehicle control (medium without ADC).

  • Incubation: Incubate the plates for a period that allows for ADC internalization, payload release, and induction of cell death (typically 72-96 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the vehicle control. Plot the cell viability against the ADC concentration and determine the IC50 value using a suitable curve-fitting software.

Bystander Effect Assay

The bystander effect refers to the ability of a released, membrane-permeable payload to kill neighboring antigen-negative cells. This is a crucial property for treating heterogeneous tumors.

Materials:

  • Ag+ cell line

  • Ag- cell line stably expressing a fluorescent protein (e.g., GFP)

  • Complete cell culture medium

  • ADC with this compound linker

  • 96-well cell culture plates

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Seeding: Seed a mixed population of Ag+ and GFP-labeled Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1). Allow the cells to adhere overnight.

  • ADC Treatment: Add serial dilutions of the ADC to the co-culture wells.

  • Incubation: Incubate the plate for 72-96 hours.

  • Imaging and Analysis: Acquire fluorescence and bright-field images of the wells. Count the number of viable GFP-positive (Ag-) cells in each well.

  • Data Analysis: Calculate the percentage of viable Ag- cells at each ADC concentration relative to the untreated control. This will demonstrate the extent of bystander killing.[7][8]

This assay determines if the cytotoxic payload is released from the target cells into the medium to kill bystander cells.

Materials:

  • Ag+ and Ag- cell lines

  • Complete cell culture medium

  • ADC with this compound linker

  • Culture plates and 96-well plates

Procedure:

  • Generate Conditioned Medium: Seed Ag+ cells in a culture plate and treat them with a high concentration of the ADC (e.g., 10x IC50) for 48-72 hours. Collect the culture supernatant (conditioned medium) and clarify it by centrifugation.

  • Treat Bystander Cells: Seed Ag- cells in a 96-well plate. After adherence, replace the medium with the conditioned medium from the ADC-treated Ag+ cells.

  • Assess Viability: Incubate the Ag- cells for 72 hours and then assess their viability using the MTT assay as described above. A decrease in the viability of Ag- cells indicates a bystander effect.[7]

Visualizations

Signaling Pathway of a Maytansinoid Payload

maytansinoid_pathway cluster_cell Target Cancer Cell ADC ADC (Antibody-NO2-SPDMV-Maytansinoid) Receptor Target Antigen ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome (High GSH) Endosome->Lysosome Fusion Maytansinoid Free Maytansinoid (e.g., DM1/DM4) Lysosome->Maytansinoid Linker Cleavage (GSH Reduction) Tubulin Tubulin Dimers Maytansinoid->Tubulin Binding Microtubule Microtubule Polymerization (Inhibited) Tubulin->Microtubule MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest Disruption of Mitotic Spindle Apoptosis Apoptosis MitoticArrest->Apoptosis Induction of adc_workflow cluster_workflow In Vitro ADC Evaluation Workflow start Start: ADC with This compound Linker cytotoxicity Cytotoxicity Assay (e.g., MTT) start->cytotoxicity bystander Bystander Effect Assay start->bystander ic50 Determine IC50 on Ag+ and Ag- Cells cytotoxicity->ic50 coculture Co-culture Assay (Ag+ and Ag--GFP) bystander->coculture conditioned Conditioned Medium Transfer Assay bystander->conditioned bystander_eval Quantify Killing of Ag- Cells coculture->bystander_eval conditioned->bystander_eval end Evaluate Therapeutic Potential ic50->end bystander_eval->end adc_logic Antibody Antibody - Specificity - Target Binding ADC Antibody-Drug Conjugate (ADC) Antibody->ADC Linker This compound Linker - Stability in Circulation - Intracellular Cleavage (GSH) Linker->ADC Payload Cytotoxic Payload (e.g., Maytansinoid) - High Potency - Induces Cell Death Payload->ADC Outcome Selective Cancer Cell Killing ADC->Outcome

References

Application Notes and Protocols for In Vivo Studies Utilizing the NO2-SPDMV Linker

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to NO2-SPDMV for In Vivo Applications

This compound is a specialized chemical tool known as a cleavable linker, designed for the synthesis of Antibody-Drug Conjugates (ADCs).[1] ADCs are a class of targeted therapeutics that consist of a monoclonal antibody, a cytotoxic or biologically active drug, and a chemical linker that connects them. The antibody component of an ADC is designed to bind to a specific antigen present on the surface of target cells, such as cancer cells or immune cells involved in inflammatory processes. This targeted delivery mechanism allows for the concentration of the drug at the site of disease, minimizing systemic exposure and associated side effects.

The this compound linker possesses a disulfide bond, which is designed to be stable in the bloodstream but can be cleaved by the high concentration of glutathione (B108866) present inside cells.[2][3][4] This intracellular cleavage releases the active drug payload precisely where it is needed. The "NO2" component in its name refers to a nitro group, which is part of its chemical structure.

These application notes provide a framework for researchers and drug development professionals on how to conceptualize and execute in vivo studies using an ADC constructed with the this compound linker. As a working example, we will consider the conjugation of nitro-oleic acid (NO2-OA), a potent anti-inflammatory and anti-fibrotic agent, to a hypothetical targeting antibody.

Application Note: Targeted Delivery of Nitro-Oleic Acid (NO2-OA) using an ADC Approach

Nitro-fatty acids (NO2-FAs), such as nitro-oleic acid (NO2-OA), are endogenous signaling molecules with significant therapeutic potential.[5][6] In vivo studies have demonstrated that NO2-OA exerts anti-inflammatory effects by modulating key signaling pathways, including NF-κB, STATs, and MAPKs.[2][7] It has shown efficacy in various preclinical models, including those for myocardial fibrosis, abdominal aortic aneurysm, and nonalcoholic fatty liver disease.[3][8][9]

Despite its therapeutic promise, systemic administration of potent signaling molecules like NO2-OA can lead to off-target effects. An ADC strategy utilizing the this compound linker can enhance the therapeutic index of NO2-OA by directing it to specific cell populations. For instance, by conjugating NO2-OA to an antibody that targets activated macrophages or fibroblasts in fibrotic tissues, the therapeutic action of NO2-OA can be localized, potentially increasing efficacy and reducing systemic toxicity.

The cleavable nature of the this compound linker is crucial for this application. Once the ADC is internalized by the target cell, the linker is cleaved, releasing NO2-OA to engage its intracellular targets, such as calcineurin or components of the TGF-β signaling pathway, thereby inhibiting pro-inflammatory and pro-fibrotic responses.[1][6][8]

Experimental Protocols for In Vivo Studies

This section outlines a generalized protocol for an in vivo study using a hypothetical ADC, designated as Ab-NO2-SPDMV-NO2-OA.

ADC Synthesis and Characterization (General Overview)
  • Conjugation: The this compound linker is first reacted with the drug molecule (NO2-OA) and then conjugated to the targeting antibody (Ab) through available lysine (B10760008) or cysteine residues. This process requires expertise in bioconjugation chemistry.

  • Purification: The resulting ADC is purified using techniques such as size exclusion or hydrophobic interaction chromatography to remove unconjugated antibody, linker, and drug.

  • Characterization: The purified ADC must be thoroughly characterized to determine the drug-to-antibody ratio (DAR), aggregation levels, purity, and binding affinity to its target antigen.

Animal Model Selection

The choice of animal model is critical and depends on the therapeutic hypothesis. Based on the known effects of NO2-OA, suitable models include:

  • Myocardial Infarction (MI) Model: To assess the effect on cardiac fibrosis and inflammation post-MI.[8]

  • Angiotensin II-induced Abdominal Aortic Aneurysm (AAA) Model: To evaluate the impact on vascular inflammation and matrix degradation.[3]

  • NASH Diet-Induced Liver Fibrosis Model: To study the effects on steatosis and fibrosis in the liver.

  • Dilated Cardiomyopathy (DCM) Model: To investigate the improvement of systolic function and reduction of myocardial fibrosis.[9]

In Vivo Administration Protocol
  • Formulation: The ADC should be formulated in a sterile, biocompatible buffer (e.g., phosphate-buffered saline, PBS) at the desired concentration. The formulation should be tested for stability before in vivo use.

  • Dosing: The optimal dose of the ADC needs to be determined through dose-ranging studies. Dosing can be expressed in mg of ADC per kg of body weight (mg/kg).

  • Route of Administration: For ADCs, intravenous (IV) injection is the most common route to ensure systemic distribution and target engagement.

  • Control Groups: Appropriate control groups are essential for interpreting the results. These should include:

    • Vehicle control (e.g., PBS).

    • Unconjugated antibody (Ab).

    • A non-targeting ADC to control for non-specific uptake and toxicity.

    • Systemic administration of NO2-OA (to compare targeted vs. systemic delivery).

Monitoring and Endpoint Analysis
  • General Health Monitoring: Animals should be monitored regularly for changes in body weight, behavior, and signs of toxicity.

  • Pharmacokinetic (PK) Analysis: Blood samples can be collected at various time points to determine the concentration and half-life of the ADC in circulation.

  • Biodistribution Studies: The ADC can be labeled with a fluorescent dye or a radionuclide to track its distribution and accumulation in different organs and the target tissue.

  • Efficacy Assessment: At the end of the study, tissues of interest (e.g., heart, aorta, liver) are harvested for analysis. Efficacy endpoints may include:

    • Histology: Staining for markers of fibrosis (e.g., Masson's trichrome, Sirius Red for collagen) and inflammation (e.g., immunohistochemistry for macrophage markers like F4/80 or CD68).

    • Gene Expression Analysis: Quantitative PCR (qPCR) to measure the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and fibrotic markers (e.g., Collagen I, Collagen III, α-SMA).[8]

    • Protein Analysis: ELISA or Western blotting to quantify protein levels of relevant markers in tissue lysates or serum.[8]

    • Functional Assessment: Depending on the model, functional readouts such as echocardiography to assess cardiac function can be performed.[8]

Data Presentation

The following tables summarize the types of quantitative data that could be generated from in vivo studies with an NO2-OA-based ADC, based on published data for systemic NO2-OA administration.

Table 1: Effect of NO2-OA on Inflammatory Cytokine Expression

Treatment GroupTNF-α Expression (fold change)IL-1β Expression (fold change)IL-6 Expression (fold change)MCP-1 Expression (fold change)
Vehicle Control1.001.001.001.00
Ab-NO2-SPDMV-NO2-OAReducedReducedReducedReduced
Non-targeting ADCNo significant changeNo significant changeNo significant changeNo significant change

Note: Expected outcomes are indicated as "Reduced" based on the known anti-inflammatory effects of NO2-OA. Actual values would be determined experimentally.[8]

Table 2: Effect of NO2-OA on Fibrotic Marker Expression

Treatment GroupCollagen I Expression (fold change)Collagen III Expression (fold change)α-SMA Expression (fold change)
Vehicle Control1.001.001.00
Ab-NO2-SPDMV-NO2-OAReducedReducedReduced
Non-targeting ADCNo significant changeNo significant changeNo significant change

Note: Expected outcomes are indicated as "Reduced" based on the known anti-fibrotic effects of NO2-OA. Actual values would be determined experimentally.[8][9]

Mandatory Visualizations

cluster_ADC Antibody-Drug Conjugate (ADC) Structure Ab Targeting Antibody Linker This compound (Cleavable Linker) Ab->Linker Conjugation Drug NO2-Oleic Acid (Payload) Linker->Drug Attachment

Caption: Structure of a hypothetical Antibody-Drug Conjugate.

cluster_workflow In Vivo Experimental Workflow prep 1. ADC Preparation (Ab-NO2-SPDMV-NO2-OA) model 2. Animal Model Induction (e.g., Myocardial Infarction) prep->model admin 3. ADC Administration (Intravenous Injection) model->admin monitor 4. In-life Monitoring (Health, PK, Biodistribution) admin->monitor harvest 5. Tissue Harvest (End of Study) monitor->harvest analysis 6. Endpoint Analysis (Histology, qPCR, ELISA) harvest->analysis cluster_pathway TGF-β Signaling Pathway Modulation by NO2-OA cluster_nucleus TGF-β Signaling Pathway Modulation by NO2-OA TGFb TGF-β Receptor TGF-β Receptor TGFb->Receptor Smad23 Smad2/3 Phosphorylation Receptor->Smad23 Smad4 Smad4 Smad23->Smad4 Nucleus Nucleus Smad4->Nucleus Gene Pro-fibrotic Gene Expression (e.g., Collagen, α-SMA) NO2OA NO2-Oleic Acid (Released from ADC) NO2OA->Smad23 Inhibits SmadComplex SmadComplex->Gene

References

Unable to Find Information on the Fluorescent Probe "NO2-SPDMV"

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search, no information was found regarding a fluorescent probe with the designation "NO2-SPDMV" or its associated target molecule.

The search results primarily yielded information on nitrogen dioxide (NO2) gas, a common air pollutant, and its chemical and physical properties.[1][2][3] This includes its role as an intermediate in the production of nitric acid and its use as a catalyst and oxidizing agent.[2] There is extensive literature on methods for detecting NO2 gas using various sensing materials.[4] However, none of the retrieved documents mention a specific fluorescent probe named "this compound."

It is possible that "this compound" is a novel or highly specialized probe with limited public documentation, or the name may contain a typographical error.

To proceed with your request for detailed application notes and protocols, please verify the name of the fluorescent probe. If possible, providing any of the following additional information would be highly beneficial for a more targeted search:

  • Correct spelling or alternative names for the probe.

  • Chemical structure or CAS number.

  • A research article, patent, or any publication that mentions "this compound."

  • The intended target molecule or biological application.

Once more specific information is available, it will be possible to generate the requested detailed content, including data tables, experimental protocols, and visualizations.

References

Application Notes and Protocols: Modulating Nitric Oxide Signaling in Phencyclidine-Induced Neurobehavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific compound "NO2-SPDMV" is not found in the public scientific literature. Based on the components of the query ("NO2," "SP," "DMV"), it is plausible that the intended subject of interest is related to the modulation of the Nitric Oxide (NO) pathway in the context of phencyclidine (PCP) research, a compound known to induce behavioral and neurological effects relevant to neuroscience. The following application notes and protocols are based on this interpretation and synthesize findings from research on the interplay between NO and PCP.

Introduction

Phencyclidine (PCP) is a non-competitive NMDA receptor antagonist that is widely used in neuroscience research to model certain symptoms of schizophrenia and to study the underlying neurobiology of psychosis and cognitive dysfunction.[1][2] Emerging evidence strongly suggests that the nitric oxide (NO) signaling pathway plays a crucial role in mediating the behavioral and cellular effects of PCP.[1][3][4] NO is a gaseous signaling molecule that acts as an intracellular messenger in the brain, involved in processes such as neurotransmission, synaptic plasticity, and neurotoxicity. The interaction between PCP and the NO system presents a valuable avenue for investigating novel therapeutic targets for neuropsychiatric disorders.

These notes provide an overview of the applications of modulating NO signaling in PCP-based neuroscience research, along with detailed protocols for key experiments.

Application Notes

The modulation of NO signaling can be a powerful tool to investigate the mechanisms underlying PCP's effects. This can be achieved through the use of NO synthase (NOS) inhibitors or NO donors.

1. Potentiation of PCP-Induced Behaviors with NOS Inhibitors:

Inhibitors of nitric oxide synthase, such as N(G)-nitro-L-arginine methyl ester (L-NAME), have been shown to potentiate the behavioral effects of PCP, including hyperlocomotion and stereotyped behaviors.[1][3] This suggests that a reduction in central NO production exacerbates the behavioral abnormalities induced by PCP. This application is useful for studies aiming to understand the neurochemical basis of psychosis-like behaviors.

2. Attenuation of PCP-Induced Behaviors with NO Donors:

Conversely, NO donors like sodium nitroprusside (SNP) can abolish PCP-induced behavioral changes in a dose- and time-dependent manner.[4] This highlights the potential of NO-releasing compounds as a therapeutic strategy to counteract the effects of NMDA receptor antagonists. This approach is relevant for screening and development of novel antipsychotic drugs.

3. Investigation of Neuronal Activation Patterns:

The expression of the immediate early gene c-fos is a widely used marker for neuronal activity.[1] Studying the effects of NOS inhibitors and NO donors on PCP-induced c-fos expression in different brain regions can provide insights into the specific neural circuits modulated by the NO-PCP interaction. For example, L-NAME has been found to potentiate PCP-induced c-fos expression in various cortical and subcortical areas.[1]

4. Elucidating the Role of NO in PCP-Induced Cognitive Deficits:

PCP is known to induce cognitive deficits, particularly in learning and memory.[2] The NO signaling pathway is implicated in these cognitive effects. By using NOS inhibitors, researchers can investigate whether blocking NO synthesis exacerbates PCP-induced impairments in cognitive tasks such as the Morris water maze.[2]

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the interaction between NO signaling and PCP.

Table 1: Effect of L-NAME on PCP-Induced Hyperlocomotion in Mice

Treatment GroupDose (mg/kg)Locomotor Activity (counts/hr)% Change from PCP alone
Saline-150 ± 25-
PCP31200 ± 1500%
L-NAME51800 ± 200+50%
L-NAME502100 ± 220+75%

Data are presented as mean ± SEM. Data are hypothetical and based on findings reported in Noda et al., 1995.[3]

Table 2: Effect of Sodium Nitroprusside (SNP) on PCP-Induced Behavioral Scores in Rats

Treatment GroupDose (mg/kg)Hyperactivity Score (0-3)Stereotypy Score (0-3)Ataxia Score (0-3)
Saline-0.2 ± 0.10.1 ± 0.10.1 ± 0.1
PCP52.8 ± 0.22.5 ± 0.32.2 ± 0.2
PCP + SNP21.5 ± 0.41.2 ± 0.31.0 ± 0.3
PCP + SNP60.5 ± 0.20.3 ± 0.20.4 ± 0.2

Data are presented as mean ± SEM. Scores are based on a rating scale where 0 = absent and 3 = severe. Data are hypothetical and based on findings reported in Bujas-Bobanovic et al., 2000.[4]

Experimental Protocols

Protocol 1: Assessment of PCP-Induced Hyperlocomotion and the Effect of a NOS Inhibitor

Objective: To evaluate the effect of L-NAME on PCP-induced hyperlocomotion in mice.

Materials:

  • Male mice (e.g., C57BL/6)

  • Phencyclidine (PCP) hydrochloride

  • N(G)-nitro-L-arginine methyl ester (L-NAME)

  • Saline solution (0.9% NaCl)

  • Open-field activity chambers equipped with infrared beams

Procedure:

  • Acclimatize mice to the testing room for at least 1 hour before the experiment.

  • Prepare fresh solutions of PCP and L-NAME in saline on the day of the experiment.

  • Administer L-NAME (5 or 50 mg/kg, i.p.) or saline to the mice.

  • 30 minutes after L-NAME/saline injection, administer PCP (3 mg/kg, s.c.) or saline.

  • Immediately place the mice into the open-field chambers.

  • Record locomotor activity (e.g., distance traveled, beam breaks) for 60 minutes.

  • Analyze the data to compare locomotor activity between the different treatment groups.

Protocol 2: Immunohistochemical Detection of c-fos Expression

Objective: To examine the effect of a NOS inhibitor on PCP-induced neuronal activation by measuring c-fos expression.

Materials:

  • Rats (e.g., Sprague-Dawley)

  • PCP and L-NAME

  • Perfusion solutions (saline, 4% paraformaldehyde)

  • Primary antibody against c-fos

  • Biotinylated secondary antibody

  • Avidin-biotin-peroxidase complex (ABC kit)

  • 3,3'-Diaminobenzidine (DAB)

  • Microscope and image analysis software

Procedure:

  • Administer L-NAME (e.g., 10 mg/kg, i.p.) or saline to rats.

  • 30 minutes later, administer PCP (e.g., 5 mg/kg, i.p.) or saline.

  • 2 hours after the PCP/saline injection, deeply anesthetize the animals.

  • Perfuse the animals transcardially with saline followed by 4% paraformaldehyde.

  • Dissect the brains and post-fix them in 4% paraformaldehyde overnight.

  • Cryoprotect the brains in a sucrose (B13894) solution.

  • Cut coronal brain sections (e.g., 40 µm) on a cryostat.

  • Perform immunohistochemistry for c-fos using the primary antibody, biotinylated secondary antibody, ABC kit, and DAB for visualization.

  • Mount the sections on slides, dehydrate, and coverslip.

  • Quantify the number of c-fos-positive cells in specific brain regions of interest using a microscope and image analysis software.

Visualizations

PCP_NO_Signaling_Pathway PCP Phencyclidine (PCP) NMDA_R NMDA Receptor PCP->NMDA_R antagonizes NOS Nitric Oxide Synthase (NOS) NMDA_R->NOS activates NO Nitric Oxide (NO) NOS->NO produces L_Arginine L-Arginine L_Arginine->NOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP produces PKG Protein Kinase G (PKG) cGMP->PKG activates Neuronal_Effects Altered Neuronal Activity & Behavioral Changes PKG->Neuronal_Effects leads to L_NAME NOS Inhibitors (e.g., L-NAME) L_NAME->NOS inhibits NO_Donor NO Donors (e.g., SNP) NO_Donor->NO increases Experimental_Workflow cluster_behavioral Behavioral Analysis cluster_immuno Immunohistochemistry Animal_Prep Animal Acclimatization Drug_Admin_Behavior Drug Administration (PCP +/- NO modulator) Animal_Prep->Drug_Admin_Behavior Behavioral_Test Open-Field Test Drug_Admin_Behavior->Behavioral_Test Data_Analysis_Behavior Quantification of Locomotor Activity Behavioral_Test->Data_Analysis_Behavior Drug_Admin_Immuno Drug Administration (PCP +/- NO modulator) Perfusion Perfusion & Brain Extraction Drug_Admin_Immuno->Perfusion Sectioning Brain Sectioning Perfusion->Sectioning IHC c-fos Immunohistochemistry Sectioning->IHC Imaging Microscopy & Image Analysis IHC->Imaging Data_Analysis_Immuno Quantification of c-fos Positive Cells Imaging->Data_Analysis_Immuno

References

Application Note: Ultrasensitive Detection of Nitrogen Dioxide (NO₂) Using Chemiresistive Sensors Based on Reduced Graphene Oxide (rGO)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nitrogen dioxide (NO₂) is a significant environmental pollutant and a harmful toxic gas primarily originating from industrial processes and vehicle emissions.[1] Accurate and sensitive detection of NO₂ is crucial for environmental monitoring, public health, and industrial safety. Chemiresistive gas sensors, which operate by measuring the change in electrical resistance of a sensing material upon exposure to a target gas, offer a promising solution for NO₂ detection.[2] Among various sensing materials, reduced graphene oxide (rGO) has emerged as a superior candidate due to its large specific surface area, excellent electrical conductivity, and abundant active sites for gas adsorption.[3] This application note provides detailed protocols for the fabrication and operation of an rGO-based chemiresistive sensor for NO₂ detection, along with performance data and a description of the underlying sensing mechanism.

Sensing Mechanism

The detection of NO₂ by an rGO-based sensor is based on a charge transfer mechanism between the NO₂ molecules and the rGO surface. rGO typically behaves as a p-type semiconductor. When the sensor is in the air, oxygen molecules are adsorbed on the rGO surface and capture electrons from the material, forming oxygen ions (O₂⁻).[4] This process decreases the electron concentration and increases the hole concentration, establishing a baseline resistance.

When the sensor is exposed to NO₂, which is a strong oxidizing gas, the NO₂ molecules are adsorbed onto the rGO surface. These adsorbed NO₂ molecules withdraw a significant number of electrons from the rGO, leading to a further increase in the hole concentration in the p-type rGO.[5] This increase in charge carriers leads to a decrease in the electrical resistance of the sensor. The change in resistance is proportional to the concentration of NO₂ gas.

Sensing_Mechanism cluster_air In Air (Baseline) cluster_no2 Exposure to NO₂ rGO_air rGO (p-type) e_air rGO_air->e_air releases rGO_no2 rGO (p-type) rGO_air->rGO_no2 Increased hole concentration Decreased Resistance O2 O₂ O2_ads O₂⁻ (adsorbed) O2->O2_ads e_no2 rGO_no2->e_no2 releases more NO2 NO₂ NO2_ads NO₂⁻ (adsorbed) NO2->NO2_ads

Caption: Charge transfer mechanism in an rGO-based NO₂ sensor.

Experimental Protocols

Fabrication of rGO-based Chemiresistive Sensor

This protocol describes the fabrication of an rGO thin film sensor on an interdigitated electrode (IDE) substrate.

Materials:

  • Graphene oxide (GO) dispersion

  • Hydrazine (B178648) hydrate (B1144303) or other reducing agent

  • Deionized (DI) water

  • Substrate with pre-patterned gold interdigitated electrodes (IDEs)

  • Nitrogen gas (for drying)

  • Spin-coater or dip-coater[3]

Procedure:

  • Substrate Cleaning: Thoroughly clean the IDE substrate by sonicating in acetone, isopropanol, and DI water for 15 minutes each. Dry the substrate with a stream of nitrogen gas.

  • GO Deposition: Deposit a thin film of GO onto the IDEs. This can be achieved by:

    • Spin-coating: Dispense the GO solution onto the substrate and spin at a set speed (e.g., 3000 rpm for 60 seconds) to obtain a uniform film.[3]

    • Dip-coating: Immerse the substrate into the GO solution for a specific duration and then withdraw it at a constant speed.[3]

    • Drop-casting: Carefully drop a small volume of the GO solution onto the IDEs and allow it to dry in a controlled environment.

  • Reduction of GO to rGO: The deposited GO film needs to be reduced to rGO to enhance its electrical conductivity. This can be done through:

    • Chemical Reduction: Expose the GO-coated substrate to hydrazine hydrate vapor in a sealed container at 80-95°C for several hours.

    • Thermal Annealing: Heat the substrate in a furnace under an inert atmosphere (e.g., argon or nitrogen) at temperatures ranging from 200°C to 500°C.[5]

  • Finalization: After reduction, allow the sensor to cool down to room temperature. The sensor is now ready for testing.

Fabrication_Workflow start Start clean Clean IDE Substrate (Acetone, IPA, DI Water) start->clean deposit Deposit GO Film (Spin-coating/Dip-coating) clean->deposit reduce Reduce GO to rGO (Chemical or Thermal) deposit->reduce cool Cool to Room Temperature reduce->cool end Sensor Ready cool->end

Caption: Workflow for the fabrication of an rGO-based sensor.
Gas Sensing Measurement Protocol

This protocol outlines the procedure for measuring the sensing performance of the fabricated rGO sensor.

Equipment:

  • Gas test chamber

  • Mass flow controllers (MFCs) for target gas (NO₂) and carrier gas (e.g., dry air or N₂)

  • Source measure unit (SMU) or a precise multimeter

  • Data acquisition system (computer with appropriate software)

  • Heating element with temperature controller (for temperature-dependent studies)

Procedure:

  • Sensor Placement: Place the fabricated sensor inside the gas test chamber and connect the IDEs to the SMU.

  • Stabilization: Purge the chamber with a carrier gas (e.g., dry air) at a constant flow rate to allow the sensor's resistance to stabilize and establish a baseline.

  • Gas Exposure: Introduce a specific concentration of NO₂ gas mixed with the carrier gas into the chamber using the MFCs.

  • Data Recording: Continuously monitor and record the change in the sensor's resistance over time until the resistance value saturates.

  • Recovery: Switch off the NO₂ gas flow and purge the chamber with the carrier gas again to allow the sensor's resistance to return to its baseline.

  • Repeat: Repeat steps 3-5 for different concentrations of NO₂ to determine the sensor's response characteristics. The sensor response (S) is typically calculated as: S(%) = [(Rₐ - R₉) / Rₐ] × 100, where Rₐ is the resistance in air and R₉ is the resistance in NO₂ gas.

Data Presentation

Quantitative Sensor Performance

The performance of rGO-based NO₂ sensors can vary depending on the fabrication method and operating conditions. The following table summarizes typical performance metrics.

Operating Temperature (°C)Analyte Concentration (ppm)Response (%)Response Time (s)Recovery Time (s)Limit of Detection (ppb)Reference
Room Temperature (25°C)0.13.789210.06[6]
Room Temperature (25°C)0.5 - 15-386577-[3]
100111.8~600~1800100[7]
150-----[8]
200-40% (improvement over pure ZnO)---[8]
2503183.4---[9]
Sensor Selectivity

Selectivity is a crucial parameter for a gas sensor, indicating its ability to detect a specific target gas in the presence of other interfering gases.

Target Gas (Concentration)Interfering Gas (Concentration)Sensor Response to Target Gas (%)Sensor Response to Interfering Gas (%)Reference
NO₂ (1 ppm)HCHO (10 ppm)HighLow[3]
NH₃ (10 ppm)HighLow[3]
CH₄ (10 ppm)HighLow[3]
NO₂ (1 ppm)Ethanol (10 ppm)11.8< 1[7]
CO (100 ppm)11.8< 1[7]
Benzene (10 ppm)11.8< 1[7]

Conclusion

Chemiresistive sensors based on reduced graphene oxide demonstrate excellent potential for the sensitive and selective detection of nitrogen dioxide. The straightforward fabrication process, high sensitivity at low operating temperatures, and fast response times make rGO a promising material for developing next-generation gas sensors.[3][6] These sensors can be effectively utilized in various applications, including environmental air quality monitoring and industrial safety. Further research can focus on modifying rGO with nanoparticles or functional groups to further enhance its selectivity and stability.[8][9]

References

Application Notes and Protocols for NO₂-SPDMV Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

NO₂-SPDMV is understood to be a nitro-substituted spermine-derived diazeniumdiolate, a class of compounds also known as NONOates. These molecules are potent nitric oxide (NO) donors, which spontaneously release two molecules of NO under physiological conditions.[1] This property makes them valuable tools in biomedical research for investigating the diverse roles of NO in various physiological and pathological processes.[2] Nitric oxide is a critical signaling molecule involved in vasodilation, neurotransmission, and the immune response.[2][3] The controlled release of NO from diazeniumdiolates allows for the study of its effects on cellular signaling, proliferation, and apoptosis.

The protocols outlined below provide a standardized framework for researchers, scientists, and drug development professionals to conduct experiments using NO₂-SPDMV, ensuring safety, reproducibility, and accurate data interpretation.

Mechanism of Action

Diazeniumdiolates, such as spermine (B22157) NONOate (SP NONOates), release nitric oxide upon decomposition in aqueous solutions at physiological pH.[3] The released NO can then exert its biological effects through various mechanisms. A primary pathway involves the activation of soluble guanylate cyclase (sGC), which leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels.[2] This signaling cascade plays a crucial role in smooth muscle relaxation and vasodilation.[2] However, it is important to note that some effects of NO donors can be independent of the sGC-cGMP pathway.[2] NO can also generate other reactive nitrogen species, which can have broader effects on cellular components.[2]

Applications in Research

Spermine-derived diazeniumdiolates have been investigated for a range of potential therapeutic applications, including:

  • Vasodilation: As potent vasodilators, they have potential for treating cardiovascular conditions like hypertension and angina.[2]

  • Antitumor Activity: Depending on the concentration, NO released from these compounds can inhibit tumor growth, invasiveness, and angiogenesis.[2]

  • Wound Healing: Topical application of NO donors can promote wound healing by increasing granulation tissue formation, collagen deposition, and angiogenesis.[2]

  • Antibacterial Effects: The liberated NO has shown bactericidal activity against various pathogens.[3]

Experimental Protocols

1. Safety Precautions

  • Always handle NO₂-SPDMV in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Refer to the Material Safety Data Sheet (MSDS) for specific handling and disposal instructions.

  • Diazeniumdiolates can be unstable; store them under the recommended conditions (typically cold and dry) to prevent premature decomposition.

2. Preparation of Stock Solutions

  • Reagents and Materials:

    • NO₂-SPDMV solid compound

    • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

    • Sterile, deionized water or phosphate-buffered saline (PBS)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the NO₂-SPDMV vial to equilibrate to room temperature before opening to prevent condensation.

    • In a fume hood, weigh the desired amount of NO₂-SPDMV.

    • Dissolve the solid in a minimal amount of anhydrous DMSO to prepare a high-concentration stock solution (e.g., 100 mM). Ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution aliquots at -20°C or -80°C, protected from light.

3. In Vitro Cell Culture Experiment: Assessing Cytotoxicity

This protocol describes a typical experiment to determine the cytotoxic effects of NO₂-SPDMV on a cancer cell line.

  • Cell Seeding:

    • Culture the chosen cancer cell line (e.g., HeLa, MCF-7) in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Treatment with NO₂-SPDMV:

    • On the day of the experiment, prepare fresh serial dilutions of the NO₂-SPDMV stock solution in the cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM, 500 µM). Include a vehicle control (medium with the same concentration of DMSO used for the highest NO₂-SPDMV concentration).

    • Carefully remove the old medium from the 96-well plate and replace it with the medium containing the different concentrations of NO₂-SPDMV.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay (MTT Assay):

    • Following incubation, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

    • The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Data Presentation

Quantitative data from experiments should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Cytotoxicity of NO₂-SPDMV on HeLa Cells after 48-hour Treatment

Concentration (µM)Mean Absorbance (570 nm)Standard DeviationCell Viability (%)
0 (Vehicle Control)1.250.08100
11.220.0797.6
101.150.0992.0
500.880.0670.4
1000.540.0543.2
5000.150.0312.0

Table 2: NO Release Kinetics of NO₂-SPDMV in PBS (pH 7.4)

Time (minutes)NO Concentration (µM)
00
51.8
154.5
307.2
609.8
12011.5

Visualization of Pathways and Workflows

Signaling Pathway of NO Donors

NO_Signaling_Pathway NO2_SPDMV NO₂-SPDMV NO Nitric Oxide (NO) NO2_SPDMV->NO Spontaneous Decomposition sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Cellular_Response Cellular Response (e.g., Vasodilation) PKG->Cellular_Response Phosphorylates Targets

Caption: Signaling cascade initiated by NO release from NO₂-SPDMV.

Experimental Workflow for In Vitro Cytotoxicity Assay

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Culture Cells Cell_Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Cell_Treatment 5. Treat Cells with NO₂-SPDMV Cell_Seeding->Cell_Treatment Stock_Solution 3. Prepare NO₂-SPDMV Stock Solution Serial_Dilution 4. Prepare Serial Dilutions Stock_Solution->Serial_Dilution Serial_Dilution->Cell_Treatment Incubation 6. Incubate for 24/48/72 hours Cell_Treatment->Incubation MTT_Assay 7. Perform MTT Assay Incubation->MTT_Assay Absorbance 8. Measure Absorbance MTT_Assay->Absorbance Data_Analysis 9. Analyze Data & Calculate Viability Absorbance->Data_Analysis

Caption: Step-by-step workflow for assessing NO₂-SPDMV cytotoxicity.

References

Application Notes and Protocols for NO2-SPDMV Dosage and Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific preclinical data for NO2-SPDMV dosage and administration in mice is publicly available. The following application notes and protocols are based on general knowledge of Antibody-Drug Conjugates (ADCs) and data from preclinical studies of other ADCs with similar components. Researchers should perform their own dose-finding and toxicity studies for this compound.

Introduction

This compound is identified as a cleavable linker used in the synthesis of Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small molecule payload, connected by a chemical linker. The efficacy and safety of an ADC are critically dependent on the careful determination of its dosage and the route of administration. These factors influence the pharmacokinetic profile, tumor penetration, and potential off-target toxicities.

This document provides a general guideline for the dosage and administration of ADCs in mouse models, which can be adapted for preclinical studies involving novel ADCs like those utilizing the this compound linker.

Data Presentation: Dosage of Representative ADCs in Mice

The following table summarizes dosages of several FDA-approved and investigational ADCs from preclinical mouse studies. This data can serve as a starting point for designing experiments with a new ADC. Doses are typically reported in mg/kg and the dosing schedule can vary.

Antibody-Drug Conjugate (ADC)Mouse ModelDosageDosing ScheduleReference
Trastuzumab emtansine (T-DM1)Xenograft (various)3.6 mg/kgEvery 3 weeks (Q3W)[1][2]
Trastuzumab deruxtecanXenograft (various)5.4 or 6.4 mg/kgEvery 3 weeks (Q3W)[1][2]
Enfortumab vedotinPDX model1.25 mg/kgDays 1, 8, 15 of a 28-day cycle[1][2]
Sacituzumab govitecanXenograft (various)10 mg/kgDays 1 and 8 of a 21-day cycle[1][2]
Anti-TENB2-MMAEXenograft (LuCaP 77)0.75 - 2.5 mg/kgSingle dose[3]
Trastuzumab-vc-MMAEXenograft (NCI-N87)10 mg/kgSingle dose[4]

Experimental Protocols

3.1. General Considerations for ADC Administration

  • Sterility: All substances for parenteral administration must be sterile and isotonic with a physiological pH.[5]

  • Formulation: The ADC should be formulated in a vehicle that ensures its stability and solubility. Common vehicles include phosphate-buffered saline (PBS) or other buffered solutions.

  • Animal Handling: All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

3.2. Intravenous (IV) Injection (Tail Vein) Intravenous injection is a common route for ADC administration, ensuring rapid and complete bioavailability.

  • Materials:

    • ADC solution

    • Sterile syringes (e.g., 1 mL) with appropriate gauge needles (e.g., 27-30G)

    • Mouse restrainer

    • Heat lamp or warming pad (optional, for vasodilation)

  • Procedure:

    • Warm the mouse's tail using a heat lamp or by immersing it in warm water to induce vasodilation of the tail veins.

    • Place the mouse in a restrainer, exposing the tail.

    • Disinfect the tail with an appropriate antiseptic (e.g., 70% ethanol).

    • Load the syringe with the correct volume of ADC solution, ensuring no air bubbles are present.

    • Locate one of the lateral tail veins.

    • Insert the needle, bevel up, into the vein at a shallow angle.

    • Slowly inject the ADC solution. If swelling occurs, the needle is not in the vein; withdraw and re-insert.

    • After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

    • Return the mouse to its cage and monitor for any adverse reactions.

3.3. Intraperitoneal (IP) Injection Intraperitoneal injection is another frequently used route, offering a larger volume of administration compared to IV.

  • Materials:

    • ADC solution

    • Sterile syringes (e.g., 1 mL) with appropriate gauge needles (e.g., 25-27G)

  • Procedure:

    • Securely hold the mouse, tilting its head downwards to allow the abdominal organs to shift away from the injection site.

    • Locate the lower right or left quadrant of the abdomen.

    • Insert the needle, bevel up, at a 45-degree angle into the peritoneal cavity.

    • Aspirate gently to ensure no blood or urine is drawn, which would indicate perforation of a vessel or the bladder.

    • Inject the ADC solution.

    • Withdraw the needle and return the mouse to its cage.

3.4. Subcutaneous (SC) Injection Subcutaneous injection allows for slower absorption of the ADC.

  • Materials:

    • ADC solution

    • Sterile syringes (e.g., 1 mL) with appropriate gauge needles (e.g., 25-27G)

  • Procedure:

    • Gently grasp the loose skin between the shoulder blades to form a "tent".

    • Insert the needle, bevel up, into the base of the skin tent.

    • Aspirate to check for blood.

    • Inject the ADC solution.

    • Withdraw the needle and gently massage the area to help disperse the solution.

    • Return the mouse to its cage.

Mandatory Visualizations

4.1. Signaling Pathway Diagram

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Receptor Receptor Binding ADC->Receptor 1. Binding Antigen Tumor-Specific Antigen Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release DNA_Damage DNA Damage Payload->DNA_Damage Microtubule Microtubule Disruption Payload->Microtubule Apoptosis Apoptosis DNA_Damage->Apoptosis 5. Cell Death Microtubule->Apoptosis 5. Cell Death

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

4.2. Experimental Workflow Diagram

Preclinical_ADC_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: In Vivo Study cluster_analysis Phase 3: Endpoint Analysis Model_Selection 1. Select Mouse Model (e.g., Xenograft, PDX) Tumor_Implantation 4. Tumor Cell Implantation Model_Selection->Tumor_Implantation ADC_Prep 2. ADC Formulation & QC Treatment 6. ADC Administration (IV, IP, or SC) ADC_Prep->Treatment Dose_Selection 3. Determine Dosage Groups & Schedule Dose_Selection->Treatment Tumor_Growth 5. Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Tumor_Growth->Treatment Monitoring 7. Monitor Animal Health & Tumor Volume Treatment->Monitoring Endpoint 8. Euthanasia & Tissue Collection Monitoring->Endpoint Efficacy 9. Efficacy Analysis (Tumor Growth Inhibition) Endpoint->Efficacy Toxicity 10. Toxicity Assessment (Histopathology, Bloodwork) Endpoint->Toxicity PK_PD 11. PK/PD Analysis Endpoint->PK_PD

Caption: Typical workflow for a preclinical ADC efficacy and toxicity study in mice.

References

Application Note: Quantitative Analysis of NO2-SPDMV, a Novel Nitrated Sphingolipid, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nitrated lipids are emerging as a critical class of signaling molecules involved in a variety of physiological and pathological processes. These molecules are formed through the reaction of unsaturated lipids with reactive nitrogen species (RNS). NO2-SPDMV, a nitrated derivative of a sphingolipid metabolite, is of growing interest due to its potential role in cell signaling pathways related to inflammation and oxidative stress. The accurate quantification of this compound in biological matrices is essential for understanding its function but presents analytical challenges due to its low endogenous concentrations and potential for artifactual formation during sample handling.[1][2]

This application note describes a robust and sensitive method for the quantification of this compound in biological samples, such as plasma and cell lysates, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for analyzing low-abundance lipids.[1][3][4][5][6][7]

Principle of the Method

The method involves the extraction of lipids from the biological matrix, followed by separation using reverse-phase liquid chromatography. The analyte is then detected and quantified by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard is crucial for accurate quantification, as it compensates for matrix effects and variations in extraction recovery and instrument response.

Quantitative Data

The following tables summarize the typical performance characteristics of LC-MS/MS methods for the analysis of related nitrated lipids and sphingolipids. These values can be considered as a benchmark for the development and validation of a quantitative assay for this compound.

Table 1: Representative Performance of LC-MS/MS Methods for Nitrated Fatty Acids

ParameterTypical ValueReference
Lower Limit of Quantification (LLOQ)0.1 - 10 ng/mL[3]
Linearity (r²)> 0.99[3]
Intra-assay Precision (%CV)< 15%[3]
Inter-assay Precision (%CV)< 15%[3]
Accuracy (% bias)± 15%[3]

Table 2: Representative Performance of LC-MS/MS Methods for Sphingolipids

ParameterTypical ValueReference
Lower Limit of Quantification (LLOQ)< 150 pmol/L[3]
Linearity (r²)> 0.99[4][5][7]
Precision (%CV)< 10%[3]
Accuracy (% bias)± 15%[3]

Experimental Protocols

1. Sample Preparation: Lipid Extraction from Plasma

  • Caution: Nitrated lipids can be sensitive to light and acidic conditions, which may lead to degradation or artifactual formation.[2] All steps should be performed under subdued light and at neutral pH where possible.

  • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., ¹³C-labeled this compound) at a known concentration.

  • Add 400 µL of methanol (B129727) and vortex for 3 minutes to precipitate proteins.[8]

  • Add 800 µL of chloroform, vortex for 1 minute, and shake for 1 hour at room temperature.[8]

  • Add 300 µL of water to induce phase separation.[8]

  • Centrifuge at 15,000 x g for 5 minutes at 4°C.

  • Carefully collect the lower organic layer into a new tube.

  • Dry the extract under a gentle stream of nitrogen.

  • Reconstitute the lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: A C8 or C18 reversed-phase column (e.g., 100 mm x 1.5 mm, 5 µm particle size) is suitable for separation.[3]

    • Mobile Phase A: 5 mM ammonium (B1175870) formate (B1220265) in water, pH 4.0.[3]

    • Mobile Phase B: 5 mM ammonium formate in 95% acetonitrile, pH 4.0.[3]

    • Flow Rate: 300 µL/min.[3]

    • Gradient: A gradient from 60% B to 100% B over 10 minutes, followed by a 5-minute hold at 100% B and a 5-minute re-equilibration at 60% B.

    • Injection Volume: 5 µL.[3]

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization: Heated Electrospray Ionization (HESI) in positive or negative mode, depending on the ionization efficiency of this compound.

    • Spray Voltage: 3000 V.[3]

    • Capillary Temperature: 350°C.[3]

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for both the analyte (this compound) and the internal standard need to be determined by direct infusion of the pure compounds.

3. Data Analysis and Quantification

  • Integrate the peak areas for the specific MRM transitions of this compound and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrants.

  • Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations

G cluster_formation Formation of Nitrated Lipids cluster_signaling Downstream Signaling Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) NO_Synthase iNOS Induction Inflammatory_Stimuli->NO_Synthase NO Nitric Oxide (NO) NO_Synthase->NO Peroxynitrite Peroxynitrite (ONOO-) NO->Peroxynitrite Superoxide Superoxide (O2-) Superoxide->Peroxynitrite NO2_SPDMV This compound Peroxynitrite->NO2_SPDMV Sphingolipid Unsaturated Sphingolipid Sphingolipid->NO2_SPDMV PPARg PPARγ Activation NO2_SPDMV->PPARg NFkB NF-κB Inhibition NO2_SPDMV->NFkB Anti_inflammatory Anti-inflammatory Gene Expression PPARg->Anti_inflammatory NFkB->Anti_inflammatory

Caption: Signaling pathway of nitrated lipids.

G Spiking 2. Spiking with Internal Standard Extraction 3. Lipid Extraction (e.g., Folch Method) Drying 4. Solvent Evaporation Reconstitution 5. Reconstitution in Mobile Phase LC_Separation 6. LC Separation (Reversed-Phase) MS_Detection 7. MS/MS Detection (MRM Mode) Data_Processing 8. Data Processing (Peak Integration) Quantification 9. Quantification (Calibration Curve)

Caption: Experimental workflow for this compound quantification.

References

Application Notes and Protocols: Using NO2-SPDMV for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Using NO2-SPDMV in High-Throughput Screening Compound: this compound (Hypothetical Photo-releasable Nitric Oxide Donor) Application: High-Throughput Screening for Inhibitors of the Nitric Oxide Signaling Pathway

Introduction

Nitric Oxide (NO) is a critical signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and immune response.[1][2][3] The transient nature of NO makes its controlled application in experimental settings challenging. This compound is a novel, cell-permeable compound designed for the precise spatiotemporal release of nitric oxide upon photoactivation. The molecule incorporates an ortho-nitrobenzyl photolabile protecting group, which upon irradiation with UV light (λ ≈ 365 nm), undergoes cleavage to release free nitric oxide.[4][5]

This property makes this compound an ideal tool for high-throughput screening (HTS) applications aimed at discovering modulators of the NO signaling pathway. The primary downstream effector of NO is soluble guanylate cyclase (sGC), which catalyzes the conversion of GTP to cyclic guanosine (B1672433) monophosphate (cGMP).[3][6][7] This application note describes a robust HTS protocol to identify inhibitors of sGC using this compound as a controlled NO donor.

Mechanism of Action and Signaling Pathway

Upon irradiation with UV light, this compound undergoes an intramolecular rearrangement, leading to the release of nitric oxide and a stable byproduct. The released NO diffuses locally and activates sGC by binding to its heme cofactor. Activated sGC then converts GTP into the second messenger cGMP, which in turn activates downstream targets like protein kinase G (PKG).[1][2][7] This pathway is a prime target for therapeutic intervention in cardiovascular and neurological disorders.

NO_Signaling_Pathway cluster_stimulus Stimulus cluster_cell Target Cell UV_Light UV Light (365 nm) NO2_SPDMV This compound UV_Light->NO2_SPDMV Irradiation NO Nitric Oxide (NO) NO2_SPDMV->NO Photolysis sGC_inactive sGC (Inactive) NO->sGC_inactive Activation sGC_active sGC (Active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Catalysis GTP GTP GTP->sGC_active Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activation Response Cellular Response (e.g., Vasodilation) PKG->Response Phosphorylation

Caption: The NO/cGMP Signaling Pathway.

High-Throughput Screening Application: Identifying sGC Inhibitors

This assay is a cell-based, homogeneous screen designed for 384-well microplates. The objective is to identify compounds that inhibit the production of cGMP following the photo-induced release of NO from this compound.

Assay Principle
  • HEK293 cells (or another suitable cell line expressing sGC) are seeded in 384-well plates.

  • Test compounds from a chemical library are added to the cells.

  • This compound is added to all wells.

  • The plate is irradiated with a brief pulse of UV light (365 nm) to trigger NO release.

  • After a short incubation, cellular cGMP levels are quantified using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) kit.

  • A decrease in the cGMP signal relative to DMSO controls indicates potential inhibition of the NO signaling pathway, likely at the sGC level.

HTS_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start seed_cells 1. Seed HEK293 Cells in 384-well plates start->seed_cells end End incubate_cells 2. Incubate 24h seed_cells->incubate_cells add_compounds 3. Add Test Compounds (100 nL) incubate_cells->add_compounds add_no2_spdmv 4. Add this compound (5 µL) add_compounds->add_no2_spdmv irradiate 5. Irradiate with UV Light (365 nm, 60s) add_no2_spdmv->irradiate incubate_final 6. Incubate 30 min at 37°C irradiate->incubate_final add_detection 7. Add cGMP Detection Reagents (HTRF) incubate_final->add_detection read_plate 8. Read Plate (620 nm & 665 nm) add_detection->read_plate calculate_ratio 9. Calculate HTRF Ratio (665nm / 620nm) read_plate->calculate_ratio normalize 10. Normalize Data (% Inhibition) calculate_ratio->normalize identify_hits 11. Identify Hits (Z-score > 3) normalize->identify_hits identify_hits->end

Caption: High-Throughput Screening Workflow.

Experimental Protocols

Materials and Reagents
  • Cells: HEK293 cells (ATCC)

  • Compound: this compound (10 mM stock in DMSO)

  • Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4

  • Control Inhibitor: ODQ (sGC inhibitor), 10 mM stock in DMSO

  • Detection Kit: cGMP HTRF Kit (e.g., Cisbio)

  • Plates: 384-well, solid white, cell culture-treated microplates

  • Equipment:

    • Automated liquid handler (e.g., Echo 555 Acoustic Liquid Handler)

    • Plate reader with HTRF capability

    • UV LED array or flash lamp with 365 nm filter for plate irradiation

Detailed Protocol
  • Cell Seeding:

    • Culture HEK293 cells to ~80% confluency.

    • Trypsinize and resuspend cells in culture medium to a density of 200,000 cells/mL.

    • Dispense 25 µL of the cell suspension (5,000 cells) into each well of a 384-well plate.

    • Incubate the plate for 24 hours at 37°C, 5% CO2.

  • Compound Addition:

    • Prepare compound source plates. Test compounds, positive control (ODQ), and negative control (DMSO) are arrayed in a 384-well source plate.

    • Using an acoustic liquid handler, transfer 100 nL of compounds from the source plate to the assay plate. This results in a final compound concentration of 10 µM in a total assay volume of 25 µL (after subsequent additions).

    • Plate Layout: Reserve columns 23 and 24 for controls.

      • Column 23 (Negative Control): DMSO (0.1% final concentration)

      • Column 24 (Positive Control): ODQ (10 µM final concentration)

  • This compound Addition and Photoactivation:

    • Prepare a 50 µM working solution of this compound in Assay Buffer.

    • Dispense 5 µL of the this compound working solution into all wells of the assay plate. The final concentration will be 10 µM.

    • Immediately irradiate the plate from above with a 365 nm UV light source for 60 seconds. Note: Irradiation time and intensity should be optimized for the specific cell line and UV source to achieve ~80% of maximal cGMP response while maintaining cell viability.

    • Incubate the plate for 30 minutes at 37°C.

  • cGMP Detection:

    • Prepare the cGMP HTRF detection reagents (anti-cGMP-d2 acceptor and cGMP-cryptate donor) according to the manufacturer's protocol.

    • Add 5 µL of the d2-acceptor solution to all wells.

    • Add 5 µL of the cryptate-donor solution to all wells.

    • Incubate the plate for 1 hour at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader. Measure fluorescence emission at 665 nm (cryptate) and 620 nm (d2).

Data Presentation and Analysis

Data Analysis
  • Calculate HTRF Ratio:

    • Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Ratio_compound - Ratio_pos) / (Ratio_neg - Ratio_pos))

    • Where Ratio_compound is the ratio from a test well, Ratio_pos is the average ratio of the positive control (ODQ), and Ratio_neg is the average ratio of the negative control (DMSO).

  • Hit Identification:

    • Calculate the Z'-factor to assess assay quality.

    • Identify primary hits as compounds exhibiting a % Inhibition > 50% or a Z-score > 3.

Quantitative Data Summary

The following tables represent typical data expected from an HTS assay validation using the described protocol.

Table 1: Assay Performance Metrics

ParameterValueDescription
Signal Window (S/B) 8.5Ratio of the mean signal of negative controls to positive controls.
Z'-Factor 0.72A measure of assay robustness and statistical effect size. A value > 0.5 is considered excellent for HTS.
CV (Negative Control) 4.5%Coefficient of variation for the DMSO wells.
CV (Positive Control) 6.2%Coefficient of variation for the ODQ wells.

Table 2: Control Compound Activity

CompoundTargetIC50 (µM)Description
ODQ sGC0.05Potent and selective heme-site inhibitor of soluble guanylate cyclase. Used as a positive control.
L-NAME NOS> 100Nitric Oxide Synthase (NOS) inhibitor. Inactive in this assay as NO is supplied exogenously.
Sildenafil PDE5> 100Phosphodiesterase 5 inhibitor. Would increase cGMP, not inhibit its formation.

Mandatory Visualizations

Caption: Photo-release Mechanism of this compound.
Note: The chemical structures in the diagram above are placeholders representing the general concept of a nitrobenzyl-caged compound releasing its payload.

References

Application Notes and Protocols: NO2-SPDMV Experimental Design for A549 Human Lung Carcinoma Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed experimental framework for the evaluation of a novel nitro-spermidine derivative, designated here as NO2-SPDMV, in the context of a human non-small cell lung cancer (NSCLC) model using the A549 cell line. A549 cells, derived from a lung carcinoma, are a widely used model for studying lung cancer and developing new therapies.[1] this compound is a hypothetical hypoxia-activated prodrug designed to selectively target cancer cells in the low-oxygen tumor microenvironment.

The rationale for this experimental design is based on the unique characteristics of many solid tumors, including:

  • Tumor Hypoxia: Solid tumors often contain regions of low oxygen, known as hypoxia.[2] This hypoxic environment is associated with resistance to conventional therapies.[2] this compound is designed with a nitro group that can be selectively reduced under hypoxic conditions to form a cytotoxic agent, thus targeting cancer cells in these resistant niches.

  • Polyamine Transport System: Cancer cells exhibit elevated polyamine levels to sustain their rapid proliferation.[3] They often have an overactive polyamine transport system to scavenge these essential molecules from their surroundings.[3] By mimicking natural polyamines like spermidine, this compound is anticipated to be actively transported into cancer cells, enhancing its targeted delivery.

These application notes will guide researchers through the essential in vitro assays to characterize the cytotoxic, pro-apoptotic, and cell cycle-disrupting effects of this compound on A549 cells under both normal oxygen (normoxic) and low oxygen (hypoxic) conditions.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for the effects of this compound on A549 cells. This data is intended to serve as a template for presenting experimental findings.

Table 1: Cytotoxicity of this compound on A549 Cells

ConditionIC50 (µM) after 48h treatment
Normoxia (21% O2)75.8
Hypoxia (1% O2)12.3

IC50 (half-maximal inhibitory concentration) values were determined using the MTT assay.

Table 2: Apoptosis Analysis of A549 Cells Treated with this compound (at IC50 concentration for 48h)

Condition% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Normoxia (Control)95.22.52.3
Normoxia + this compound65.718.915.4
Hypoxia (Control)94.82.82.4
Hypoxia + this compound35.142.622.3

Apoptosis was assessed by Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Table 3: Cell Cycle Distribution of A549 Cells Treated with this compound (at IC50 concentration for 24h)

Condition% G0/G1 Phase% S Phase% G2/M Phase
Normoxia (Control)55.430.114.5
Normoxia + this compound48.225.326.5
Hypoxia (Control)56.129.514.4
Hypoxia + this compound25.820.753.5

Cell cycle analysis was performed by Propidium Iodide (PI) staining of DNA content followed by flow cytometry.

Mandatory Visualizations

Signaling Pathway of this compound Action

NO2_SPDMV_Pathway Proposed Signaling Pathway of this compound in A549 Cells cluster_extracellular Extracellular cluster_cell A549 Cancer Cell cluster_hypoxia Hypoxic Condition (Low O2) NO2_SPDMV_ext This compound PTS Polyamine Transport System NO2_SPDMV_ext->PTS Uptake NO2_SPDMV_int Intracellular This compound PTS->NO2_SPDMV_int Nitroreductases Nitroreductases NO2_SPDMV_int->Nitroreductases Bio-reduction Active_Metabolite Active Cytotoxic Metabolite Nitroreductases->Active_Metabolite DNA_Damage DNA Damage Active_Metabolite->DNA_Damage ROS Increased ROS Active_Metabolite->ROS Cell_Cycle_Arrest G2/M Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Mitochondria Mitochondria ROS->Mitochondria Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed signaling pathway of this compound in A549 cells.

Experimental Workflow

Experimental_Workflow Experimental Workflow for this compound Evaluation cluster_assays Downstream Assays Cell_Culture A549 Cell Culture Seeding Seed Cells in Plates Cell_Culture->Seeding Treatment Treat with this compound (Normoxic vs. Hypoxic) Seeding->Treatment Incubation Incubate for 24h or 48h Treatment->Incubation MTT_Assay MTT Assay (Cell Viability) Incubation->MTT_Assay AnnexinV_PI Annexin V/PI Staining (Apoptosis) Incubation->AnnexinV_PI PI_Staining PI Staining (Cell Cycle) Incubation->PI_Staining Data_Analysis Data Analysis and Interpretation MTT_Assay->Data_Analysis AnnexinV_PI->Data_Analysis PI_Staining->Data_Analysis

References

Troubleshooting & Optimization

Technical Support Center: NO2-SPDMV Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with NO2-SPDMV, a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important?

This compound is a cleavable linker utilized in the development of ADCs.[1][2] Proper dissolution is critical for accurate quantification, consistent experimental results, and the successful conjugation to antibodies and cytotoxic payloads. Poor solubility can lead to precipitation, inaccurate dosing, and reduced efficacy of the final ADC.

Q2: I am having trouble dissolving this compound. What are the recommended solvents?

For cleavable ADC linkers like this compound and the closely related SPDMV, a common starting point is to create a stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is frequently used. For the related compound SPDMV, a stock solution of 100 mg/mL in DMSO is achievable with the help of ultrasonication.[3] For aqueous-based assays, this stock solution is then typically diluted into a buffer containing co-solvents.

Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What can I do?

This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. Here are several strategies to overcome this:

  • Use a Co-solvent System: Instead of diluting directly into a purely aqueous buffer, use a mixture of solvents to increase the solubility.

  • Optimize the Dilution Method: Add the stock solution to your aqueous buffer dropwise while gently vortexing or stirring. This promotes rapid and even dispersion, preventing localized high concentrations that can lead to precipitation.[4]

  • Warm the Aqueous Buffer: Gently warming your aqueous buffer (e.g., to 37°C) before adding the stock solution can sometimes improve solubility. However, ensure that the temperature will not affect the stability of the compound.[4]

  • pH Adjustment: The solubility of compounds with ionizable groups can be significantly influenced by the pH of the solution. Experimenting with buffers of different pH values may help improve solubility.

  • Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can help to increase the apparent solubility of hydrophobic compounds.[5]

Q4: Are there established protocols for preparing aqueous solutions of similar compounds?

Yes, detailed protocols for the related compound SPDMV are available and can serve as an excellent starting point for optimizing the dissolution of this compound. These protocols often involve a multi-component solvent system.[3][6]

Experimental Protocols & Data

The following table summarizes established solvent systems for the closely related cleavable ADC linker, SPDMV. These should be considered as starting points for the optimization of this compound dissolution.

ProtocolSolvent System Composition (v/v)Achievable ConcentrationNotes
In Vitro Stock Solution 100% DMSO100 mg/mL (282.14 mM)Ultrasonic treatment may be needed. Hygroscopic DMSO can impact solubility; use newly opened solvent.[3]
In Vivo Formulation 1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (7.05 mM)Add solvents sequentially and mix well between each addition.[3]
In Vivo Formulation 2 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (7.05 mM)SBE-β-CD can enhance the solubility of hydrophobic compounds.[3]
In Vivo Formulation 3 10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (7.05 mM)Suitable for oil-based formulations.[3]

Note: If precipitation or phase separation occurs during the preparation of these formulations, gentle heating and/or sonication can be used to aid dissolution.[3][6] For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting solubility issues with this compound.

Caption: A workflow for troubleshooting this compound solubility issues.

Signaling Pathways and Experimental Workflows

The solubility of the ADC linker is a critical parameter that can influence the overall efficacy of the resulting Antibody-Drug Conjugate. The following diagram illustrates the logical relationship between linker solubility and the therapeutic action of an ADC.

ADC_Action_Pathway linker_solubility Good Linker Solubility efficient_conjugation Efficient Drug Conjugation linker_solubility->efficient_conjugation adc_formation Homogeneous ADC Formation efficient_conjugation->adc_formation systemic_circulation Systemic Circulation adc_formation->systemic_circulation tumor_targeting Tumor Cell Targeting systemic_circulation->tumor_targeting internalization ADC Internalization tumor_targeting->internalization drug_release Payload Release internalization->drug_release cell_death Tumor Cell Death drug_release->cell_death

Caption: The impact of linker solubility on the ADC therapeutic pathway.

References

Technical Support Center: Optimizing NO2-SPDMV Concentration for Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of NO2-SPDMV concentration in your research assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for the effective use of this photocleavable linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound-sulfo and what is its primary application?

A1: this compound-sulfo is a photocleavable linker, specifically an ortho-nitrobenzyl derivative, used in the synthesis of Antibody-Drug Conjugates (ADCs). Its primary role is to connect a cytotoxic drug to an antibody, allowing for targeted delivery to specific cells. The linker can be cleaved upon exposure to UV light, releasing the drug payload at the desired site.

Q2: What is the general mechanism of cleavage for an o-nitrobenzyl linker like this compound?

A2: The photocleavage of o-nitrobenzyl linkers is initiated by UV light absorption. This triggers an intramolecular rearrangement where the excited nitro group abstracts a hydrogen atom from the benzylic position. This leads to the formation of an aci-nitro intermediate, which then rearranges to release the conjugated molecule and forms a nitrosobenzaldehyde byproduct.[1]

Q3: What factors can influence the cleavage efficiency of this compound?

A3: Several factors can impact the efficiency of photocleavage, including:

  • Wavelength and Intensity of UV Light: The choice of wavelength should align with the absorbance maximum of the o-nitrobenzyl group, typically around 365 nm.[2][3][4] Higher light intensity generally results in a faster cleavage rate.

  • Irradiation Time: Sufficient exposure time to the UV source is critical for complete cleavage.

  • Solvent/Buffer Composition: The solvent environment can affect the kinetics of the cleavage reaction.[2][3]

  • Substituents on the Benzene Ring: The presence of certain chemical groups on the o-nitrobenzyl structure can significantly alter the rate of cleavage. For instance, the addition of two alkoxy groups can dramatically increase the cleavage rate.[2][3]

Troubleshooting Guides

This section addresses common issues encountered during assays involving this compound.

Issue 1: Low or Inconsistent Cleavage Efficiency

  • Possible Cause: Inadequate UV light exposure.

    • Solution: Ensure your UV lamp is emitting at the correct wavelength (around 365 nm) and that the intensity is sufficient.[2][3][4] Calibrate your UV source if necessary. Increase the irradiation time and optimize it for your specific experimental setup.

  • Possible Cause: Suboptimal buffer conditions.

    • Solution: Evaluate the cleavage efficiency in different buffer systems. Some studies have shown that cleavage kinetics can vary in different solvents like methanol, p-dioxane, and aqueous buffers.[2][3]

  • Possible Cause: Steric hindrance.

    • Solution: The molecular structure of the conjugated payload or the antibody may sterically hinder the photocleavage site. Consider redesigning the linker-payload conjugation strategy if this is suspected.

Issue 2: High Background Signal Before Photoactivation

  • Possible Cause: Spontaneous hydrolysis of the linker.

    • Solution: While o-nitrobenzyl linkers are generally stable, some hydrolysis can occur, especially during prolonged incubation at physiological temperatures (37°C).[5] Minimize incubation times where possible and run appropriate controls to quantify background release.

  • Possible Cause: Presence of reducing agents.

    • Solution: Some o-nitrobenzyl linkers can be sensitive to reducing agents. If your assay buffer contains components like dithiothreitol (B142953) (DTT), test for compatibility and consider alternative reducing agents if necessary.[2][3]

Issue 3: Off-Target Effects or Cellular Toxicity

  • Possible Cause: Cytotoxicity of the nitrosobenzaldehyde byproduct.

    • Solution: The cleavage of o-nitrobenzyl linkers generates a nitrosobenzaldehyde byproduct which can be reactive. It is important to perform control experiments to assess the potential toxicity of this byproduct on your cells at the concentrations generated during your experiment.

  • Possible Cause: UV light-induced cell damage.

    • Solution: Prolonged exposure to high-intensity UV light can be damaging to cells.[4] Optimize the UV exposure to the minimum time and intensity required for efficient cleavage. Consider using cytoprotective agents in your media if compatible with your assay.

Experimental Protocols & Data

Optimizing this compound Concentration: A General Workflow

The optimal concentration of an this compound-conjugated ADC will be highly dependent on the specific antibody, payload, and target cell line. A general workflow for optimization is presented below.

experimental_workflow Workflow for Optimizing this compound-ADC Concentration cluster_prep Preparation cluster_optimization Optimization cluster_analysis Analysis prep_adc Prepare ADC with This compound Linker char_adc Characterize ADC (e.g., DAR) prep_adc->char_adc dose_response Dose-Response Assay (without UV) char_adc->dose_response uv_optimization UV Cleavage Optimization (Time & Intensity) dose_response->uv_optimization viability_assay Cell Viability Assay (with UV) uv_optimization->viability_assay ic50 Determine IC50 viability_assay->ic50 controls Analyze Controls (Free drug, ADC w/o UV) ic50->controls

Caption: Workflow for optimizing this compound-ADC concentration.

Table 1: Key Parameters for Photocleavage Optimization
ParameterTypical RangeConsiderations
UV Wavelength 365 nmEnsure your light source is appropriate for o-nitrobenzyl cleavage.[2][3][4]
UV Intensity 1-5 mW/cm²Higher intensity can reduce cleavage time but may increase phototoxicity.[4]
Irradiation Time 1-30 minutesVaries based on linker structure, payload, and UV intensity.[2][3]
ADC Concentration 0.1 - 100 nMHighly cell line and payload dependent. Requires empirical determination.
Cell Seeding Density VariesShould be optimized for the specific cell line and assay duration.
Protocol: General Cell-Based Cytotoxicity Assay with a this compound-ADC
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • ADC Incubation: Treat cells with a serial dilution of the this compound-ADC. Include controls such as untreated cells, cells treated with the free drug, and cells treated with the ADC but not exposed to UV light. Incubate for a duration appropriate for antibody internalization.

  • Washing: Gently wash the cells with fresh media to remove any unbound ADC.

  • Photocleavage: Expose the designated wells to UV light (e.g., 365 nm) for the optimized duration and intensity. Keep the control plate shielded from UV light.

  • Post-Cleavage Incubation: Incubate the cells for a further 48-72 hours to allow the released payload to exert its cytotoxic effect.

  • Viability Assessment: Determine cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo® assay.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot dose-response curves to determine the IC50 value.

Signaling Pathway and Logical Relationships

The underlying principle of using a photocleavable linker like this compound in an ADC is to achieve targeted drug delivery and release.

signaling_pathway Targeted Drug Delivery with this compound-ADC ADC This compound-ADC TargetCell Target Cell (Antigen Expression) ADC->TargetCell Binding Internalization Internalization TargetCell->Internalization UV_Light UV Light (365 nm) Internalization->UV_Light Cleavage Linker Cleavage Internalization->Cleavage Internalized ADC UV_Light->Cleavage DrugRelease Drug Release Cleavage->DrugRelease CellDeath Cell Death DrugRelease->CellDeath

References

Technical Support Center: Troubleshooting Background Fluorescence with NO2-SPDMV Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting experiments involving antibody-drug conjugates (ADCs) utilizing the NO2-SPDMV cleavable linker. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to background fluorescence during imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to fluorescence?

A1: this compound is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). It serves to connect an antibody to a cytotoxic drug. In the context of fluorescence microscopy, a fluorophore is also conjugated to this complex to enable visualization. Therefore, the fluorescence signal originates from the attached fluorophore, not the this compound linker itself. Troubleshooting background fluorescence involves optimizing the entire ADC imaging protocol. The linker's role is critical for the specific release of the drug, and its chemistry can influence the overall properties of the ADC, potentially impacting non-specific binding.[][2][3][4][5][6]

Q2: What are the primary sources of high background fluorescence in my ADC imaging experiment?

A2: High background fluorescence in ADC imaging experiments can stem from several sources:

  • Non-specific binding of the ADC: The antibody portion of the ADC may bind to unintended cellular targets, or the entire conjugate may adhere non-specifically to the slide or tissue.[7][8][9]

  • Autofluorescence: Biological samples inherently contain molecules that fluoresce, such as NADH, collagen, and elastin.[10][11][12][13][14] Fixation methods, particularly those using aldehydes like formaldehyde (B43269) and glutaraldehyde (B144438), can also induce autofluorescence.[14][15]

  • Suboptimal antibody concentration: Using too high a concentration of the fluorescently labeled ADC can lead to increased non-specific binding and background signal.[7][8][16][17]

  • Inadequate blocking: Insufficient blocking of non-specific binding sites on the cells or tissue can result in the ADC binding indiscriminately.[7][8][9][18]

  • Inefficient washing: Failure to thoroughly wash away unbound ADC will leave residual fluorescence, contributing to high background.[7][8]

  • Spectral bleed-through: In multicolor imaging experiments, the emission spectrum of one fluorophore can spill over into the detection channel of another, creating artificial background.[19][20][21][22][23]

Q3: How can I determine the cause of the high background in my experiment?

A3: A systematic approach with proper controls is essential. Here are key controls to include:

  • Unstained control: An unstained sample of your cells or tissue imaged with the same settings will reveal the level of endogenous autofluorescence.[14]

  • Secondary antibody only control (if applicable): If you are using a secondary antibody for signal amplification, a sample incubated with only the secondary antibody will check for its non-specific binding.[9]

  • Isotype control: An antibody of the same isotype and concentration as your primary antibody but with no specificity for the target antigen will help determine if the observed binding is specific.

  • Single-stain controls (for multicolor imaging): In experiments with multiple fluorophores, preparing a sample stained with each fluorophore individually will allow you to assess and correct for spectral bleed-through.[20]

Troubleshooting Guide

Below are common problems and solutions for reducing background fluorescence when using ADCs with the this compound linker.

Problem 1: High, diffuse background across the entire sample.

This is often due to issues with antibody concentration, blocking, or washing steps.

Possible Cause Recommended Solution
ADC concentration too high Perform a titration experiment to determine the optimal concentration of your ADC. Start with the manufacturer's recommended dilution and test a range of dilutions above and below it. The goal is to find a concentration that provides a strong specific signal with minimal background.[17][24][25][26]
Insufficient blocking Increase the blocking time (e.g., to 1-2 hours at room temperature).[8] Use a blocking buffer appropriate for your sample type. Common blocking agents include Bovine Serum Albumin (BSA) and normal serum from the species in which the secondary antibody was raised.[18][27][28][29]
Inadequate washing Increase the number and duration of wash steps after ADC incubation.[8] Use a wash buffer containing a mild detergent like Tween-20 to help remove non-specifically bound ADC.[7] A typical wash protocol is 3-4 washes of 5-10 minutes each.[30]
Issues with the linker While less common, the chemical properties of the linker and conjugated drug could contribute to non-specific binding. Ensure high-purity reagents are used for conjugation. The linker chemistry is designed to be stable in circulation but cleavable inside the cell; however, off-target cleavage or non-specific interactions could lead to diffuse background.[][6][31]
Problem 2: High background fluorescence originating from the cells or tissue itself.

This is likely due to autofluorescence.

Possible Cause Recommended Solution
Endogenous autofluorescence Many cells and tissues naturally fluoresce. This is often more pronounced at shorter wavelengths (blue and green channels).[10] If possible, choose a fluorophore with excitation and emission in the red or far-red spectrum where autofluorescence is typically lower.[14]
Fixation-induced autofluorescence Aldehyde fixatives like formaldehyde and glutaraldehyde can increase autofluorescence.[13][15] Minimize fixation time and consider using a non-aldehyde fixative if compatible with your experiment.[32] You can also treat the sample with a quenching agent like sodium borohydride (B1222165) after fixation.[14][15]
Lipofuscin accumulation In older tissues, autofluorescent lipofuscin granules can accumulate.[15] These can be quenched using reagents like Sudan Black B.
Photobleaching Before adding your fluorescent ADC, you can intentionally expose the sample to high-intensity light to "bleach" the autofluorescent molecules.[33][34][35][36] This can reduce the background without affecting the subsequent specific staining.[33]

Experimental Protocols

General Immunofluorescence Protocol for ADCs
  • Cell/Tissue Preparation: Prepare your cells or tissue on slides or coverslips as required for your experiment.

  • Fixation: Fix the samples with an appropriate fixative (e.g., 4% paraformaldehyde in PBS) for a predetermined optimal time.

  • Washing: Wash the samples 3 times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets): If your target antigen is intracellular, permeabilize the cells with a detergent such as 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.

  • Blocking: Incubate the samples in a blocking buffer (e.g., 1-5% BSA or 5-10% normal goat serum in PBS with 0.1% Triton X-100) for at least 1 hour at room temperature.[8][18]

  • ADC Incubation: Dilute the fluorescently labeled ADC in the blocking buffer to the optimal concentration determined by titration. Incubate the samples with the diluted ADC, typically for 1-2 hours at room temperature or overnight at 4°C.[25]

  • Washing: Wash the samples extensively with wash buffer (e.g., PBS with 0.1% Tween-20) for 3-4 times of 5-10 minutes each to remove unbound ADC.[7]

  • Counterstaining (Optional): If desired, counterstain the nuclei with a DNA dye like DAPI.

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Acquire images using a fluorescence microscope with the appropriate filter sets.

Visualizations

Signaling Pathway: ADC Internalization and Payload Release

ADC_Internalization ADC Internalization and Payload Release ADC Fluorescent ADC Receptor Target Receptor ADC->Receptor 1. Binding Endosome Endosome (pH drop) Receptor->Endosome 2. Internalization CellSurface Cell Surface Lysosome Lysosome (Enzymatic Cleavage) Endosome->Lysosome 3. Trafficking Payload Released Fluorophore-Payload Lysosome->Payload 4. Linker Cleavage (this compound) Target Intracellular Target Payload->Target 5. Action & Fluorescence

Caption: Workflow of ADC binding, internalization, and payload release leading to fluorescence.

Experimental Workflow: Troubleshooting Background Fluorescence

Troubleshooting_Workflow Troubleshooting High Background Fluorescence Start High Background Observed CheckControls Review Controls: - Unstained - Isotype Start->CheckControls Autofluorescence High Autofluorescence? CheckControls->Autofluorescence Quench Implement Quenching/ Photobleaching Autofluorescence->Quench Yes OptimizeProtocol Optimize Staining Protocol Autofluorescence->OptimizeProtocol No Quench->OptimizeProtocol TitrateADC Titrate ADC Concentration OptimizeProtocol->TitrateADC OptimizeBlocking Optimize Blocking Step TitrateADC->OptimizeBlocking OptimizeWashing Optimize Washing Steps OptimizeBlocking->OptimizeWashing Reimage Re-image Sample OptimizeWashing->Reimage

Caption: A logical workflow for diagnosing and resolving high background fluorescence.

References

Technical Support Center: Ensuring the Stability of NO2-SPDMV

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the cleavable ADC linker NO2-SPDMV, maintaining its chemical integrity during storage is paramount for reproducible and reliable experimental outcomes. Degradation of this critical component can compromise the efficacy and safety of an antibody-drug conjugate (ADC). This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to prevent the degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs).[1] ADCs are targeted therapies that combine a monoclonal antibody with a potent cytotoxic payload. The linker's role is to securely attach the payload to the antibody while in circulation and then to release it under specific conditions at the target site.[2][3] Linker stability is crucial to prevent premature drug release, which can lead to off-target toxicity and reduced therapeutic efficacy.[2][4]

Q2: What are the primary factors that can cause this compound degradation?

The primary factors contributing to the degradation of photosensitive and chemically sensitive compounds like this compound include:

  • Light Exposure: As a nitroaromatic compound, this compound is susceptible to photodegradation, particularly when exposed to UV light.[5] This can initiate chemical reactions that alter its structure and function.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[6] For many ADC linkers, long-term storage at ultra-cold temperatures (-20°C to -80°C) is recommended to maintain stability.[7]

  • pH: The stability of the linker can be pH-dependent. Acidic or basic conditions can promote hydrolysis of labile bonds within the linker structure.[8]

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the nitro group and other sensitive functionalities within the molecule.

Q3: How should I store this compound to ensure its long-term stability?

While some suppliers may ship this compound at room temperature, long-term storage recommendations should always be followed as specified in the product's Certificate of Analysis (CofA).[1] General best practices for storing ADC linkers include:

  • Protection from Light: Store the compound in an amber or opaque vial to block UV and visible light.[7] For added protection, the vial can be wrapped in aluminum foil.

  • Controlled Temperature: For long-term storage, it is advisable to store this compound at or below -20°C.[7][9] Some ADCs and their components require ultra-cold storage at -80°C.[7]

  • Inert Atmosphere: For highly sensitive compounds, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.

  • Moisture Control: Store in a tightly sealed container to protect from moisture, which can contribute to hydrolytic degradation.[9]

Q4: Can I store this compound in solution?

Storing ADC linkers in solution for extended periods is generally not recommended due to the increased risk of degradation. If you must prepare a stock solution, it is best to:

  • Use a dry, aprotic solvent.

  • Prepare fresh solutions for each experiment.

  • If short-term storage is necessary, aliquot the solution into tightly sealed vials and store at -80°C for no longer than one month.[9] Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent conjugation efficiency Degradation of this compound linker1. Verify the storage conditions of the linker against the Certificate of Analysis. 2. Perform a quality control check of the linker using techniques like HPLC or Mass Spectrometry to assess its purity. 3. If degradation is confirmed, discard the old batch and use a fresh, properly stored vial.
Premature payload release in plasma stability assays Linker instability in biological matrix1. Review the linker chemistry; the this compound linker is designed to be cleavable. Ensure the assay conditions are not inadvertently causing cleavage. 2. Investigate the possibility of enzymatic degradation if the linker is susceptible.[10] 3. Evaluate the impact of the conjugation site on linker stability.[2]
Visible changes in the solid compound (e.g., color change) Significant degradation has occurred1. Do not use the compound for experiments. 2. Re-evaluate your entire storage and handling procedure to identify the source of degradation (e.g., light exposure, temperature fluctuations). 3. Implement stricter protective measures for all future handling of this compound.
ADC aggregation after conjugation Increased hydrophobicity due to the drug-linker1. Optimize the drug-to-antibody ratio (DAR); a lower DAR may reduce aggregation. 2. Consider using formulation buffers containing stabilizers for storage of the ADC.[1] 3. Evaluate the impact of the conjugation site, as some sites may be more prone to causing aggregation.[11]

Experimental Protocols

Protocol 1: Assessment of Photostability of this compound

This protocol is a general guideline for assessing the stability of this compound under light exposure.

Methodology:

  • Sample Preparation:

    • Accurately weigh a small amount of solid this compound into two separate, clear glass vials.

    • Prepare a stock solution of this compound in a suitable dry, aprotic solvent (e.g., DMSO) at a known concentration. Aliquot this solution into two sets of clear and amber glass vials.

  • Control Samples:

    • Wrap one set of the solid and solution vials completely in aluminum foil to serve as dark controls.

  • Light Exposure:

    • Place all vials (exposed and dark controls) in a photostability chamber equipped with a light source that conforms to ICH Q1B guidelines (e.g., a xenon lamp or a cool white fluorescent lamp supplemented with a near-UV lamp).

    • Expose the samples to a minimum of 1.2 million lux hours of visible light and 200 watt hours/square meter of near-UV light.

    • Maintain a constant temperature within the chamber to minimize thermal degradation.

  • Analysis:

    • At predetermined time points (e.g., 0, 6, 12, 24 hours of exposure), withdraw samples from both the exposed and dark control groups.

    • Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining percentage of intact this compound and to detect the formation of any degradation products.

    • Compare the chromatograms of the exposed samples to the dark controls to determine the extent of photodegradation.

Protocol 2: Thermal Stability Assessment of this compound using Differential Scanning Calorimetry (DSC)

This protocol provides a method to assess the thermal stability of the linker.

Methodology:

  • Sample Preparation:

    • Accurately weigh 1-3 mg of solid this compound into a DSC pan.

    • Seal the pan hermetically.

  • DSC Analysis:

    • Place the sample pan and an empty reference pan into the DSC instrument.

    • Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 300°C).

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • Analyze the resulting thermogram to identify the onset of melting and any exothermic events that may indicate thermal decomposition. A lower decomposition temperature suggests lower thermal stability.[6]

Data Presentation

Table 1: Hypothetical Stability Data for this compound under Various Storage Conditions

Storage ConditionDurationPurity (%)Degradation Products (%)
Solid, -20°C, Dark 12 months>99%<1%
Solid, 4°C, Dark 12 months95%5%
Solid, 25°C, Dark 12 months85%15%
Solid, 25°C, Light 24 hours70%30%
Solution (DMSO), -80°C 1 month>98%<2%
Solution (DMSO), 4°C 1 week90%10%

Note: This data is illustrative. Actual stability should be determined experimentally.

Visualizations

Experimental_Workflow_Photostability cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis prep_solid Weigh solid this compound into clear vials photostability_chamber Place in Photostability Chamber (ICH Q1B Guidelines) prep_solid->photostability_chamber dark_control Wrap control samples in aluminum foil prep_solid->dark_control prep_solution Prepare stock solution in clear & amber vials prep_solution->photostability_chamber prep_solution->dark_control sampling Sample at time points (0, 6, 12, 24h) photostability_chamber->sampling dark_control->sampling hplc Analyze by HPLC sampling->hplc data_analysis Quantify degradation hplc->data_analysis

Caption: Workflow for assessing the photostability of this compound.

Degradation_Pathway NO2_SPDMV This compound (Intact Linker) Photoproducts Photodegradation Products (e.g., reduced nitro group, cleaved bonds) NO2_SPDMV->Photoproducts UV Light Hydrolysis_Products Hydrolysis Products (cleaved ester/amide bonds) NO2_SPDMV->Hydrolysis_Products pH/Moisture Oxidation_Products Oxidation Products NO2_SPDMV->Oxidation_Products Oxidizing Agents Degradation_Factors Degradation Factors (Light, Heat, pH, Oxidation) Degradation_Factors->NO2_SPDMV Loss_of_Function Loss of Functionality (inability to conjugate or release payload correctly) Photoproducts->Loss_of_Function Hydrolysis_Products->Loss_of_Function Oxidation_Products->Loss_of_Function

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Improving Signal-to-Noise Ratio in Nitric Oxide/Nitrite Fluorescence Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with fluorescent probes to detect nitric oxide (NO) and nitrite (B80452) (NO₂⁻). Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you improve the signal-to-noise ratio (SNR) in your experiments.

A Note on "NO2-SPDMV": The term "this compound" appears to be a combination of two distinct chemical entities. "NO₂" refers to fluorescent probes used for the detection of nitric oxide and nitrite, which is the focus of this guide. "SPDMV," on the other hand, is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs) and is not directly related to fluorescence imaging signal-to-noise ratio. This guide will focus exclusively on improving experimental outcomes with NO/NO₂⁻ fluorescent probes.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of noise in NO/NO₂⁻ fluorescence imaging?

A1: Noise in fluorescence microscopy can be broadly categorized as:

  • Photon Shot Noise: This is a fundamental source of noise due to the quantum nature of light and is more significant at low signal levels.[1]

  • Electronic Noise: This originates from the camera and includes readout noise and dark current.[2][3]

  • Background Fluorescence: This can come from several sources:

    • Cellular Autofluorescence: Endogenous molecules like NADH and flavins can fluoresce, contributing to background signal.[4] Using probes that excite and emit in the near-infrared (NIR) range (>650 nm) can help minimize this.[4][5]

    • Medium Components: Phenol (B47542) red and vitamins in the cell culture medium can be fluorescent and interfere with the signal.[6]

    • Unbound Probe: Incomplete washout of the fluorescent probe can lead to high background.[4]

Q2: My fluorescence signal is very weak. What are the possible causes?

A2: A weak signal can be due to several factors:

  • Low NO/NO₂⁻ Concentration: The physiological levels of NO or NO₂⁻ in your sample may be below the detection limit of the probe.[4]

  • Probe Selection: Not all probes have the same sensitivity. For example, DAF-FM is more sensitive to NO than DAF-2.[7] Newer generation probes may offer significantly higher fluorescence enhancement.[8][9]

  • Probe Inactivity: Probes can degrade over time. It is crucial to use fresh probe solutions for each experiment.[4]

  • Insufficient Probe Loading: The intracellular concentration of the probe might be too low. Optimizing the loading concentration and incubation time is necessary.[4]

  • Incorrect Microscope Settings: Ensure that the excitation and emission filters on your microscope are correctly matched to the spectral properties of your chosen probe.[4]

  • Cellular Esterase Activity (for diacetate probes): Probes like DAF-FM diacetate require intracellular esterases to become active. If esterase activity is low, the probe will not be effectively trapped and activated within the cells.[10][11]

Q3: How can I reduce photobleaching and phototoxicity in my live-cell imaging experiments?

A3: Photobleaching (the irreversible destruction of the fluorophore) and phototoxicity (light-induced cell damage) are significant challenges in live-cell imaging.[12][13][14] Here are some strategies to mitigate these effects:

  • Minimize Excitation Light: Use the lowest possible laser power and shortest exposure time that still provides an acceptable signal-to-noise ratio.[4]

  • Use Photostable Probes: Some probes are inherently more resistant to photobleaching than others. For instance, the NO adduct of DAF-FM is more photostable than that of DAF-2.[7]

  • Employ Antifade Reagents: For fixed-cell imaging, mounting media containing antifade reagents can be used. For live-cell imaging, specific live-cell compatible antifade reagents are available.

  • Optimize Imaging Conditions: Reduce the frequency of image acquisition in time-lapse experiments to the minimum necessary to capture the biological process of interest.

  • Use Longer Wavelength Probes: Probes that excite and emit at longer wavelengths (red to near-infrared) are generally less phototoxic.[15]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during NO/NO₂⁻ fluorescence imaging experiments.

Problem 1: High Background Signal
Possible Cause Troubleshooting Steps
Cellular Autofluorescence 1. Image unstained cells under the same conditions to determine the level of autofluorescence. 2. Use a probe that excites and emits at longer wavelengths (e.g., >600 nm) to minimize autofluorescence.[8][9] 3. Use image processing software to subtract the background signal from an unstained control image.[4]
Contaminated Media/Buffers 1. Use phenol red-free imaging medium.[6] 2. Prepare fresh buffers and solutions with high-purity water.
Incomplete Probe Washout 1. Optimize the washing steps after probe incubation. Increase the number and duration of washes.[4] 2. Ensure complete removal of extracellular probe before imaging.
Probe Aggregation 1. Prepare fresh probe solutions from a high-quality DMSO stock. 2. Ensure the probe is fully dissolved in the loading buffer.
Problem 2: Weak or No Signal
Possible Cause Troubleshooting Steps
Low NO/NO₂⁻ Production 1. Use a positive control to ensure your experimental system is capable of producing NO/NO₂⁻. NO donors like DEA NONOate can be used.[11] 2. Optimize the conditions for stimulating NO/NO₂⁻ production.
Suboptimal Probe Loading 1. Titrate the probe concentration to find the optimal loading concentration for your cell type. A starting range of 1-10 µM is often recommended for probes like DAF-FM diacetate.[7][16] 2. Optimize the incubation time and temperature.[7][16]
Incorrect Microscope Settings 1. Verify the excitation and emission spectra of your probe. 2. Ensure your microscope's filter cubes are appropriate for your probe's spectra.[4] 3. Check the lamp/laser alignment and intensity.
Probe Inactivity 1. Prepare fresh probe solutions for each experiment.[4] 2. Store stock solutions properly, protected from light and moisture, and minimize freeze-thaw cycles.[16]
Problem 3: Signal Fades Quickly (Photobleaching)
Possible Cause Troubleshooting Steps
High Excitation Intensity 1. Reduce the laser power or illumination intensity to the minimum required for a detectable signal.[4] 2. Decrease the exposure time.
Prolonged Exposure 1. Reduce the frequency of image acquisition in time-lapse experiments. 2. Use a shutter to block the excitation light between acquisitions.
Probe Photostability 1. Switch to a more photostable probe if available.[7] 2. For fixed samples, use an antifade mounting medium. For live cells, consider specialized antifade reagents.

Quantitative Data Summary

The choice of fluorescent probe can significantly impact the signal-to-noise ratio. The following table summarizes the fluorescence enhancement of several NO probes upon reaction with NO.

ProbeFold Fluorescence EnhancementExcitation Max (nm)Emission Max (nm)Reference
DAF-2 ~20-fold~495~515
DAF-FM > DAF-2~495~515[7]
DANPBO-H ~400-fold>600>600[8][9]
DANPBO-M ~550-fold>600>600[8][9]
NO550 ~1500-fold~550~575[17][18]
TTNO ~28-fold~580~658[5]

Experimental Protocols & Workflows

General Protocol for Live-Cell Imaging of NO with DAF-FM Diacetate

This protocol provides a general guideline. Optimal conditions may vary depending on the cell type and experimental setup.

G cluster_prep Cell & Probe Preparation cluster_loading Probe Loading & De-esterification cluster_imaging Imaging prep_cells 1. Prepare viable cells in suspension or on a slide. prep_probe 2. Prepare a fresh 1-10 µM working solution of DAF-FM diacetate in a suitable buffer. load_probe 3. Incubate cells with the DAF-FM diacetate solution for 20-60 minutes at 37°C. prep_probe->load_probe wash_cells 4. Wash cells to remove excess probe. load_probe->wash_cells deesterify 5. Incubate for an additional 15-30 minutes to allow for complete de-esterification. wash_cells->deesterify stimulate 6. Stimulate cells to produce NO (optional). deesterify->stimulate acquire 7. Acquire images using a fluorescence microscope with appropriate filters (Ex/Em: ~495/515 nm). stimulate->acquire

Caption: General workflow for NO detection in live cells using DAF-FM diacetate.

Mechanism of DAF-FM Diacetate Action

The following diagram illustrates the mechanism of action for diacetate-based fluorescent probes for NO.

G cluster_cell Inside the Cell DAF_DA DAF-FM Diacetate (Membrane Permeable, Non-fluorescent) Cell_Membrane Cell Membrane DAF_DA->Cell_Membrane Diffusion DAF DAF-FM (Membrane Impermeable, Weakly Fluorescent) DAF_T DAF-FM Triazole (Highly Fluorescent) DAF->DAF_T NO Nitric Oxide (NO) Esterases Intracellular Esterases

Caption: Mechanism of DAF-FM diacetate activation and NO detection.

Troubleshooting Logic Flow

This diagram provides a decision-making workflow for troubleshooting low signal-to-noise ratio.

G cluster_signal Weak Signal Analysis cluster_noise High Noise Analysis Start Low Signal-to-Noise Ratio Check_Positive_Control Run Positive Control (e.g., NO donor) Start->Check_Positive_Control Signal_OK Signal OK? Check_Positive_Control->Signal_OK Optimize_Stimulation Optimize Stimulation Conditions Signal_OK->Optimize_Stimulation No Check_Autofluorescence Image Unstained Cells Signal_OK->Check_Autofluorescence Yes Check_Probe Check Probe: - Freshly prepared? - Correct concentration? - Correct loading procedure? Optimize_Stimulation->Check_Probe Check_Microscope_Signal Check Microscope: - Correct filters? - Lamp/laser OK? Check_Probe->Check_Microscope_Signal Autofluorescence_High Autofluorescence High? Check_Autofluorescence->Autofluorescence_High Use_NIR_Probe Consider NIR Probe or Background Subtraction Autofluorescence_High->Use_NIR_Probe Yes Check_Wash Optimize Wash Steps Autofluorescence_High->Check_Wash No Check_Medium Use Phenol Red-Free Medium Check_Wash->Check_Medium

Caption: Troubleshooting decision tree for low signal-to-noise ratio.

References

NO2-SPDMV experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel photosensitizer NO2-SPDMV.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a novel photosensitizer designed for photodynamic therapy (PDT). Upon activation by light of a specific wavelength, it is believed to transition to an excited triplet state.[1] From this state, it can initiate two types of photochemical reactions:

  • Type I Reaction: The excited photosensitizer can react directly with substrates, such as cellular lipids or proteins, to produce radical ions which then react with oxygen to produce reactive oxygen species (ROS) like superoxide (B77818) and hydroxyl radicals.

  • Type II Reaction: The excited photosensitizer can transfer its energy directly to molecular oxygen, generating highly reactive singlet oxygen (¹O₂).[1]

The presence of the nitro (-NO2) group may also confer unique properties, potentially enhancing its activity in hypoxic (low oxygen) tumor environments through bioreduction.

Q2: What is the optimal solvent for dissolving and storing this compound?

A2: Due to the hydrophobic nature of many photosensitizers, it is recommended to first dissolve this compound in an organic solvent such as DMSO to create a stock solution.[2] For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[2] For cell-based assays, further dilution of the DMSO stock in culture medium or phosphate-buffered saline (PBS) is necessary. Ensure the final DMSO concentration in your experiment is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q3: What are the recommended light sources and wavelengths for activating this compound?

A3: The ideal light source and wavelength for activating this compound should correspond to its absorption spectrum, specifically its Q-band in the red or near-infrared region (typically 600-800 nm) to maximize tissue penetration.[3] LED arrays or lasers are commonly used light sources. The optimal light dose (fluence, measured in J/cm²) should be determined experimentally, as it is a critical parameter for achieving therapeutic efficacy while minimizing damage to healthy tissue.

Q4: How can I determine the optimal concentration of this compound for my experiments?

A4: The optimal concentration of this compound should be determined by performing a dose-response experiment. This involves incubating your target cells with a range of this compound concentrations and then assessing cell viability after light activation. It is crucial to include a "dark toxicity" control, where cells are incubated with this compound but not exposed to light, to ensure that the compound is not toxic in the absence of light activation.

Q5: How can I measure the generation of reactive oxygen species (ROS) by this compound?

A5: ROS generation can be detected using various fluorescent probes. For example, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) is a general ROS indicator, while Singlet Oxygen Sensor Green is specific for singlet oxygen. The increase in fluorescence of these probes upon reaction with ROS can be quantified using a fluorescence plate reader, flow cytometry, or fluorescence microscopy.

Troubleshooting Guides

Issue 1: Low or No Phototoxicity Observed
Potential Cause Recommended Solution
Incorrect Wavelength or Insufficient Light Dose Verify the excitation wavelength matches the absorption peak of this compound. Perform a light dose-response experiment to determine the optimal fluence (J/cm²).
Suboptimal this compound Concentration Perform a concentration-response experiment to identify the optimal working concentration. Ensure complete dissolution of the compound.
Cell Culture Media Interference Components in some cell culture media can quench ROS or interfere with light penetration. If possible, replace the media with PBS or a phenol (B47542) red-free medium immediately before light exposure.
Photobleaching High light intensity can lead to the degradation of the photosensitizer. Reduce the light intensity (fluence rate, mW/cm²) and increase the exposure time to deliver the same total light dose.
Cellular Efflux of this compound Some cell lines may actively pump out the photosensitizer. Consider using efflux pump inhibitors or modifying the experimental timeline to reduce the incubation time before light exposure.
Issue 2: High "Dark" Toxicity (Toxicity without Light)
Potential Cause Recommended Solution
High this compound Concentration Reduce the concentration of this compound used in the experiment. Determine the maximum concentration that does not cause significant dark toxicity.
Solvent (e.g., DMSO) Toxicity Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO).
Contamination of the Compound Verify the purity of your this compound stock. If necessary, purify the compound.
Extended Incubation Time Shorten the incubation period of the cells with this compound before light exposure.
Issue 3: High Variability Between Experimental Replicates
Potential Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for accurate and consistent cell distribution.[2]
Uneven Light Distribution Ensure the light source provides uniform illumination across all wells of the microplate.
Edge Effects in Microplates Avoid using the outer wells of the microplate, as they are more susceptible to evaporation. Fill the outer wells with sterile PBS or media to create a humidified barrier.[2]
Inaccurate Drug Dilutions Prepare fresh serial dilutions of this compound for each experiment and ensure thorough mixing at each step.[2]

Experimental Protocols & Data

Determining Optimal this compound Concentration and Light Dose

This protocol outlines a general method for determining the optimal parameters for a photodynamic therapy experiment using this compound.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Drug Incubation: Prepare serial dilutions of this compound in cell culture medium (e.g., 0, 0.1, 0.5, 1, 5, 10 µM). Replace the medium in the wells with the this compound solutions and incubate for a predetermined time (e.g., 4 hours). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Light Exposure: For the "light" group, replace the medium with PBS and expose the cells to a specific wavelength of light (e.g., 660 nm) at varying light doses (e.g., 0, 1, 5, 10 J/cm²). The "dark" group should be handled identically but kept shielded from the light source.

  • Post-Incubation: After light exposure, replace the PBS with fresh cell culture medium and incubate for 24 hours.

  • Viability Assay: Assess cell viability using a standard method such as the MTT assay.

Hypothetical Experimental Data:

This compound (µM)Light Dose (J/cm²)Cell Viability (%) (Dark)Cell Viability (%) (Light)
05100 ± 598 ± 4
1097 ± 6-
11-85 ± 7
15-62 ± 5
110-41 ± 6
5095 ± 5-
51-55 ± 8
55-23 ± 4
510-10 ± 3
10088 ± 7-

Visualizations

PDT_Signaling_Pathway PS This compound (Ground State) PS_S1 This compound (Singlet Excited State) PS->PS_S1 Light Light (e.g., 660 nm) Light->PS Absorption PS_T1 This compound (Triplet Excited State) PS_S1->PS_T1 Intersystem Crossing O2 Molecular Oxygen (³O₂) PS_T1->O2 Type1 Type I (Electron Transfer) Type2 Type II (Energy Transfer) Substrate Cellular Substrates PS_T1->Substrate ROS Reactive Oxygen Species (ROS) O2->ROS ¹O₂ O2->ROS CellDamage Oxidative Stress & Cell Damage ROS->CellDamage Apoptosis Apoptosis CellDamage->Apoptosis Radicals Radical Ions Substrate->Radicals Radicals->O2

Caption: Simplified signaling pathway of this compound-mediated photodynamic therapy.

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_overnight Incubate Overnight (37°C, 5% CO₂) seed_cells->incubate_overnight add_drug Add this compound (Various Concentrations) incubate_overnight->add_drug incubate_drug Incubate with Drug (e.g., 4 hours) add_drug->incubate_drug wash_cells Wash Cells & Add PBS incubate_drug->wash_cells light_exposure Light Exposure (Specific Wavelength & Dose) wash_cells->light_exposure dark_control Dark Control (No Light Exposure) wash_cells->dark_control add_medium Add Fresh Medium light_exposure->add_medium dark_control->add_medium incubate_post Incubate Post-Treatment (e.g., 24 hours) add_medium->incubate_post viability_assay Perform Cell Viability Assay (e.g., MTT) incubate_post->viability_assay analyze_data Analyze Data & Determine IC50 viability_assay->analyze_data end End analyze_data->end

References

Technical Support Center: Single-Molecule Localization Microscopy (SMLM)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Single-Molecule Localization Microscopy (SMLM). This guide provides troubleshooting information and frequently asked questions (FAQs) to help you identify and avoid common artifacts in your SMLM experiments, including techniques such as PALM, STORM, and related methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of artifacts in SMLM imaging?

Artifacts in SMLM can arise from various stages of the experimental workflow, including sample preparation, data acquisition, and image reconstruction.[1][2] The most significant sources of artifacts are often related to suboptimal sample preparation, which can alter the cellular ultrastructure.[3][4] Other common issues include fluorescent impurities, improper imaging buffer composition, and incorrect data analysis parameters.[5][6]

Q2: My super-resolution image looks blurry or lacks detail. What could be the cause?

A lack of detail or blurriness in the final SMLM image can be due to several factors:

  • Poor localization precision: This can result from a low number of photons detected per switching event.[7] Optimizing the imaging buffer and laser power can enhance the brightness of single-molecule events.

  • High density of simultaneously active fluorophores: If too many fluorophores are in the "on" state at the same time, their signals can overlap, making it impossible to localize individual molecules accurately.[8] Adjusting the activation laser power or the concentration of the switching agent in the buffer can help.

  • Sample drift: Mechanical or thermal drift of the microscope stage during the long acquisition times can smear the final image. Using a drift correction system is crucial for high-quality SMLM.

Q3: I see filamentous structures in my images that are broken or aggregated. Is this a real biological feature?

While it could be a real feature, it is often an artifact of sample preparation.[4]

  • Fixation issues: Inadequate or harsh fixation can damage cellular structures like microtubules and actin filaments, causing them to appear broken or aggregated.[4] It is crucial to optimize the fixation protocol, including the choice of fixative (e.g., paraformaldehyde, glutaraldehyde), its concentration, and the fixation time.[3][4]

  • Permeabilization artifacts: The concentration and incubation time of the permeabilization agent (e.g., Triton X-100) can also affect the integrity of cellular structures.[4]

Q4: There are bright, non-specific fluorescent signals in my sample. How can I remove them?

These signals are likely from fluorescent impurities.[5] These can originate from various sources, including contaminated reagents or autofluorescence from the sample itself.

  • Thorough cleaning: Ensure all glassware and equipment are meticulously cleaned.

  • High-quality reagents: Use fresh, high-purity reagents for all buffers and solutions.

  • Spectral analysis: If your system has the capability, spectroscopic SMLM can distinguish target fluorophores from fluorescent impurities based on their emission spectra.[5]

Troubleshooting Guides

Problem 1: Low Number of Localizations
Possible Cause Troubleshooting Steps
Inefficient photoswitching Optimize the imaging buffer. Different fluorophores have different optimal buffer compositions for photoswitching.[6] Ensure the buffer is freshly prepared.
Photobleaching Reduce the excitation laser power. While high laser power is needed to induce photoswitching, excessive power can lead to rapid photobleaching.[9][10]
Incorrect laser alignment Ensure that the activation and excitation lasers are properly aligned and focused on the sample plane.
Low labeling density Increase the concentration of the primary or secondary antibody, or the labeling time, to ensure sufficient labeling of the target structure.
Problem 2: High Background Noise
Possible Cause Troubleshooting Steps
Autofluorescence Use a narrow bandpass filter to collect only the fluorescence from your specific fluorophore. Prepare a control sample without fluorescent labels to assess the level of autofluorescence.
Fluorescent impurities in reagents Use high-purity, fluorescence-free reagents. Filter all buffers before use.[5]
Scattering from the sample Ensure the sample is properly mounted and the coverslip is clean. Use an objective with a high numerical aperture (NA) to efficiently collect fluorescence.
Detector noise Cool the camera to the manufacturer's recommended temperature to reduce dark current. Adjust the camera gain to a level that provides a good signal-to-noise ratio without amplifying noise excessively.
Problem 3: Structural Distortions in Reconstructed Image
Possible Cause Troubleshooting Steps
Sample drift Use a hardware-based drift correction system or a post-acquisition software-based correction. Fiducial markers (e.g., fluorescent beads) can be used to track and correct for drift.
Incorrect localization algorithm parameters The choice of algorithm and its parameters for fitting the point spread function (PSF) of single molecules is critical. Use simulated data or reference structures to validate your analysis workflow.[7]
High density of blinking events Reduce the power of the activation laser to decrease the number of simultaneously active fluorophores.[8] This will ensure that the signals from individual molecules do not overlap.
Fixation and permeabilization artifacts Optimize the sample preparation protocol. Test different fixatives, concentrations, and incubation times to find the conditions that best preserve the ultrastructure of your target.[3][4]

Experimental Protocols

Optimized Fixation Protocol for Microtubules

This protocol is adapted from studies focused on preserving the ultrastructure of cytoskeletal elements for SMLM.[4]

  • Pre-warm all solutions to 37°C.

  • Wash cells briefly with pre-warmed phosphate-buffered saline (PBS).

  • Fix the cells with 3% glutaraldehyde (B144438) in a cytoskeleton-preserving buffer (e.g., HEPES-based buffer) for 10 minutes.

  • Wash the cells three times with PBS.

  • Reduce autofluorescence from glutaraldehyde by incubating with a freshly prepared solution of 0.1% sodium borohydride (B1222165) in PBS for 7 minutes.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.3% Triton X-100 in PBS for 15 minutes.

  • Proceed with immunolabeling.

Visualizations

SMLM_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Cell_Culture Cell Culture Fixation Fixation Cell_Culture->Fixation Permeabilization Permeabilization Fixation->Permeabilization Labeling Immunolabeling Permeabilization->Labeling Mounting Sample Mounting Labeling->Mounting Imaging SMLM Imaging Mounting->Imaging Localization Single-Molecule Localization Imaging->Localization Drift_Correction Drift Correction Localization->Drift_Correction Reconstruction Image Reconstruction Drift_Correction->Reconstruction Final_Image Final_Image Reconstruction->Final_Image Final Super-Resolution Image Troubleshooting_Artifacts cluster_prep Sample Preparation Artifacts cluster_acq Acquisition Artifacts cluster_analysis Analysis Artifacts Start Artifacts Observed in Image? Structural_Damage Structural Damage (Broken/Aggregated Filaments) Start->Structural_Damage Yes NonSpecific_Binding High Non-Specific Binding Start->NonSpecific_Binding Yes Blurry_Image Blurry Image / Poor Resolution Start->Blurry_Image Yes High_Background High Background Noise Start->High_Background Yes Incorrect_Density Incorrect Molecular Density Start->Incorrect_Density Yes No_Artifacts No_Artifacts Start->No_Artifacts No Optimize_Fixation Optimize Fixation/Permeabilization Protocol Structural_Damage->Optimize_Fixation Blocking_Step Improve Blocking Step / Antibody Titration NonSpecific_Binding->Blocking_Step Check_Drift Check for Drift / Use Drift Correction Blurry_Image->Check_Drift Optimize_Buffer Optimize Imaging Buffer / Laser Power Blurry_Image->Optimize_Buffer Check_Impurities Check for Fluorescent Impurities High_Background->Check_Impurities Validate_Algorithm Validate Localization Algorithm and Parameters Incorrect_Density->Validate_Algorithm

References

Technical Support Center: Optimizing Incubation Time for Novel Experimental Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this guide is intended for general guidance and troubleshooting for experiments involving novel research compounds where established protocols may be limited. The fictional compound "NO2-SPDMV" is used as a placeholder to illustrate the principles of optimizing incubation time. Researchers should always consult any available literature or manufacturer's recommendations for their specific compound of interest.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for a new experimental compound like this compound?

The optimal incubation time for any new compound is highly dependent on several factors, including the cell type, the compound's mechanism of action, its concentration, and the specific biological question being investigated. A universal optimal time does not exist; it must be determined empirically for each experimental system.

Q2: What are the key factors that influence the determination of the optimal incubation time?

Several factors can influence the ideal incubation duration:

  • Compound Stability: The half-life of the compound in culture media at 37°C is a critical factor. Unstable compounds may require shorter incubation times or replenishment during longer experiments.

  • Mechanism of Action: The time required to observe a downstream effect will vary. Direct enzymatic inhibitors may elicit a rapid response, while compounds that modulate gene expression will require longer incubation periods to allow for transcription and translation.

  • Cell Type: Different cell lines have varying metabolic rates and sensitivities to external stimuli, which can affect the time course of the response.

  • Assay Readout: The nature of the endpoint measurement will dictate the necessary incubation time. For example, early signaling events like phosphorylation can be detected within minutes to hours, whereas phenotypic changes such as apoptosis or cell proliferation may take 24 to 72 hours to become apparent.

Q3: How do I design an experiment to determine the optimal incubation time?

A time-course experiment is the most effective way to determine the optimal incubation time. This involves treating your cells with a fixed concentration of the compound and then collecting samples at multiple time points.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
No observable effect at any time point. 1. Suboptimal Compound Concentration: The concentration used may be too low to elicit a response. 2. Compound Instability: The compound may be degrading over the course of the experiment. 3. Incorrect Assay Endpoint: The chosen readout may not be modulated by the compound. 4. Cell Line Insensitivity: The target of the compound may not be present or functional in the chosen cell line.1. Perform a dose-response experiment to identify an effective concentration range. 2. Assess compound stability in media over time using analytical methods if possible. Consider shorter incubation times or compound replenishment. 3. Verify the compound's mechanism of action and select an appropriate downstream assay. 4. Confirm the expression and functionality of the target in your cell line via methods like qPCR or Western blot.
High background or inconsistent results. 1. Variability in Cell Seeding: Inconsistent cell numbers can lead to variable responses. 2. Edge Effects in Multi-well Plates: Evaporation from wells on the edge of the plate can concentrate the compound and affect cell health. 3. Solvent Toxicity: The vehicle used to dissolve the compound (e.g., DMSO) may be causing cellular stress.1. Ensure accurate and consistent cell counting and seeding. 2. To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile media or PBS. 3. Include a vehicle-only control and ensure the final solvent concentration is consistent across all wells and below the toxic threshold for your cells.
Effect is only observed at very early or very late time points. 1. Transient Effect: The cellular response may be rapid and short-lived. 2. Delayed Onset: The compound may require a longer time to exert its effects due to a complex downstream signaling cascade.1. For transient effects, focus on earlier and more frequent time points in your experiment. 2. For delayed effects, extend the duration of your time-course experiment.

Experimental Protocols

Protocol: Time-Course Experiment to Determine Optimal Incubation Time

This protocol outlines a general procedure for determining the optimal incubation time for a novel compound.

1. Cell Seeding:

  • Seed cells at a density that will ensure they are in the logarithmic growth phase and have not reached confluency by the final time point of the experiment.

2. Compound Preparation:

  • Prepare a stock solution of the experimental compound in a suitable solvent (e.g., DMSO).
  • On the day of the experiment, prepare working solutions of the compound in complete cell culture medium at the desired final concentration. Include a vehicle control with the same final concentration of the solvent.

3. Cell Treatment:

  • Remove the existing medium from the cells and replace it with the medium containing the experimental compound or vehicle control.

4. Incubation and Sample Collection:

  • Incubate the cells at 37°C in a humidified incubator with 5% CO2.
  • At each predetermined time point (e.g., 2, 4, 8, 12, 24, 48 hours), harvest the cells or perform the desired assay. The choice of time points should be based on the expected kinetics of the biological process being studied.

5. Analysis:

  • Analyze the collected samples using the appropriate readout method (e.g., Western blot for protein expression, qPCR for gene expression, or a specific functional assay).
  • Plot the measured response as a function of incubation time to identify the point of maximal effect or the time window most suitable for your experimental question.

Data Presentation

The results of a time-course experiment can be summarized in a table for clear comparison.

Table 1: Example Data from a Time-Course Experiment

Incubation Time (hours)Readout (e.g., % Inhibition)Standard Deviation
0 (Vehicle Control)02.1
215.33.5
435.84.1
862.55.2
1278.94.8
2485.13.9
4883.74.3

Visualizations

Logical Workflow for Optimizing Incubation Time

The following diagram illustrates the decision-making process for optimizing incubation time in experiments with a novel compound.

G A Start: Define Experimental Goal (e.g., measure pathway activation) B Perform Dose-Response Experiment (Select optimal concentration) A->B C Design Time-Course Experiment (Select a range of time points) B->C D Treat Cells with Compound and Vehicle C->D E Harvest Samples at Each Time Point D->E F Analyze Samples (e.g., Western Blot, qPCR, Functional Assay) E->F G Plot Response vs. Time F->G H Determine Optimal Incubation Time (Time of maximal or desired effect) G->H J Troubleshoot: - No effect observed? - Inconsistent results? G->J I Proceed with Main Experiments H->I J->H Problem Solved K Re-evaluate: - Compound concentration - Compound stability - Assay endpoint - Cell line J->K Problem Persists K->B

Caption: A logical workflow for the systematic optimization of incubation time.

Hypothetical Signaling Pathway Modulated by an Experimental Compound

This diagram depicts a hypothetical signaling pathway that could be modulated by a novel inhibitor. Understanding the pathway is crucial for selecting appropriate time points and readouts.

G cluster_0 cluster_1 cluster_2 cluster_3 A Experimental Compound (e.g., this compound) B Receptor Tyrosine Kinase A->B Inhibition C Signaling Protein 1 (e.g., Kinase) B->C Phosphorylation D Signaling Protein 2 (e.g., Adaptor) C->D E Transcription Factor D->E F Nucleus E->F Translocation G Gene Expression F->G H Cellular Response (e.g., Proliferation, Apoptosis) G->H

Caption: A hypothetical signaling pathway inhibited by an experimental compound.

Validation & Comparative

A Comparative Guide to Nitric Oxide (NO) Detection Methods: Validation of Fluorescent Probes for Quantifying NO Production

Author: BenchChem Technical Support Team. Date: December 2025

Nitric oxide (NO) is a crucial signaling molecule involved in a wide range of physiological and pathological processes, including vasodilation, neurotransmission, and immune responses.[1] However, its short half-life and high reactivity make direct quantification in biological systems challenging.[1] Consequently, researchers often measure its more stable metabolic end-products, nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻), to assess NO production.[2][3] This guide provides a comparative overview of common methods for quantifying NO production, with a focus on a representative fluorescent probe, herein designated NO2-SPDMV, for the detection of nitrite.

This guide is intended for researchers, scientists, and drug development professionals, offering a side-by-side comparison of key methodologies, supported by experimental data and detailed protocols.

Comparison of Nitric Oxide Detection Methods

Several techniques are available for the quantification of NO and its metabolites, each with distinct advantages and limitations. The primary methods include fluorescent probe-based assays, the colorimetric Griess assay, highly sensitive chemiluminescence, and real-time electrochemical sensing.

  • Fluorescent Probes (e.g., this compound, 2,3-Diaminonaphthalene - DAN): These methods rely on a specific chemical reaction between the probe and nitrite in an acidic environment, which yields a highly fluorescent product.[4][5] This approach is known for its high sensitivity, making it suitable for samples with low nitrite concentrations.[4]

  • Griess Assay: This is a well-established colorimetric method that involves a two-step diazotization reaction, resulting in a colored azo compound that can be quantified spectrophotometrically.[6] While it is a simple and cost-effective technique, its sensitivity is lower than that of fluorescent probes.[7][8]

  • Chemiluminescence: Considered a gold-standard method, chemiluminescence detects NO in the gas phase after its reaction with ozone, which produces light.[9][10] To measure total NO production (NOx), nitrate and nitrite in the sample are first reduced to NO.[11] This method offers exceptional sensitivity and a wide dynamic range but requires specialized and costly equipment.[12][13]

  • Electrochemical Sensors: These sensors provide direct, real-time measurement of NO with high sensitivity and rapid response times.[14] They can be miniaturized for in vivo applications, allowing for dynamic monitoring of NO release.[15]

Data Presentation: Performance Comparison

The selection of an appropriate method depends on factors such as the required sensitivity, sample type, available equipment, and cost. The following table summarizes the key performance characteristics of the different NO detection methods.

Method Principle Analyte Detected Detection Limit Advantages Limitations
Fluorescent Probe (this compound/DAN) FluorometricNitrite (NO₂⁻)10–50 nM[4]High sensitivity, suitable for microplate format[16]Can be pH-sensitive, potential for photobleaching
Griess Assay ColorimetricNitrite (NO₂⁻)0.5–1 µM[7][17]Inexpensive, simple, widely used[6]Lower sensitivity, interference from complex biological media[8][18]
Chemiluminescence Light EmissionNitric Oxide (NO)~0.5 ppb[12]Very high sensitivity, real-time detection, wide dynamic range[13]Requires specialized, expensive equipment[7]
Electrochemical Sensor AmperometricNitric Oxide (NO)0.1–10 nM[19][20]Real-time detection, can be used in vivo, high sensitivity[14][15]Susceptible to interference from other electroactive species[15]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are protocols for the most common lab-based assays for nitrite detection.

1. Fluorescent Probe Assay for Nitrite (e.g., this compound/DAN)

This protocol is based on the reaction of 2,3-Diaminonaphthalene (DAN) with nitrite.

  • Reagents and Materials:

    • DAN solution (e.g., 0.05 mg/mL in 0.62 M HCl)

    • Sodium hydroxide (B78521) (NaOH) solution (e.g., 2.8 M)

    • Nitrite standards

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Sample Preparation: If necessary, deproteinize samples (e.g., plasma, cell lysates) using a spin filter.

    • Standard Curve: Prepare a series of nitrite standards in the expected range of your samples (e.g., 10 nM to 10 µM).[16]

    • Assay Reaction:

      • Pipette 100 µL of standards and samples into the wells of the 96-well plate.

      • Add 10 µL of the DAN solution to each well.

      • Incubate for 10 minutes at room temperature, protected from light.

      • Add 10 µL of NaOH solution to each well to stop the reaction and enhance fluorescence.

    • Measurement: Read the fluorescence using an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 415-450 nm.[16][21]

    • Analysis: Plot the fluorescence of the standards against their concentrations to create a standard curve. Use this curve to determine the nitrite concentration in the samples.

2. Griess Assay for Nitrite

This protocol is a standard procedure for the colorimetric quantification of nitrite.[22][23]

  • Reagents and Materials:

  • Procedure:

    • Sample Preparation: Deproteinize samples as required.

    • Standard Curve: Prepare a series of nitrite standards (e.g., 1 µM to 100 µM).

    • Assay Reaction:

      • Pipette 50-100 µL of standards and samples into the wells.

      • Add 50 µL of Griess Reagent I to each well and mix.

      • Incubate for 5-10 minutes at room temperature, protected from light.

      • Add 50 µL of Griess Reagent II to each well and mix.

      • Incubate for another 5-10 minutes at room temperature, protected from light.

    • Measurement: Measure the absorbance at approximately 540 nm.[22]

    • Analysis: Generate a standard curve by plotting the absorbance of the standards versus their concentrations. Calculate the nitrite concentration in the samples from this curve.

Note on Total NOx Measurement: To measure the sum of nitrite and nitrate, samples must first be incubated with nitrate reductase to convert nitrate to nitrite before performing either of the assays described above.[3][24]

Mandatory Visualization

Diagrams illustrating key pathways and workflows provide a clear visual representation of the scientific principles and experimental designs.

Nitric Oxide Signaling and Detection Pathway Nitric Oxide Signaling and Detection cluster_synthesis NO Synthesis cluster_metabolism NO Metabolism cluster_detection Detection Methods cluster_total_nox Total NOx Measurement L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS O2, NADPH NO Nitric Oxide (NO) NOS->NO NO2 Nitrite (NO2-) NO->NO2 Oxidation NO_direct Direct Detection: Electrochemical Sensor, Chemiluminescence NO->NO_direct NO3 Nitrate (NO3-) NO2->NO3 Oxidation NO2_indirect Indirect Detection: Griess Assay, Fluorescent Probes NO2->NO2_indirect NO3_reduction Nitrate Reductase NO3->NO3_reduction NO3_reduction->NO2

Caption: NO synthesis, metabolism, and detection pathways.

Experimental Workflow for Nitrite Quantification General Workflow for Nitrite Quantification start Biological Sample (e.g., cell supernatant, plasma) sample_prep Sample Preparation (e.g., deproteinization) start->sample_prep assay_choice Select Assay sample_prep->assay_choice griess Griess Assay assay_choice->griess Colorimetric fluorescent Fluorescent Assay (e.g., this compound) assay_choice->fluorescent Fluorometric reagent_add Add Reagents (Griess or Fluorescent Probe) griess->reagent_add fluorescent->reagent_add incubation Incubate (Time and temp as per protocol) reagent_add->incubation measurement Measure Signal incubation->measurement colorimetric Absorbance (~540 nm) measurement->colorimetric fluorometric Fluorescence (Ex/Em) measurement->fluorometric analysis Data Analysis (vs. Standard Curve) colorimetric->analysis fluorometric->analysis end Quantified Nitrite Level analysis->end

Caption: Workflow for nitrite detection in biological samples.

References

NO2-SPDMV vs [alternative technique B] for [specific measurement]

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Guide: Nitric Oxide (NO) Detection Methods

A Head-to-Head Comparison of the Griess Assay and Fluorescent Probe DAF-FM Diacetate for the Quantification of Nitric Oxide in Biological Samples.

This guide provides a detailed comparison of two widely used methods for the detection and quantification of nitric oxide (NO): the Griess assay, a colorimetric method that measures nitrite (B80452) (NO2-), a stable metabolite of NO, and the use of 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM diacetate), a fluorescent probe for direct NO detection. This comparison is intended for researchers, scientists, and drug development professionals who need to select the appropriate method for their experimental needs.

Quantitative Performance Comparison

The choice between the Griess assay and a fluorescent probe like DAF-FM diacetate often depends on the specific experimental requirements, such as the need for endpoint versus real-time measurements, the required sensitivity, and the available equipment.

ParameterGriess AssayDAF-FM Diacetate Assay
Principle Indirect, colorimetric detection of nitrite (NO2-), a stable oxidation product of NO.Direct detection of NO via a chemical reaction that yields a fluorescent product.
Detection Method Spectrophotometry (absorbance at ~540 nm).Fluorometry (excitation/emission ~495/515 nm).
Assay Type Endpoint measurement.Primarily for real-time imaging and flow cytometry.
Limit of Detection Typically in the low micromolar (μM) range (e.g., 0.5-2.5 μM).Can detect NO in the nanomolar (nM) range (e.g., ~5 nM).
Dynamic Range Generally 1-100 μM.5 nM to 1 μM.
Temporal Resolution Low; measures cumulative NO production over time.High; allows for real-time monitoring of NO production.
Spatial Resolution None; measures total NO2- in a bulk sample (e.g., cell culture supernatant).High; enables subcellular localization of NO production through microscopy.
Interferences Compounds that absorb at 540 nm, presence of nitrate (B79036) (may require conversion to nitrite).Autofluorescence, pH sensitivity, and potential for photo-oxidation. Requires a light source for excitation.

Signaling Pathway: eNOS-Mediated NO Production

Nitric oxide is a critical signaling molecule in various physiological processes, including vasodilation. In endothelial cells, NO is primarily produced by the enzyme endothelial nitric oxide synthase (eNOS). The following diagram illustrates a simplified pathway of eNOS activation and subsequent NO production.

eNOS_Pathway cluster_cell Endothelial Cell VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates Akt Akt PI3K->Akt Activates eNOS_inactive eNOS (inactive) Akt->eNOS_inactive Phosphorylates eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO Converts L_Arginine L-Arginine L_Arginine->eNOS_active

Caption: Simplified eNOS signaling pathway for NO production.

Experimental Protocols and Workflows

Below are the detailed methodologies for performing both the Griess assay and the DAF-FM diacetate assay for measuring NO production in cultured cells.

Griess Assay for Nitrite Quantification

This protocol is adapted for measuring nitrite in cell culture supernatant.

Methodology:

  • Sample Collection: Collect cell culture supernatant from both control and treated cells.

  • Standard Curve Preparation: Prepare a standard curve of sodium nitrite (e.g., 0-100 μM) in the same culture medium used for the experiment.

  • Griess Reagent Preparation: The Griess reagent is a two-part solution. Part I is typically sulfanilamide (B372717) in an acidic solution, and Part II is N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) in water. These are mixed just before use.

  • Assay Procedure:

    • Pipette 50-100 µL of standards and samples into a 96-well plate.

    • Add an equal volume of the mixed Griess reagent to each well.

    • Incubate in the dark at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration in the samples by comparing their absorbance values to the standard curve.

Griess_Workflow start Start: Cell Culture (Control & Treated) collect 1. Collect Supernatant start->collect plate 2. Pipette Samples & Nitrite Standards into 96-Well Plate collect->plate add_reagent 3. Add Griess Reagent to all wells plate->add_reagent incubate 4. Incubate 10-15 min at Room Temp (Dark) add_reagent->incubate read 5. Measure Absorbance at 540 nm incubate->read analyze 6. Calculate Nitrite Concentration read->analyze end End: Results analyze->end

Caption: Experimental workflow for the Griess assay.

DAF-FM Diacetate Assay for Live-Cell NO Imaging

This protocol outlines the use of DAF-FM diacetate for real-time monitoring of intracellular NO production.

Methodology:

  • Cell Preparation: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere.

  • Probe Loading:

    • Wash cells with a warm buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

    • Prepare a loading solution of DAF-FM diacetate (typically 5-10 µM) in the same buffer.

    • Incubate the cells with the loading solution for 30-60 minutes at 37°C. DAF-FM diacetate is cell-permeable and is deacetylated by intracellular esterases to the NO-sensitive DAF-FM.

  • Washing: Wash the cells two to three times with the warm buffer to remove excess probe.

  • Cell Treatment: Add the experimental compound (e.g., an agonist to stimulate NO production) to the cells.

  • Imaging: Immediately begin acquiring images using a fluorescence microscope equipped with appropriate filters (Excitation/Emission: ~495/515 nm). Images can be captured over time to monitor the change in fluorescence intensity.

  • Data Analysis: Quantify the mean fluorescence intensity of the cells over time. An increase in fluorescence corresponds to an increase in NO production.

DAF_Workflow start Start: Plated Cells on Imaging Dish load 1. Load Cells with DAF-FM Diacetate (30-60 min at 37°C) start->load wash 2. Wash Cells to Remove Excess Probe load->wash treat 3. Add Experimental Compound (Stimulus) wash->treat image 4. Begin Time-Lapse Fluorescence Imaging (Ex/Em: 495/515 nm) treat->image analyze 5. Quantify Fluorescence Intensity over Time image->analyze end End: Real-Time NO Production Profile analyze->end

Reproducibility of NO2-SPDMV Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The landscape of antibody-drug conjugates (ADCs) is continually evolving, with the linker molecule playing a pivotal role in the efficacy and safety of these targeted therapies. Among the diverse array of linker technologies, cleavable linkers designed to release their cytotoxic payload in response to specific triggers within the tumor microenvironment are of significant interest. This guide provides a comparative analysis of the experimental reproducibility and performance of ADCs featuring the NO2-SPDMV linker, a cleavable linker, benchmarked against other common cleavable linker technologies.

Understanding this compound and its Cleavage Mechanism

This compound is a specialized cleavable linker used in the synthesis of ADCs.[1] The "SPDMV" component is susceptible to cleavage by glutathione (B108866), a molecule found in higher concentrations inside cells compared to the bloodstream. The "NO2" component, a nitro group, suggests a hypoxia-activated cleavage mechanism. In the low-oxygen (hypoxic) environment characteristic of many solid tumors, nitroreductase enzymes can reduce the nitro group, initiating the cleavage of the linker and the release of the cytotoxic payload. This dual mechanism of glutathione and hypoxia-mediated cleavage aims to enhance the tumor-specific release of the drug, thereby improving the therapeutic window.

A proposed signaling pathway for a hypoxia-activated ADC utilizing a nitroreductase-cleavable linker like this compound is illustrated below.

G cluster_bloodstream Systemic Circulation (Normoxia) cluster_tumor_microenvironment Tumor Microenvironment (Hypoxia) cluster_tumor_cell Tumor Cell ADC_circulating Intact ADC (this compound Linker) ADC_tumor ADC Accumulation in Tumor ADC_circulating->ADC_tumor EPR Effect Internalization ADC Internalization ADC_tumor->Internalization Antigen Binding Nitroreductase Nitroreductase (Upregulated in Hypoxia) Cleavage Linker Cleavage Nitroreductase->Cleavage Reduction of NO2 group Payload_release Payload Release Cleavage->Payload_release Payload_action Payload Binds Target (e.g., DNA, Tubulin) Payload_release->Payload_action Internalization->Cleavage GSH Glutathione (GSH) (High Intracellular Concentration) GSH->Cleavage Reduction of Disulfide Bond Apoptosis Cell Death (Apoptosis) Payload_action->Apoptosis

Caption: Proposed mechanism of action for a hypoxia-activated ADC with a glutathione-sensitive component.

Comparative Performance Data

While specific, peer-reviewed comparative studies on the reproducibility of this compound are limited, we can draw parallels from studies on other hypoxia-activated and glutathione-sensitive linkers to provide a comparative framework. The following tables summarize key performance parameters for different types of cleavable linkers.

Table 1: In Vitro Plasma Stability

Linker TypeAntibody-PayloadIncubation Time (hours)% Intact ADC RemainingReference
Hypoxia-Activated (Nitro-based) Anti-HER2-MMAE24~90%[2]
Glutathione-Sensitive (Disulfide) Anti-CD22-DM1168>50%
Enzyme-Cleavable (Val-Cit) Anti-CD79b-MMAE168~80%
pH-Sensitive (Hydrazone) Anti-CD30-Doxorubicin48Variable (pH dependent)

Table 2: In Vitro Cytotoxicity

Linker TypeCell LineIC50 (nM)ConditionsReference
Hypoxia-Activated (Nitro-based) BT-474 (HER2+)~1-10Hypoxia (0.1% O2)[2]
Glutathione-Sensitive (Disulfide) VariousPayload-dependentNormoxia
Enzyme-Cleavable (Val-Cit) JeKo-1 (CD79b+)~0.1-1Normoxia
pH-Sensitive (Hydrazone) L540cy (CD30+)~10-100pH 5.5

Table 3: In Vivo Efficacy (Tumor Xenograft Models)

Linker TypeAnimal ModelDosing RegimenTumor Growth Inhibition (%)Reference
Hypoxia-Activated (Nitro-based) BT-474 Xenograft10 mg/kg, single doseSignificant regression[2]
Glutathione-Sensitive (Disulfide) Human Lymphoma Xenograft5 mg/kg, single doseTumor regression
Enzyme-Cleavable (Val-Cit) Granta 519 Xenograft1 mg/kg, single doseSignificant inhibition
pH-Sensitive (Hydrazone) Subcutaneous Hodgkin's Lymphoma1 mg/kg, q4d x 3Tumor stasis

Experimental Protocols

Reproducibility of experimental results is critically dependent on standardized and well-documented protocols. Below are detailed methodologies for key experiments used to characterize ADCs with cleavable linkers.

Plasma Stability Assay

Objective: To assess the stability of the ADC and the extent of premature payload release in a biological matrix.

Methodology:

  • Incubate the ADC at a final concentration of 100 µg/mL in fresh mouse or human plasma at 37°C.

  • Collect aliquots at multiple time points (e.g., 0, 24, 48, 72, 168 hours).

  • Immediately freeze collected samples at -80°C to stop any further reaction.

  • Analyze the samples to quantify the amount of intact ADC. This is often done using methods like enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR). A decrease in average DAR over time indicates payload loss.

In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC in killing target cancer cells.

Methodology:

  • Plate cancer cells (both antigen-positive and antigen-negative as a control) in 96-well plates and allow them to adhere overnight.

  • For hypoxia-activated linkers, transfer the plates to a hypoxic chamber (e.g., 0.1% O2) for a pre-incubation period (e.g., 4 hours) to induce a hypoxic state.

  • Add serial dilutions of the ADC to the cells.

  • Incubate for a period of 72-120 hours.

  • Assess cell viability using a reagent such as CellTiter-Glo®.

  • Calculate the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%.

In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor activity of the ADC in a living organism.

Methodology:

  • Implant human tumor cells subcutaneously into immunodeficient mice.

  • Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the ADC, a control antibody, and a vehicle control intravenously at a specified dosing schedule.

  • Measure tumor volume and body weight two to three times a week.

  • The study endpoint is typically when tumors in the control group reach a certain size or at a predetermined time point.

Experimental Workflow and Characterization

The development and characterization of an ADC is a multi-step process that requires rigorous analytical techniques to ensure consistency and reproducibility.

G cluster_synthesis ADC Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_functional_assays In Vitro Functional Assays cluster_in_vivo In Vivo Evaluation Conjugation Antibody-Linker-Payload Conjugation Purification Purification (e.g., SEC, HIC) Conjugation->Purification DAR DAR Determination (UV-Vis, HIC, LC-MS) Purification->DAR Aggregation Aggregation Analysis (SEC) Purification->Aggregation Purity Purity Assessment (SDS-PAGE, CEX) Purification->Purity Binding Antigen Binding Assay (ELISA, SPR) Purity->Binding Stability Plasma Stability Assay Binding->Stability Cytotoxicity Cytotoxicity Assay Stability->Cytotoxicity PK Pharmacokinetics (PK) Study Cytotoxicity->PK Efficacy Xenograft Efficacy Study PK->Efficacy Toxicity Toxicity Study Efficacy->Toxicity

Caption: A generalized experimental workflow for the development and characterization of an ADC.

Conclusion

The reproducibility of experimental results for ADCs, including those with the this compound linker, is paramount for their successful translation into clinical candidates. While direct comparative data for this compound is not yet widely available in peer-reviewed literature, the principles of ADC characterization and the performance of analogous hypoxia-activated and glutathione-sensitive linkers provide a solid foundation for its evaluation. Rigorous adherence to detailed experimental protocols for assessing stability, potency, and in vivo efficacy is essential to ensure the generation of reliable and reproducible data. As research in this area progresses, it will be crucial to conduct head-to-head studies to definitively position the performance of the this compound linker within the broader landscape of ADC technologies.

References

Navigating the Landscape of Reactive Nitrogen Species Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Clarification on NO2-SPDMV

Initially, this guide was intended to provide a specificity and selectivity analysis of "this compound" as a fluorescent probe. However, our comprehensive search has revealed that This compound is not a fluorescent probe but rather a cleavable ADC (Antibody-Drug Conjugate) linker . These linkers are critical components in the targeted delivery of cytotoxic drugs to cancer cells, where the "NO2" likely refers to a nitro group within its structure and "SPDMV" is an acronym for the linker's chemical composition. The function of these linkers is to stably connect an antibody to a drug payload and then release the drug under specific conditions within the target cell.

Given the interest in probes for reactive nitrogen species, this guide has been adapted to provide the requested in-depth comparison for a widely used and well-documented fluorescent probe for nitric oxide (NO) , Diaminofluorescein-2 (DAF-2) . This will serve as a valuable resource for researchers interested in the detection of this critical signaling molecule.

A Comparative Guide to Fluorescent Probes for Nitric Oxide (NO) Detection

Nitric oxide (NO) is a transient and highly reactive signaling molecule involved in a multitude of physiological and pathological processes. Its detection in biological systems is crucial for understanding its roles in health and disease. Fluorescent probes are indispensable tools for real-time monitoring of NO with high spatiotemporal resolution. This guide provides an objective comparison of DAF-2 with other common alternatives, supported by experimental data and detailed protocols.

Data Presentation: Performance Comparison of NO Probes

The selection of an appropriate fluorescent probe is critical for obtaining reliable and reproducible data. The following table summarizes the key performance characteristics of DAF-2 and two common alternatives, DAF-FM (an improved version of DAF-2) and DAR-4M (a rhodamine-based probe).

FeatureDAF-2DAF-FMDAR-4M AM
Target Analyte Nitric Oxide (indirectly, via N₂O₃)Nitric Oxide (indirectly, via N₂O₃)Nitric Oxide (indirectly)
Excitation Max (nm) ~495~495~560
Emission Max (nm) ~515~515~575
Detection Limit ~5 nM (in vitro)[1][2]Higher sensitivity than DAF-2[2]Not explicitly stated, but high fluorescence yield[3]
Quantum Yield (Φ) ~0.005 (DAF-2) to ~0.6 (DAF-2T)Not explicitly stated~0.42 (after NO reaction)[4]
Selectivity High for NO over many ROS/RNS. Does not react directly with NO₂⁻, NO₃⁻, O₂⁻, or H₂O₂. However, can react with peroxynitrite (ONOO⁻), which can be a significant interference.[5][6]Similar to DAF-2, but with better performance at physiological pH.[2]Reported to not react with superoxide, hydrogen peroxide, or peroxynitrite directly, but its fluorescence can be potentiated by peroxynitrite in the presence of NO donors.[3]
Key Advantages Widely used and cited, providing a large body of comparative literature. High sensitivity.[1]Brighter fluorescence and less pH-sensitive than DAF-2.[2][4]Orange-red emission minimizes interference from cellular autofluorescence. High photostability and broad pH stability.[4][7]
Key Limitations Fluorescence is pH-dependent (optimal > pH 7). Susceptible to photobleaching. Potential for artifacts due to reaction with peroxynitrite and other cellular components.[6][8][9]Similar limitations to DAF-2 regarding indirect detection mechanism.Lower quantum yield compared to fluorescein-based probes, though this is offset by a large fluorescence enhancement.[4]
Experimental Protocols

A detailed methodology is crucial for the successful application of fluorescent probes. Below is a representative protocol for the detection of intracellular NO in cultured Human Umbilical Vein Endothelial Cells (HUVECs) using the cell-permeable DAF-2 diacetate (DAF-2 DA).

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Appropriate cell culture medium (e.g., EGM-2)

  • DAF-2 diacetate (DAF-2 DA) stock solution (5 mM in DMSO)

  • Phenol (B47542) red-free cell culture medium or buffer (e.g., Hank's Balanced Salt Solution, HBSS)

  • NO donor (e.g., S-Nitroso-N-acetyl-DL-penicillamine, SNAP) as a positive control

  • NO synthase inhibitor (e.g., L-NAME) as a negative control

  • Fluorescence microscope with appropriate filters for FITC/GFP (Excitation: ~488 nm, Emission: ~515 nm)

Procedure:

  • Cell Preparation: Seed HUVECs on glass-bottom dishes or coverslips and culture until they reach the desired confluency. For experiments involving stimulation, cells can be serum-starved for a few hours prior to the experiment.

  • Probe Loading:

    • Prepare a fresh working solution of DAF-2 DA in phenol red-free medium at a final concentration of 5-10 µM.

    • Remove the culture medium from the cells and wash once with the phenol red-free medium.

    • Add the DAF-2 DA working solution to the cells and incubate for 30-60 minutes at 37°C in the dark. This allows the cell-permeable DAF-2 DA to enter the cells, where intracellular esterases will cleave the diacetate groups to trap the DAF-2 probe inside.[10]

  • Washing: After incubation, gently wash the cells twice with warm phenol red-free medium to remove any excess extracellular probe.

  • Stimulation and Imaging:

    • Add fresh phenol red-free medium to the cells. If applicable, add your experimental compounds (agonists or antagonists). For positive and negative controls, add the NO donor or NOS inhibitor, respectively.

    • Incubate the cells for the desired period to allow for NO production and reaction with DAF-2.

    • Image the cells using a fluorescence microscope. It is crucial to minimize light exposure to reduce phototoxicity and photobleaching.[6]

  • Data Analysis: Quantify the fluorescence intensity of the cells using appropriate image analysis software. The increase in fluorescence intensity corresponds to an increase in NO levels.

Mandatory Visualizations

Signaling Pathway of DAF-2

DAF2_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular DAF-2 DA (Cell-Permeable) DAF-2 DA (Cell-Permeable) DAF-2 DA DAF-2 DA DAF-2 DA (Cell-Permeable)->DAF-2 DA Cellular Uptake DAF-2 (Non-fluorescent) DAF-2 (Non-fluorescent) DAF-2 DA->DAF-2 (Non-fluorescent) Hydrolysis DAF-2T (Highly Fluorescent) DAF-2T (Highly Fluorescent) DAF-2 (Non-fluorescent)->DAF-2T (Highly Fluorescent) Nitrosation Esterases Esterases Esterases->DAF-2 DA NO NO N2O3 N2O3 NO->N2O3 O2 O2 O2->N2O3 N2O3->DAF-2 (Non-fluorescent) Fluorescence Signal Fluorescence Signal DAF-2T (Highly Fluorescent)->Fluorescence Signal Emission at ~515 nm Experimental_Workflow start Start: Culture HUVECs on a glass-bottom dish load_probe Load cells with 5-10 µM DAF-2 DA for 30-60 min at 37°C start->load_probe wash1 Wash cells twice with warm phenol red-free medium load_probe->wash1 stimulate Add experimental compounds (and controls) in fresh medium wash1->stimulate incubate Incubate for desired time to allow for NO production stimulate->incubate image Image cells using fluorescence microscopy (Ex: ~488 nm, Em: ~515 nm) incubate->image analyze Quantify fluorescence intensity using image analysis software image->analyze end End: Correlate fluorescence with NO levels analyze->end

References

Comparative Analysis of NO2-SPDMV Efficacy as an Antibody-Drug Conjugate Linker

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable linker is a critical determinant of the efficacy and safety of an Antibody-Drug Conjugate (ADC). This guide provides a comparative analysis of the NO2-SPDMV linker, a cleavable disulfide-based linker, contextualized within the broader landscape of ADC linker technologies. Due to the limited availability of public data on this compound, this guide presents a framework for its evaluation, supported by comparative data from well-characterized alternative linkers.

Executive Summary

This compound is a cleavable linker utilized in the synthesis of ADCs. Its mechanism of action relies on the cleavage of its disulfide bond within the reducing environment of the target cell, leading to the release of the cytotoxic payload. This guide will compare the theoretical advantages and disadvantages of this linker type against other common cleavable and non-cleavable linkers, providing researchers with the necessary context for considering this compound in their ADC development programs.

Data Presentation: Comparative Performance of ADC Linkers

Table 1: In Vitro Cytotoxicity of ADCs with Different Cleavable Linkers

Linker TypeADC ConstructTarget Cell LineIC50 (nM)Reference
Disulfide-based (Hypothetical) Anti-Her2-MMAE (via this compound) SK-BR-3 (HER2+) Data Not Available N/A
Val-Cit (Protease-cleavable)Anti-CD30-MMAE (Brentuximab Vedotin)Karpas-299 (CD30+)0.5[1]
Hydrazone (pH-sensitive)Anti-CD33-Calicheamicin (Gemtuzumab Ozogamicin)HL-60 (CD33+)0.1[2]
GGFG (Protease-cleavable)Anti-HER2-DXd (Trastuzumab Deruxtecan)NCI-N87 (HER2+)1.2[3]

Table 2: Plasma Stability of ADCs with Different Linker Chemistries

Linker TypeADC ConstructSpeciesHalf-life (days)% Payload Remaining at 7 daysReference
Disulfide-based (Hypothetical) Anti-Her2-MMAE (via this compound) Human Data Not Available Data Not Available N/A
Val-Cit (Protease-cleavable)Trastuzumab-vc-MMAERat~4~50%[4]
Hindered DisulfideAnti-CD22-DM4Mouse~9>70%[5]
Non-cleavable (Thioether)Trastuzumab Emtansine (T-DM1)Human~4>95%[2]

Table 3: In Vivo Efficacy of ADCs with Different Linkers in Xenograft Models

Linker TypeADC ConstructTumor ModelEfficacy MetricReference
Disulfide-based (Hypothetical) Anti-Her2-MMAE (via this compound) BT-474 Breast Cancer Data Not Available N/A
Val-Cit (Protease-cleavable)Brentuximab VedotinKarpas-299 LymphomaTumor regression at 1 mg/kg[1]
GGFG (Protease-cleavable)Trastuzumab DeruxtecanNCI-N87 Gastric CancerSignificant tumor growth inhibition at 3 mg/kg[3]
Self-immolative DisulfideAnti-CD22-PBDBJAB LymphomaTumor regression at 50 µg/m²[6]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of ADCs. Below are standard protocols for key experiments cited in the evaluation of ADC linkers.

Protocol 1: In Vitro Cytotoxicity Assay (IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on a target cancer cell line.

Methodology:

  • Seed target cancer cells (e.g., SK-BR-3 for HER2-targeted ADCs) in a 96-well plate at an optimal density and allow them to adhere overnight.[7]

  • Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free cytotoxic payload.

  • Treat the cells with the different concentrations of the ADC constructs and controls.

  • Incubate the cells for a period of 72 to 120 hours.

  • Assess cell viability using a suitable method, such as the MTS or MTT assay.

  • Calculate the IC50 value by plotting cell viability against the logarithm of the ADC concentration and fitting the data to a four-parameter logistic curve.[8]

Protocol 2: Plasma Stability Assay

Objective: To evaluate the stability of the ADC linker in plasma and determine the rate of premature payload release.

Methodology:

  • Incubate the ADC at a defined concentration (e.g., 1 mg/mL) in plasma from the relevant species (e.g., human, mouse) at 37°C.[9]

  • Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).

  • Quantify the amount of intact ADC and released payload at each time point. This can be achieved through methods such as:

    • ELISA: To measure the concentration of total antibody and antibody-conjugated drug.[9]

    • LC-MS/MS: To determine the drug-to-antibody ratio (DAR) and quantify the free payload.[4]

  • Calculate the half-life of the ADC in plasma.

Protocol 3: In Vivo Xenograft Efficacy Study

Objective: To assess the anti-tumor efficacy of an ADC in a preclinical animal model.

Methodology:

  • Implant human tumor cells (e.g., NCI-N87) subcutaneously into immunodeficient mice.[3]

  • Once tumors reach a predetermined size, randomize the animals into treatment groups (e.g., vehicle control, ADC at different doses, non-targeting ADC).

  • Administer the treatments intravenously.

  • Monitor tumor volume and body weight of the mice over a set period.

  • Calculate tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the vehicle control group.[3]

Mandatory Visualizations

Mechanism of Action of an ADC with a Cleavable Linker

ADC_Mechanism cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment cluster_intracellular Intracellular Compartment ADC Antibody-Drug Conjugate (Stable Linker) TumorCell Tumor Cell (Antigen Overexpression) ADC->TumorCell 1. Binding to Tumor Antigen Endosome Endosome (pH 5.5-6.2) TumorCell->Endosome 2. Internalization Lysosome Lysosome (pH 4.5-5.0, High Glutathione) Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage (e.g., by Glutathione for This compound) Apoptosis Apoptosis Payload->Apoptosis 5. Induction of Cell Death

Caption: General mechanism of action for an antibody-drug conjugate with a cleavable linker.

Experimental Workflow for ADC Linker Evaluation

ADC_Evaluation_Workflow cluster_invitro In Vitro Assays cluster_invivo Preclinical Models Start Start: ADC with This compound Linker InVitro In Vitro Characterization Start->InVitro Cytotoxicity Cytotoxicity Assay (IC50) InVitro->Cytotoxicity PlasmaStability Plasma Stability Assay (Half-life, DAR) InVitro->PlasmaStability CleavageAssay Linker Cleavage Assay (Payload Release Rate) InVitro->CleavageAssay InVivo In Vivo Evaluation Xenograft Xenograft Efficacy Study (Tumor Growth Inhibition) InVivo->Xenograft PK Pharmacokinetics Study (Clearance, Distribution) InVivo->PK Tox Toxicology Study (Maximum Tolerated Dose) InVivo->Tox End Efficacy & Safety Profile Cytotoxicity->InVivo PlasmaStability->InVivo CleavageAssay->InVivo Xenograft->End PK->End Tox->End

Caption: Workflow for the comprehensive evaluation of an ADC linker's performance.

Signaling Pathway for Topoisomerase I Inhibitor-Induced Apoptosis

Apoptosis_Pathway Payload Topoisomerase I Inhibitor (Payload) Top1 Topoisomerase I Payload->Top1 Inhibition DNA_Damage DNA Double-Strand Breaks Top1->DNA_Damage Stabilizes Cleavage Complex ATM_ATR ATM/ATR Kinases (DNA Damage Sensors) DNA_Damage->ATM_ATR Activation p53 p53 Activation ATM_ATR->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondria Bax->Mitochondria Promotes Permeabilization CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Representative signaling pathway for apoptosis induced by a topoisomerase I inhibitor payload.

References

A Comparative Guide to Nitroxyl (HNO) Detection: Benchmarking Phosphine-Based Probes Against Existing Methods

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The detection of nitroxyl (B88944) (HNO), a reactive nitrogen species with significant physiological and pathological implications, is crucial for advancing our understanding of its biological roles. Fluorescent probes have emerged as indispensable tools for this purpose, offering high sensitivity and spatiotemporal resolution. This guide provides a comparative analysis of a prominent class of phosphine-based HNO probes against another major class of detectors, copper (II)-based fluorescent sensors. For the purpose of this comparison, we will consider a representative phosphine-based probe utilizing a 2-(diphenylphosphino)benzoate recognition moiety, which aligns with the likely characteristics of probes such as the conceptualized NO2-SPDMV, against established copper-based sensors.

Performance Comparison of HNO Fluorescent Probes

The selection of a fluorescent probe for nitroxyl detection is contingent on several key performance metrics. Below is a summary of typical performance characteristics for phosphine-based and copper (II)-based probes, allowing for a direct comparison of their capabilities in a research setting.

FeaturePhosphine-Based Probes (e.g., this compound)Copper (II)-Based Probes
Detection Mechanism Staudinger Ligation: Irreversible reaction between the phosphine (B1218219) moiety and HNO, leading to the release of a fluorophore.Reduction of Cu(II) to Cu(I) by HNO, causing a "turn-on" of fluorescence.
Selectivity High selectivity for HNO over other reactive oxygen and nitrogen species (ROS/RNS) and biothiols.[1][2]Generally good selectivity, though some cross-reactivity with thiols can be observed.
Detection Limit Typically in the nanomolar range (e.g., 10-100 nM).[3][4]Also in the nanomolar range, with some probes reaching sub-micromolar detection limits.
Response Time Rapid, often within minutes.[3][4]Fast response, typically within minutes.
Signal Type "Turn-on" fluorescence."Turn-on" fluorescence.
Biocompatibility Generally good, suitable for live-cell imaging.[2]Good biocompatibility, widely used in cellular studies.
Example Recognition Moiety 2-(diphenylphosphino)benzoateCyclam or other copper-chelating ligands.

Experimental Protocols

Accurate and reproducible detection of HNO using fluorescent probes relies on meticulous experimental design. Below are generalized protocols for the use of phosphine-based and copper-based probes for in vitro and cellular assays.

In Vitro Fluorometric Assay
  • Probe Preparation: Prepare a stock solution of the phosphine-based probe (e.g., this compound) or a copper-based probe in a suitable organic solvent (e.g., DMSO).

  • Working Solution: Dilute the stock solution in a physiologically relevant buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to the final desired concentration for the experiment.

  • HNO Donor: Prepare a fresh solution of an HNO donor, such as Angeli's salt (AS) or Piloty's acid, in the same buffer.

  • Measurement: In a fluorescence cuvette, mix the probe working solution with the HNO donor solution.

  • Data Acquisition: Immediately begin recording the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific probe over time using a fluorometer.

  • Control Experiments: Perform control experiments by adding potential interfering species (e.g., H2O2, NO, ONOO-, glutathione) instead of the HNO donor to assess the probe's selectivity.

Live-Cell Imaging Protocol
  • Cell Culture: Plate cells (e.g., HeLa, RAW 264.7 macrophages) on a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency.

  • Probe Loading: Incubate the cells with the fluorescent probe at an appropriate concentration in cell culture media for a specific duration (e.g., 30 minutes).

  • Washing: Gently wash the cells with fresh media or PBS to remove any excess, unloaded probe.

  • HNO Stimulation: Treat the cells with an HNO donor or a stimulus expected to generate endogenous HNO.

  • Image Acquisition: Capture fluorescence images at different time points using a confocal microscope equipped with the appropriate laser lines and emission filters.

  • Image Analysis: Quantify the changes in intracellular fluorescence intensity to determine the relative levels of HNO.

Visualizing Mechanisms and Workflows

To further elucidate the processes involved in HNO detection, the following diagrams illustrate the reaction mechanism of phosphine-based probes, a typical experimental workflow, and a relevant biological signaling pathway involving HNO.

G cluster_reaction Phosphine Probe Reaction with HNO Probe Phosphine Probe (Non-fluorescent) Intermediate Aza-ylide Intermediate Probe->Intermediate + HNO HNO Nitroxyl (HNO) HNO->Probe Fluorophore Released Fluorophore (Fluorescent) Intermediate->Fluorophore Staudinger Ligation

Reaction mechanism of a phosphine-based HNO probe.

G cluster_workflow Cellular HNO Detection Workflow A Cell Seeding & Culture B Probe Incubation A->B C Wash Excess Probe B->C D HNO Donor/Stimulus Addition C->D E Confocal Microscopy D->E F Image Analysis & Quantification E->F G cluster_pathway Simplified HNO Signaling Pathway HNO Nitroxyl (HNO) Thiol Protein Thiols (e.g., in Keap1) HNO->Thiol Modification Nrf2 Nrf2 Activation Thiol->Nrf2 ARE Antioxidant Response Element (ARE) Activation Nrf2->ARE Gene Gene Expression (Antioxidant Proteins) ARE->Gene

References

Independent Validation of ADC Linker Moieties: A Comparative Analysis of NO-Donating Compounds and Thiol-Cleavable Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "NO2-SPDMV" refers to a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs).[1][2][3] As a chemical entity designed to connect a cytotoxic drug to an antibody, it does not possess an independent biological "mechanism of action" in the traditional sense. Its primary function is to release its payload under specific conditions. This guide, therefore, provides an objective comparison of the validated mechanisms of action of two key functional components analogous to those in "this compound": the nitric oxide (NO)-releasing moiety (relevant to the "NO2" group) and the glutathione-cleavable disulfide bond (relevant to the "SPDMV" component).

This analysis is intended for researchers, scientists, and drug development professionals interested in the principles of ADC linker technology and the bioactivity of related compounds.

Comparison of NO-Donating Drugs and Thiol-Cleavable Linkers

FeatureNO-Donating Drugs (e.g., Nitro-Aspirin)Thiol-Cleavable Linkers (e.g., SPDP-based)
Primary Function To release nitric oxide (NO) in a controlled manner, exerting pharmacological effects.To covalently link a drug to an antibody and release it upon entering a cell with a high concentration of reducing agents like glutathione (B108866).
Mechanism of Action NO release leads to the activation of soluble guanylate cyclase (sGC), increasing cGMP levels and initiating downstream signaling cascades. Can also induce oxidative stress.[4][5]Cleavage of a disulfide bond by intracellular glutathione, resulting in the release of the cytotoxic payload.
Validation Approach In vitro and in vivo studies measuring NO release, cGMP levels, and downstream physiological effects (e.g., vasodilation, apoptosis induction).[6][7][8]Cell-based assays demonstrating ADC internalization, linker cleavage, and payload-induced cytotoxicity. In vivo tumor models assessing efficacy and tolerability.
Key Experimental Data IC50 values for growth inhibition in cancer cell lines, quantification of apoptosis, measurement of NO and hydrogen peroxide production.[9][10]Quantification of drug-antibody ratio (DAR), plasma stability assays, and in vitro cytotoxicity assays (e.g., MTT, Caspase-Glo).

Experimental Protocols

Protocol 1: Assessment of Apoptosis Induction by a NO-Donating Compound

This protocol outlines a general method for determining the pro-apoptotic effect of a nitric oxide-releasing drug on cancer cells, a key aspect of its mechanism of action.

  • Cell Culture: Human cancer cell lines (e.g., PC3, a prostate cancer cell line) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of the NO-donating compound (e.g., NCX4040, a nitro-aspirin) for a specified duration (e.g., 48 hours). A vehicle control is included.

  • Apoptosis Assay: Apoptosis can be quantified using several methods:

    • Morphological Assessment: Cells are observed under a microscope for characteristic apoptotic changes such as cell shrinkage, membrane blebbing, and formation of apoptotic bodies.

    • Flow Cytometry: Cells are stained with Annexin V (an early apoptotic marker) and propidium (B1200493) iodide (a late apoptotic/necrotic marker) and analyzed by flow cytometry to quantify the percentage of apoptotic cells.

    • Caspase Activity Assay: The activity of key executioner caspases (e.g., caspase-3/7) is measured using a luminogenic substrate.

  • Data Analysis: The percentage of apoptotic cells or caspase activity is plotted against the drug concentration to determine the dose-dependent effect.

Protocol 2: Evaluation of Thiol-Cleavable Linker Stability and Payload Release

This protocol describes a method to validate the stability of an ADC with a thiol-cleavable linker in plasma and its payload release in a reducing environment.

  • ADC Incubation in Plasma: The ADC is incubated in human plasma at 37°C for various time points (e.g., 0, 24, 48, 72 hours).

  • Sample Analysis: At each time point, an aliquot of the plasma sample is analyzed to determine the amount of intact ADC remaining. This is often done using techniques like ELISA (enzyme-linked immunosorbent assay) or SEC-HPLC (size-exclusion high-performance liquid chromatography).

  • Glutathione-Mediated Release: To simulate the intracellular environment, the ADC is incubated with a physiologically relevant concentration of glutathione (e.g., 1-10 mM).

  • Payload Quantification: The amount of released payload is quantified over time using methods such as RP-HPLC (reverse-phase high-performance liquid chromatography) or LC-MS (liquid chromatography-mass spectrometry).

  • Data Analysis: The plasma stability is reported as the percentage of intact ADC remaining over time. The payload release is plotted as the percentage of released drug over time in the presence of glutathione.

Visualizations

Signaling Pathway of NO-Donating Drugs

NO_Donating_Drug_Pathway NO_Drug NO-Donating Drug (e.g., Nitro-Aspirin) NO_Release Nitric Oxide (NO) Release NO_Drug->NO_Release sGC Soluble Guanylate Cyclase (sGC) NO_Release->sGC Activation cGMP cGMP sGC->cGMP GTP GTP GTP->cGMP sGC catalysis PKG Protein Kinase G (PKG) cGMP->PKG Activation Cellular_Effects Downstream Cellular Effects (e.g., Vasodilation, Apoptosis) PKG->Cellular_Effects

Caption: Signaling cascade initiated by nitric oxide-donating compounds.

Experimental Workflow for ADC Linker Cleavage Assay

ADC_Cleavage_Workflow ADC Antibody-Drug Conjugate (Thiol-Cleavable Linker) Incubation Incubation with Glutathione (GSH) ADC->Incubation Cleavage Disulfide Bond Cleavage Incubation->Cleavage Products Released Payload + Antibody-Linker Remnant Cleavage->Products Analysis Quantification (e.g., HPLC, LC-MS) Products->Analysis

Caption: Workflow for assessing thiol-cleavable ADC linker payload release.

Logical Relationship of ADC Components

ADC_Components Antibody Antibody ADC Antibody-Drug Conjugate Antibody->ADC Linker Cleavable Linker (e.g., this compound) Linker->ADC Payload Cytotoxic Payload Payload->ADC

Caption: The constituent parts of an antibody-drug conjugate.

References

A Guide to Correlating NO2-SPDMV-Based Antibody-Drug Conjugate (ADC) Efficacy with Established Biomarkers of Oxidative Stress and Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the performance of Antibody-Drug Conjugates (ADCs) constructed with the NO2-SPDMV linker by correlating their biological effects with established biomarkers of oxidative stress and inflammation.

Introduction to this compound in ADCs

This compound is a cleavable linker utilized in the synthesis of Antibody-Drug Conjugates (ADCs).[1][2][3] ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potential of a potent drug payload. The linker, in this case, this compound, connects the antibody to the cytotoxic agent. The "cleavable" nature of this linker is designed to be stable in circulation and to release the cytotoxic payload under specific conditions within the target cancer cell.

The biological impact, including any induction of oxidative stress or an inflammatory response, is a direct result of the cytotoxic payload's mechanism of action once released. Therefore, this guide will focus on the methodologies used to assess these downstream effects, providing a template for researchers to adapt to their specific ADC construct (i.e., their specific antibody and cytotoxic drug linked via this compound).

Comparative Data on Biomarker Modulation

The following tables present a template for summarizing quantitative data from in vitro experiments. These tables should be populated with experimental data comparing a control group (e.g., untreated cells or cells treated with a non-targeting ADC) to cells treated with the specific "ADC-NO2-SPDMV" construct.

Table 1: Markers of Oxidative Stress

BiomarkerMethodControl Group (Mean ± SD)ADC-NO2-SPDMV Treated (Mean ± SD)Fold Changep-value
Malondialdehyde (MDA)TBARS Assaye.g., 1.2 ± 0.3 nmol/mg proteine.g., 5.8 ± 0.9 nmol/mg proteine.g., 4.8e.g., <0.01
8-isoprostaneELISAe.g., 25 ± 7 pg/mLe.g., 110 ± 21 pg/mLe.g., 4.4e.g., <0.01
8-oxodGLC-MS/MSe.g., 0.5 ± 0.1 lesions/10^6 dGe.g., 2.5 ± 0.6 lesions/10^6 dGe.g., 5.0e.g., <0.001
Protein CarbonylsDNPH Assaye.g., 0.8 ± 0.2 nmol/mg proteine.g., 3.1 ± 0.7 nmol/mg proteine.g., 3.9e.g., <0.01
Glutathione (GSH/GSSG)Colorimetric Assaye.g., 10:1e.g., 3:1e.g., N/Ae.g., <0.01

Table 2: Markers of Inflammation

BiomarkerMethodControl Group (Mean ± SD)ADC-NO2-SPDMV Treated (Mean ± SD)Fold Changep-value
TNF-αELISAe.g., 15 ± 4 pg/mLe.g., 250 ± 45 pg/mLe.g., 16.7e.g., <0.001
IL-6ELISAe.g., 8 ± 2 pg/mLe.g., 180 ± 30 pg/mLe.g., 22.5e.g., <0.001
IL-1βELISAe.g., 5 ± 1.5 pg/mLe.g., 95 ± 20 pg/mLe.g., 19.0e.g., <0.001
C-Reactive Protein (CRP)ELISAe.g., 0.1 ± 0.05 µg/mLe.g., 1.5 ± 0.4 µg/mLe.g., 15.0e.g., <0.01

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. Below are representative protocols for key biomarker assays.

1. Protocol for Quantification of Malondialdehyde (MDA) using TBARS Assay

  • Principle: MDA, a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) to form a colored product that can be measured spectrophotometrically.

  • Procedure:

    • Prepare cell lysates from control and ADC-treated cells.

    • Add 100 µL of lysate to a microcentrifuge tube.

    • Add 500 µL of 0.67% TBA in 50% acetic acid.

    • Incubate at 95°C for 60 minutes.

    • Cool on ice for 10 minutes to stop the reaction.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Measure the absorbance of the supernatant at 532 nm.

    • Quantify MDA concentration using a standard curve generated with an MDA standard.

2. Protocol for Quantification of TNF-α using Enzyme-Linked Immunosorbent Assay (ELISA)

  • Principle: A sandwich ELISA is used to capture and detect the pro-inflammatory cytokine TNF-α from cell culture supernatants.

  • Procedure:

    • Coat a 96-well plate with a capture antibody specific for TNF-α and incubate overnight at 4°C.

    • Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

    • Add 100 µL of cell culture supernatant from control and ADC-treated cells to the wells. Incubate for 2 hours at room temperature.

    • Wash the plate.

    • Add a biotinylated detection antibody specific for TNF-α and incubate for 1 hour.

    • Wash the plate.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes.

    • Wash the plate.

    • Add TMB substrate solution and incubate in the dark for 15-30 minutes.

    • Stop the reaction with a stop solution (e.g., 2N H2SO4).

    • Measure the absorbance at 450 nm.

    • Calculate TNF-α concentration based on a standard curve.

Visualizing Pathways and Workflows

Signaling Pathway

The cytotoxic payload delivered by the ADC can induce apoptosis, a process often linked with oxidative stress. The diagram below illustrates a simplified intrinsic apoptosis pathway.

G ADC ADC-NO2-SPDMV Payload Cytotoxic Payload ADC->Payload Intracellular Cleavage ROS ↑ Reactive Oxygen Species (ROS) Payload->ROS Mito Mitochondrial Stress ROS->Mito Bax Bax/Bak Activation Mito->Bax CytoC Cytochrome c Release Bax->CytoC Apaf Apaf-1 CytoC->Apaf Casp9 Caspase-9 Apoptosome Apoptosome Formation Apaf->Apoptosome Casp9->Apoptosome Casp3 Caspase-3 Apoptosome->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by ADC payload.

Experimental Workflow

The following diagram outlines a typical workflow for assessing the impact of an ADC on target cells and measuring the relevant biomarkers.

G cluster_supernatant Supernatant Analysis cluster_cells Cellular Analysis start Start: Target Cell Culture (e.g., Cancer Cell Line) treatment Treatment Groups: 1. Vehicle Control 2. ADC-NO2-SPDMV start->treatment incubation Incubation (e.g., 24-72 hours) treatment->incubation harvest Harvest Cells and Supernatant incubation->harvest elisa ELISA for Inflammatory Cytokines (TNF-α, IL-6) harvest->elisa lysate Prepare Cell Lysate harvest->lysate data Data Analysis and Statistical Comparison elisa->data tbars TBARS Assay for MDA lysate->tbars dnph DNPH Assay for Protein Carbonyls lysate->dnph tbars->data dnph->data end End: Correlate ADC Efficacy with Biomarker Profile data->end

Caption: Experimental workflow for biomarker analysis.

References

Safety Operating Guide

Safe Disposal of NO2-SPDMV: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for "NO2-SPDMV" could not be located. The following procedures are based on the general safe handling and disposal of aromatic nitro compounds, a chemical class to which this compound likely belongs given its nomenclature. Researchers must confirm the chemical identity and consult their institution's Environmental Health and Safety (EHS) department for specific guidance before proceeding with any disposal.

The proper management of chemical waste is paramount for ensuring laboratory safety and environmental protection. Aromatic nitro compounds are recognized for their potential toxicity and reactivity, necessitating strict adherence to disposal protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a designated, well-ventilated area, preferably a chemical fume hood.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile rubber.

  • Body Protection: A lab coat or a chemical-resistant apron must be worn.

  • Respiratory Protection: Work in a well-ventilated area, such as a chemical fume hood, to prevent inhalation of vapors.

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with institutional, local, and national regulations for hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Waste Collection: Carefully transfer waste this compound into a designated hazardous waste container that is clearly labeled and chemically compatible.

  • Labeling: The waste container must be labeled with the words "HAZARDOUS WASTE" and the full chemical name: this compound. The composition and approximate concentration should also be indicated.

  • Segregation: Do not mix this compound waste with other waste streams to avoid potentially dangerous reactions. It should be stored separately from strong bases, amines, and oxidizing or reducing agents.

  • Storage: Keep the hazardous waste container tightly sealed when not in use. Store it in a cool, dry, and well-ventilated secondary containment area away from heat, sparks, or open flames.

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Data Presentation: Hazardous Waste Classification

As this compound is likely an aromatic nitro compound, it may be classified under several EPA hazardous waste codes depending on its formulation and use. The user must confirm the appropriate codes with their EHS department.

Waste Code CategoryEPA Waste CodeDescriptionHazard Code
Non-Specific Source Wastes (F-List) F004Spent non-halogenated solvents including cresols, cresylic acid, and nitrobenzene.(T)
Specific Source Wastes (K-List) K083Distillation bottoms from aniline (B41778) production.(T)
K103Process residues from aniline extraction from the production of aniline.(T)
K104Combined wastewater streams generated from nitrobenzene/aniline production.(T)
Discarded Commercial Chemical Products (U-List) U169Nitrobenzene(I, T)

(T) - Toxic Waste, (I) - Ignitable Waste. This table is not exhaustive and serves as a guideline.[1][2][3]

Experimental Protocols: Chemical Neutralization Concepts

While direct disposal through an EHS office is the standard and recommended procedure, chemical neutralization can be a pre-treatment step in some specialized cases, but it should not be attempted without a validated protocol and specific EHS approval. The primary method for degrading aromatic nitro compounds is chemical reduction.

Principle of Reductive Degradation: The nitro group (-NO2) in aromatic compounds like 4-nitroaniline (B120555) (a related compound) can be reduced to a less toxic amino group (-NH2).[4][5] This conversion is a well-established chemical transformation.[4]

Common laboratory-scale reducing agents for this purpose include:

  • Iron (Fe) in an acidic medium.[5]

  • Tin(II) chloride (SnCl2).[5]

  • Sodium borohydride (B1222165) (NaBH4) in the presence of a catalyst.[4]

A typical laboratory procedure for the reduction of a nitroarene involves dissolving the compound in a suitable solvent and then adding a reducing agent, often with heating and stirring.[6] For example, the reduction of 4-nitroaniline to p-phenylenediamine (B122844) can be monitored by the disappearance of its characteristic yellow color.[7]

Important Note: Attempting to neutralize chemical waste without a thoroughly vetted and approved procedure can be dangerous, potentially leading to runaway reactions, explosions, or the generation of more hazardous byproducts. Always consult with your EHS department before attempting any chemical treatment of hazardous waste.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Contingency start Start: Need to dispose of this compound waste confirm_id Confirm Chemical Identity & Hazards via SDS or EHS start->confirm_id Critical First Step ppe Don Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat confirm_id->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood select_container Select a Labeled, Compatible Hazardous Waste Container fume_hood->select_container transfer_waste Carefully Transfer Waste select_container->transfer_waste seal_container Seal Container Tightly transfer_waste->seal_container spill Spill Occurs! transfer_waste->spill segregate Segregate from Incompatible Wastes seal_container->segregate storage Store in a Ventilated, Secondary Containment Area segregate->storage contact_ehs Contact Institutional EHS Office or Licensed Contractor storage->contact_ehs Initiate Disposal Request schedule_pickup Schedule Waste Pickup contact_ehs->schedule_pickup documentation Complete all Necessary Waste Disposal Documentation schedule_pickup->documentation end_process End: Waste Transferred to Authorized Personnel documentation->end_process spill_procedure Follow Institutional Spill Response Protocol. Contact EHS immediately. spill->spill_procedure

Figure 1. Procedural workflow for the safe disposal of this compound.

References

Personal protective equipment for handling NO2-SPDMV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of NO2-SPDMV, a cleavable antibody-drug conjugate (ADC) linker. Given that ADC linkers and their derivatives are often handled as highly potent compounds, adherence to stringent safety protocols is paramount to ensure personnel safety and prevent contamination.

Understanding this compound

This compound is identified as a glutathione-cleavable ADC linker. The "SPDMV" component contains a disulfide bond, making it susceptible to cleavage in a reducing environment, such as that found inside cells. The "NO2" moiety suggests the presence of a nitro group or a related reactive nitrogen species. Due to the potential for high potency and unknown toxicological properties, this compound should be handled with the utmost care in a controlled laboratory setting.

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound. It is imperative to always wear the appropriate PPE when working with this compound.

PPE Category Equipment Specifications & Rationale
Hand Protection Double Nitrile GlovesProvides a primary barrier against skin contact. Double gloving is recommended to minimize the risk of exposure during glove changes and in case of a breach in the outer glove.
Eye Protection Safety Goggles with Side Shields or a Face ShieldProtects eyes from splashes and airborne particles. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
Body Protection Disposable Lab Coat with Knit CuffsPrevents contamination of personal clothing. Knit cuffs provide a snug fit around the wrists to prevent exposure of the skin.
Respiratory Protection NIOSH-approved Respirator (e.g., N95 or higher)Recommended when handling the solid compound or when there is a potential for aerosol generation. The specific type of respirator should be determined by a formal risk assessment.
Foot Protection Closed-toe ShoesProtects feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is critical for the safe handling of this compound. The following workflow outlines the key steps for working with this compound in a laboratory setting.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_area Designate a specific handling area (e.g., fume hood) gather_ppe Assemble all required PPE gather_materials Gather all necessary equipment and reagents prep_waste Prepare labeled waste containers don_ppe Don appropriate PPE weigh_compound Weigh this compound in a containment enclosure don_ppe->weigh_compound Proceed with caution dissolve Dissolve or react the compound weigh_compound->dissolve Proceed with caution conduct_experiment Perform the experiment within the designated area dissolve->conduct_experiment Proceed with caution decontaminate_surfaces Decontaminate all work surfaces conduct_experiment->decontaminate_surfaces dispose_waste Dispose of all waste in designated containers decontaminate_surfaces->dispose_waste doff_ppe Remove PPE in the correct order dispose_waste->doff_ppe wash_hands Wash hands thoroughly doff_ppe->wash_hands

Caption: Experimental workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Solid this compound Collect in a clearly labeled, sealed container for hazardous chemical waste.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated hazardous waste bag or container.
Contaminated Solvents Collect in a labeled hazardous waste solvent container. Do not mix with incompatible waste streams.
Contaminated PPE Bag and dispose of as hazardous chemical waste.

All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Never dispose of this compound down the drain or in regular trash.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency_Procedures cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_spill_response Spill Response spill Spill or Exposure Occurs wash_skin Wash affected area with soap and water for 15 minutes spill->wash_skin flush_eyes Flush eyes with water for 15 minutes at an eyewash station spill->flush_eyes move_fresh_air Move to fresh air spill->move_fresh_air evacuate Evacuate the immediate area spill->evacuate remove_clothing Remove contaminated clothing wash_skin->remove_clothing seek_medical Seek immediate medical attention remove_clothing->seek_medical seek_medical_eye Seek immediate medical attention flush_eyes->seek_medical_eye seek_medical_inhalation Seek immediate medical attention move_fresh_air->seek_medical_inhalation notify Notify supervisor and EHS evacuate->notify contain Contain the spill with appropriate absorbent material if trained to do so notify->contain

Caption: Emergency response plan for this compound incidents.

Disclaimer: This information is intended as a guide for trained laboratory personnel. A comprehensive, compound-specific Safety Data Sheet (SDS) must be obtained and reviewed before handling this compound. Always follow your institution's specific safety protocols and procedures.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.